molecular formula C9H12NO6P B562998 Fenitrooxon-d6 CAS No. 1185155-54-7

Fenitrooxon-d6

Cat. No.: B562998
CAS No.: 1185155-54-7
M. Wt: 267.20 g/mol
InChI Key: MJNAIAPNXYJWCT-XERRXZQWSA-N
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Description

Fenitrooxon-d6, also known as this compound, is a useful research compound. Its molecular formula is C9H12NO6P and its molecular weight is 267.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO6P/c1-7-6-8(4-5-9(7)10(11)12)16-17(13,14-2)15-3/h4-6H,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNAIAPNXYJWCT-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])C)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661970
Record name Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185155-54-7
Record name Bis[(~2~H_3_)methyl] 3-methyl-4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fenitrooxon-d6 chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fenitrooxon-d6

Introduction: Understanding this compound and its Role in Analytical Science

This compound is the deuterated form of Fenitrooxon, where six hydrogen atoms on the two methoxy groups have been replaced with deuterium.[1] It is primarily synthesized for use as an internal standard in analytical chemistry, particularly for the quantification of Fenitrooxon and its parent compound, the organophosphate insecticide Fenitrothion, using mass spectrometry-based methods.

Fenitrothion itself is a widely used insecticide that controls a variety of pests on crops like rice, cotton, and vegetables.[2] In biological systems and the environment, Fenitrothion is metabolized or degraded into Fenitrooxon.[3][4] This transformation involves the oxidative desulfuration of the P=S bond to a P=O bond, converting it into a much more potent inhibitor of the enzyme acetylcholinesterase.[3][4] Due to the toxicity of Fenitrooxon, its detection and quantification in environmental and biological samples are of significant regulatory and scientific importance.

The utility of this compound lies in the principles of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample, analysts can correct for the loss of the target analyte during sample preparation and variations in instrument response. Because this compound is chemically identical to the native Fenitrooxon, it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer, ensuring accurate and precise quantification.[5]

Chemical Identity and Physicochemical Properties

This compound is a stable, isotopically labeled compound with specific properties that make it an ideal internal standard.[6] Its core structure consists of a (3-methyl-4-nitrophenyl) phosphate backbone, with the key modification being the replacement of six hydrogen atoms with deuterium on the two O-methyl groups.[1]

Summary of Chemical Properties

The key chemical and physical identifiers for this compound are summarized in the table below. For context, the properties of its non-labeled counterpart, Fenitrooxon, are also included.

PropertyThis compoundFenitrooxon (Unlabeled)
Synonyms Fenitrothion-oxon D6, (O,O-dimethyl D6)Fenitrooxone, Metaoxon, Sumioxon
CAS Number 1185155-54-7[1][6]2255-17-6[6][7]
Molecular Formula C₉D₆H₆NO₆P[1]C₉H₁₂NO₆P[8]
Molecular Weight 267.21 g/mol [1][6]261.17 g/mol [7][8]
Accurate Mass 267.0779 Da[1][9]261.0402 Da[8]
Isotopic Enrichment Typically ≥99 atom % D[6][7]Not Applicable
Chemical Purity Typically >95%[6]Varies by supplier
Appearance Orange Liquid[7]Colorless to Pale Yellow Liquid[7]
Chemical Structure

The structural difference between Fenitrooxon and this compound is the presence of deuterium atoms on the methoxy groups. This substitution is critical for its function as an internal standard but does not significantly alter its chemical behavior in analytical systems.

Caption: Chemical structure of this compound.

Analytical Application and Methodologies

The primary application of this compound is as an internal standard for the quantification of Fenitrooxon and Fenitrothion. The workflow involves adding a precise amount of the deuterated standard to a sample before processing.

Rationale for Using a Deuterated Standard

In quantitative analysis, especially with complex matrices like soil, water, or biological tissues, the analyte of interest (Fenitrooxon) can be partially lost during sample extraction and cleanup. Furthermore, matrix components can suppress or enhance the analyte's signal in the mass spectrometer (matrix effects). A stable isotope-labeled internal standard like this compound is the gold standard for correcting these issues.[5]

  • Co-elution: It has nearly identical chromatographic retention time to the native analyte.

  • Identical Behavior: It experiences the same extraction losses and matrix effects.

  • Mass Differentiation: It is easily distinguished by its higher mass (+6 Da).

By measuring the ratio of the native analyte's signal to the internal standard's signal, a highly accurate and precise concentration can be calculated, independent of recovery rates or matrix-induced signal variations.

Typical Analytical Workflow

A generalized protocol for using this compound in a quantitative LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) analysis is outlined below.

Caption: Workflow for Fenitrooxon analysis using this compound.

Step-by-Step Experimental Protocol (Example)

This protocol describes a conceptual method for the extraction and analysis of Fenitrooxon from a water sample.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL in a suitable solvent like acetonitrile). Create a working "spiking" solution at a concentration appropriate for the expected sample levels (e.g., 1 µg/mL).

  • Sample Fortification: Take a measured volume of the water sample (e.g., 100 mL). Add a precise volume of the this compound spiking solution to achieve a final concentration of 10 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by deionized water.

    • Load the fortified water sample onto the cartridge. The analyte and internal standard will be retained on the sorbent.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte and internal standard with a strong organic solvent (e.g., acetonitrile or ethyl acetate).

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Fenitrooxon and this compound in Multiple Reaction Monitoring (MRM) mode.

      • Fenitrooxon: e.g., m/z 262 → [Product Ion 1], m/z 262 → [Product Ion 2]

      • This compound: e.g., m/z 268 → [Product Ion 1], m/z 268 → [Product Ion 2]

  • Quantification: Construct a calibration curve using standards containing fixed levels of this compound and varying levels of native Fenitrooxon. Plot the peak area ratio (Fenitrooxon / this compound) against the concentration of Fenitrooxon. Determine the concentration in the unknown sample by interpolating its peak area ratio on the calibration curve.

Safety, Storage, and Stability

This compound, like its parent compound, is an organophosphate and should be handled with appropriate care. It is classified as toxic.[6]

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored at room temperature as recommended by suppliers.[6] It is important to keep the container tightly sealed to prevent degradation.

  • Stability: The compound is stable if stored under the recommended conditions. Suppliers suggest that after a period of approximately three years, the chemical purity should be re-analyzed before use.[6]

References

  • National Center for Biotechnology Information. (n.d.). Fenitrothion. PubChem Compound Database. Retrieved from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from Splendid Lab Pvt. Ltd. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenitrooxon. PubChem Compound Database. Retrieved from [Link]

  • EXTOXNET. (1996). Fenitrothion. Extension Toxicology Network. Retrieved from [Link]

  • INCHEM. (1992). Fenitrothion (EHC 133, 1992). Retrieved from INCHEM. [Link]

Sources

A Technical Guide to Fenitrooxon-d6: Application in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fenitrooxon-d6, a deuterated stable isotope-labeled internal standard. We will explore its chemical properties and delve into its critical role in enhancing the accuracy and reliability of quantitative analytical methods, particularly in mass spectrometry. This document is intended to serve as a practical resource for professionals in research and development who require precise and validated analytical techniques.

Introduction to this compound

This compound is the deuterated form of Fenitrooxon, a metabolite of the organophosphate insecticide fenitrothion.[1] As a stable isotope-labeled compound, this compound is primarily utilized as an internal standard in analytical chemistry.[2] Its application is crucial in quantitative mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the precise measurement of fenitrothion and its metabolites in various matrices, including environmental and biological samples.[3][4]

The core principle behind using a stable isotope-labeled internal standard is to correct for variations that can occur during sample preparation and analysis.[5][6] Since this compound is chemically identical to the analyte of interest (Fenitrooxon) but has a different mass due to the deuterium atoms, it behaves similarly throughout the entire analytical process, from extraction to ionization.[7] This allows for the accurate normalization of the analyte's signal, leading to more reliable and reproducible quantitative results.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These identifiers are essential for sourcing, regulatory documentation, and method development.

PropertyValueSource(s)
CAS Number 1185155-54-7[8][9][10]
Molecular Weight 267.21 g/mol [1][2][8][9][10]
Molecular Formula C₉H₆D₆NO₆P[9]
Synonyms Fenitrothion-oxon D6 (O,O-dimethyl D6)[8]
Unlabelled CAS No. 2255-17-6[1][8][10]
Isotopic Enrichment 99 atom % D[10]
Chemical Purity >95%[10]

The Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

The use of an internal standard is a cornerstone of accurate quantitative analysis in mass spectrometry.[3] It serves to compensate for the inherent variability in analytical procedures.[5] While structurally similar compounds can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard for several key reasons:

  • Co-elution and Similar Ionization: A SIL internal standard, like this compound, has nearly identical physicochemical properties to the native analyte. This ensures that it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source.[7]

  • Correction for Matrix Effects: Biological and environmental samples often contain complex matrices that can enhance or suppress the ionization of the target analyte, leading to inaccurate results. Since the SIL internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[5]

  • Compensation for Sample Loss: During multi-step sample preparation procedures such as extraction, evaporation, and reconstitution, some of the sample may be lost. By adding a known amount of the internal standard at the beginning of the process, any losses will affect both the analyte and the internal standard proportionally, thus preserving the accuracy of the final calculated concentration.[11]

  • Improved Precision and Accuracy: By accounting for variations in injection volume, instrument sensitivity drifts, and sample preparation inconsistencies, the use of a SIL internal standard significantly improves the precision and accuracy of the quantitative results.[3][6]

Experimental Protocol: Quantification of Fenitrooxon in Environmental Samples using LC-MS/MS

This section outlines a general workflow for the quantification of Fenitrooxon in a water sample using this compound as an internal standard. This protocol should be adapted and validated for specific laboratory conditions and sample matrices.

Materials and Reagents
  • Fenitrooxon analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Vials for autosampler

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of Fenitrooxon and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of calibration standards by serial dilution, each containing a constant concentration of the this compound internal standard.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Solid-Phase Extraction):

    • To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the liquid chromatography system with an appropriate column and mobile phase gradient to achieve chromatographic separation of Fenitrooxon from other matrix components.

    • Optimize the mass spectrometer parameters (e.g., electrospray ionization source settings, collision energy) for the detection of both Fenitrooxon and this compound. This is typically done by infusing a solution of each compound separately.

    • Develop a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Inject the prepared calibration standards, QC samples, and environmental samples into the LC-MS/MS system.

Data Analysis
  • Integrate the peak areas for the MRM transitions of both Fenitrooxon and this compound.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

  • Determine the concentration of Fenitrooxon in the environmental samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow described above.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing prep_standards Prepare Calibration Standards & QCs spike_sample Spike Sample with this compound (IS) spe Solid-Phase Extraction (SPE) spike_sample->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms integrate Peak Area Integration lcms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify caption Workflow for Quantitative Analysis using an Internal Standard

Caption: A diagram illustrating the workflow for quantitative analysis.

Conclusion

This compound is an indispensable tool for researchers and scientists engaged in the quantitative analysis of fenitrothion and its metabolites. Its use as a stable isotope-labeled internal standard provides a robust mechanism to correct for analytical variability, thereby ensuring the high level of accuracy and precision required in environmental monitoring, food safety testing, and toxicological studies. The principles and methodologies outlined in this guide demonstrate the integral role of this compound in achieving reliable and defensible analytical results.

References

  • LGC Standards. (n.d.). This compound | CAS 1185155-54-7.
  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?.
  • CymitQuimica. (n.d.). CAS 2255-17-6: Fenitrooxon.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • Thermo Fisher Scientific. (n.d.). TN001167 Choosing internal standards for IC-MS.
  • Reddit. (2023). Internal Standard Selection.
  • CDN Isotopes. (n.d.). This compound (O,O-dimethyl-d6).
  • MedChemExpress. (n.d.). Fenitrothion oxon-d6 (Fenitrooxone-d6).
  • LGC Standards. (n.d.). Fenitrothion D6 (O,O-dimethyl D6) 100 µg/mL in Cyclohexane.
  • National Institutes of Health. (n.d.). Fenitrooxon. PubChem.
  • ResearchGate. (2025). Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry.
  • BenchChem. (2025). Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (2025). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC.
  • Biosynth. (n.d.). This compound | 1185155-54-7.

Sources

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Fenitrooxon-d6, the deuterated analog of the organophosphate insecticide metabolite, Fenitrooxon. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a stable, isotopically labeled internal standard for quantification and metabolic studies of Fenitrothion and its active metabolite. The guide details a robust synthetic pathway, including the preparation of key intermediates, the isotopic labeling strategy using deuterated methanol, purification protocols, and methods for structural and isotopic verification. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of this compound

Fenitrothion is a widely used organophosphorus insecticide that exerts its toxic effects upon metabolic activation to its oxon analog, Fenitrooxon.[1] Fenitrooxon is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function.[1] The study of Fenitrothion's metabolism, environmental fate, and toxicology necessitates accurate and sensitive analytical methods for the quantification of both the parent compound and its active metabolite.

Isotopically labeled internal standards are indispensable for achieving high accuracy and precision in mass spectrometry-based quantitative analyses.[2] this compound, in which the six hydrogen atoms of the two O-methyl groups are replaced with deuterium, serves as an ideal internal standard for the analysis of Fenitrooxon. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation in the mass spectrometer, enabling reliable quantification. This guide outlines a detailed methodology for the synthesis of this compound.

Synthetic Strategy and Core Reactions

The synthesis of this compound is approached through a multi-step process, commencing with the preparation of a deuterated phosphorus-containing intermediate, followed by coupling with the aromatic backbone and subsequent oxidation. The key steps are:

  • Synthesis of O,O-di(methyl-d3) phosphorodithioic acid: This is the crucial step for introducing the deuterium labels into the molecule.

  • Synthesis of Fenitrothion-d6: The deuterated phosphorodithioic acid is coupled with 3-methyl-4-nitrophenol to form the deuterated precursor, Fenitrothion-d6.

  • Oxidation to this compound: The thiophosphate (P=S) group of Fenitrothion-d6 is oxidized to a phosphate (P=O) group to yield the final product.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow P2S5 Phosphorus Pentasulfide (P₂S₅) Intermediate1 O,O-di(methyl-d₃) phosphorodithioic acid P2S5->Intermediate1 Reaction in inert solvent CD3OD Methanol-d₄ (CD₃OD) CD3OD->Intermediate1 Fenitrothion_d6 Fenitrothion-d₆ Intermediate1->Fenitrothion_d6 Coupling Reaction MNP 3-Methyl-4-nitrophenol MNP->Fenitrothion_d6 Fenitrooxon_d6 Fenitrooxon-d₆ Fenitrothion_d6->Fenitrooxon_d6 Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Fenitrooxon_d6

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of O,O-di(methyl-d3) phosphorodithioic acid

The introduction of the deuterium labels is achieved through the use of deuterated methanol (Methanol-d4, CD3OD).[3][4][5][6] The reaction with phosphorus pentasulfide (P₂S₅) is a well-established method for the preparation of O,O-dialkyl phosphorodithioic acids.[1][4][7]

  • Rationale: The use of an inert solvent like toluene is crucial to control the exothermic reaction and to ensure the stability of the formed acid.[7] The reaction temperature is maintained between 60-75°C to achieve a reasonable reaction rate while minimizing the formation of by-products.[7]

Step-by-Step Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phosphorus pentasulfide (1.0 eq) to dry toluene under a nitrogen atmosphere.

  • Heat the suspension to 60°C with vigorous stirring.

  • Slowly add Methanol-d4 (CD3OD, 4.0 eq) dropwise to the suspension over a period of 1-2 hours, maintaining the reaction temperature between 60-75°C.

  • After the addition is complete, continue stirring at 70°C for an additional hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The resulting toluene solution containing O,O-di(methyl-d3) phosphorodithioic acid can be used in the next step, in some variations of this synthesis, without further purification.

Synthesis of Fenitrothion-d6

The synthesis of the Fenitrothion backbone is achieved by the reaction of a phosphorochloridothioate with 3-methyl-4-nitrophenol. A more direct approach from the phosphorodithioic acid is also feasible. For this guide, we will adapt the common commercial synthesis which involves an intermediate chlorination step.

  • Rationale: The conversion of the phosphorodithioic acid to a more reactive species like a phosphorochloridothioate can facilitate the subsequent coupling reaction. The reaction with 3-methyl-4-nitrophenol, a key intermediate in pesticide synthesis, is a nucleophilic substitution at the phosphorus center.[8][9][10]

Step-by-Step Protocol:

  • The crude toluene solution of O,O-di(methyl-d3) phosphorodithioic acid from the previous step is cooled to 0-5°C.

  • Slowly add a chlorinating agent (e.g., sulfuryl chloride, 1.0 eq) to the solution while maintaining the low temperature.

  • After the addition, allow the reaction to stir for 1-2 hours at room temperature. This should form O,O-di(methyl-d3) phosphorochloridothioate.

  • In a separate flask, dissolve 3-methyl-4-nitrophenol (1.0 eq) in an appropriate solvent (e.g., toluene) with a base (e.g., triethylamine, 1.1 eq) to form the phenoxide salt.

  • Slowly add the solution of O,O-di(methyl-d3) phosphorochloridothioate to the 3-methyl-4-nitrophenoxide solution at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and wash with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Fenitrothion-d6.

Oxidation of Fenitrothion-d6 to this compound

The final step is the conversion of the thiophosphate (P=S) to a phosphate (P=O). This oxidation is a common transformation in organophosphorus chemistry.[7][11]

  • Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for the conversion of phosphorothioates to their corresponding phosphates.[12][13][14] The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature.

Step-by-Step Protocol:

  • Dissolve the crude Fenitrothion-d6 in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in dichloromethane to the cooled solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by adding a 10% aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification

Purification of the final product is essential to remove any unreacted starting materials and by-products.

  • Rationale: Column chromatography is a standard and effective method for the purification of moderately polar organic compounds like Fenitrooxon.[15][16][17] A silica gel stationary phase is commonly used, and the mobile phase is a mixture of non-polar and moderately polar solvents, with the polarity gradually increased to elute the desired product.

Step-by-Step Protocol:

  • Prepare a silica gel column using a slurry packing method with a non-polar solvent such as hexane.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound as a solid or oil.

Characterization

The structure and isotopic enrichment of the synthesized this compound must be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Absence of a signal for the O-methyl protons (which would typically appear around 3.8-4.0 ppm). The aromatic and methyl protons of the 3-methyl-4-nitrophenyl group should be present with the expected chemical shifts and coupling patterns.
³¹P NMR A single peak in the phosphate region, with a chemical shift that is characteristic of Fenitrooxon.[8][11][18][19][20]
Mass Spectrometry The molecular ion peak should correspond to the calculated mass of this compound (C₉H₆D₆NO₆P). The isotopic cluster should confirm the presence of six deuterium atoms. Fragmentation patterns can be compared to that of unlabeled Fenitrooxon to further confirm the structure.[3][5][6][21]

The following diagram illustrates the key analytical techniques for product verification:

Verification_Workflow cluster_purification Purification cluster_characterization Characterization Purification Column Chromatography Fenitrooxon_d6_Pure Pure Fenitrooxon-d₆ Purification->Fenitrooxon_d6_Pure NMR NMR Spectroscopy (¹H, ³¹P) MS Mass Spectrometry Fenitrooxon_d6_Crude Crude Fenitrooxon-d₆ Fenitrooxon_d6_Crude->Purification Fenitrooxon_d6_Pure->NMR Structural Verification Fenitrooxon_d6_Pure->MS Isotopic Enrichment & Structural Confirmation

Caption: Purification and characterization workflow for this compound.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the described steps for synthesis, purification, and characterization, researchers can produce a high-purity, isotopically labeled internal standard essential for accurate and reliable quantification of Fenitrooxon in various biological and environmental matrices. The rationale provided for each step aims to empower scientists to understand and potentially adapt these methods for their specific research needs.

References

  • Anonymous. (n.d.). Supplementary Material EXPERIMENTAL PART 1H and 31P NMR spectra were recorded at 300 MHz, on a Varian Unity BB VT spectrometer.
  • Anonymous. (n.d.).
  • Anonymous. (1977). US4049755A - Process for preparing O,O-dimethyldithiophosphoric acid and alkaline salts thereof.
  • Anonymous. (n.d.). Theoretical and Experimental 31P NMR and ESI-MS Study of Hg2+ Binding to Fenitrothion. kchem.org.
  • Anonymous. (n.d.). Predicted MS/MS fragmentation scheme of the precursor ions, induced by...
  • Anonymous. (n.d.). Reaction of Aromatic Alcohols with Phosphorous Pentasulfide.
  • Anonymous. (n.d.).
  • Cortejade, L., et al. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. NIH.
  • Anonymous. (n.d.).
  • Asare, S. O., Hoskins, J. N., & Hertzler, R. L. (2022). Mass Spectrometry Based Fragmentation Patterns of Nitrosamine Compounds. Semantic Scholar.
  • Anonymous. (1977). US4173603A - Method for the manufacture of dialkyl dithiophosphoric acid and dialkyl phosphorochloridothionate.
  • Morreel, K., et al. (n.d.).
  • Anonymous. (n.d.). Reagents and conditions (i) mcpba, CH2Cl2, 4 h, 52%. (ii)...
  • Anonymous. (n.d.). Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-nitrophenyl) ester - Substance Details. US EPA.
  • Anonymous. (n.d.). Workup: mCPBA Oxidation. University of Rochester Department of Chemistry.
  • Demarque, D. P., et al. (2015).
  • Anonymous. (1976). US3997630A - Process for preparing methyl ester of O,O-dimethyl-dithiophosphoryl acetic acid.
  • Maddah, B., & Hasanzadeh, M. (2017). Fe3O4/CNT magnetic nanocomposites as adsorbents to remove organophosphorus pesticides from environmental water. International Journal of Nanoscience and Nanotechnology, 13(2), 139–149.
  • Anonymous. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
  • Anonymous. (2025).
  • Anonymous. (2020). US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide.
  • Anonymous. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
  • Anonymous. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Anonymous. (n.d.). Chromatography: Separation, Purification And Isolation Of Different Phytoconstituent. IJSDR.
  • Anonymous. (2025).
  • Anonymous. (2025).
  • Anonymous. (n.d.). Sample Purification Solutions for Gilson Lab Instruments.

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A Guide to the Characterization and Certification of Fenitrooxon-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and exacting world of analytical science, the quality of a reference standard is paramount. It is the bedrock upon which the validity of experimental data rests. This is particularly true for isotopically labeled internal standards, which are indispensable for achieving accurate quantification in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the essential characterization and certification processes for Fenitrooxon-d6, a deuterated analogue of the organophosphate pesticide metabolite, Fenitrooxon. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

This compound serves as a critical internal standard for the analysis of its parent compound, fenitrothion, and its primary toxic metabolite, fenitrooxon, in various matrices, including environmental, food, and biological samples. Its utility lies in its chemical identity to the analyte of interest, with the key distinction of a higher mass due to the incorporation of deuterium atoms. This allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations and matrix effects. This guide will delve into the multifaceted process of establishing the purity and identity of this compound, culminating in a comprehensive Certificate of Analysis (CoA).

The Foundation of Trust: The Certificate of Analysis

A Certificate of Analysis is more than a mere specification sheet; it is a testament to the rigorous scientific scrutiny a reference material has undergone. For this compound, the CoA provides the end-user with the critical information needed to use the standard with confidence. The production and certification of such a standard should adhere to the principles outlined in ISO 17034, which specifies the general requirements for the competence of reference material producers[1][2][3][4][5].

Below is a representative example of the key data presented in a Certificate of Analysis for this compound.

Table 1: Representative Certificate of Analysis Data for this compound
Parameter Specification Method
Chemical Name O,O-di(methyl-d3)-O-(3-methyl-4-nitrophenyl) phosphate-
CAS Number 1185155-54-7[6][7][8]-
Molecular Formula C₉H₆D₆NO₆P[6][7][8]-
Molecular Weight 267.21 g/mol [6][7][8]-
Chemical Purity ≥98.0%HPLC-UV, qNMR
Isotopic Purity ≥99 atom % D[9]Mass Spectrometry
Isotopic Enrichment ≥98% (d6)Mass Spectrometry
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Appearance Colorless to light yellow oilVisual Inspection
Solubility Soluble in Acetonitrile, Methanol, Chloroform-
Storage Store at 2-8 °C, protect from light-

The Synthetic Pathway: Understanding Potential Impurities

The synthesis of this compound is a critical step that can influence its purity profile. A common route involves the reaction of 3-methyl-4-nitrophenol with a deuterated phosphorylating agent.

Synthesis 3-methyl-4-nitrophenol 3-methyl-4-nitrophenol Reaction Phosphorylation 3-methyl-4-nitrophenol->Reaction Deuterated_Phosphorylating_Agent POCl₃ + CD₃OD or (CD₃O)₂POCl Deuterated_Phosphorylating_Agent->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound Purification Chromatography This compound->Purification Final_Product This compound (Certified Reference Material) Purification->Final_Product

Caption: Synthetic pathway for this compound.

This process can lead to several potential impurities:

  • Unlabeled Fenitrooxon: Incomplete deuteration of the phosphorylating agent can result in the presence of the unlabeled (d0) compound.

  • Partially Labeled Species: The presence of d1 to d5 species can occur due to incomplete deuteration.

  • Starting Materials: Residual 3-methyl-4-nitrophenol or reagents from the phosphorylation step.

  • By-products: Side reactions can lead to the formation of other phosphorylated species.

A thorough analytical characterization is therefore essential to identify and quantify these potential impurities.

Analytical Characterization: A Multi-Technique Approach

A battery of analytical techniques is employed to ensure the identity, purity, and isotopic enrichment of this compound. The validation of these analytical methods should follow established guidelines, such as those from Eurachem, to ensure they are fit for purpose[10][11][12][13].

Identity Confirmation

NMR is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ³¹P NMR are informative. The ¹H NMR spectrum will confirm the aromatic protons of the 3-methyl-4-nitrophenyl group and the absence of the methoxy protons, which are replaced by deuterium. The ³¹P NMR will show a characteristic singlet, confirming the phosphate ester.

¹H NMR Data (unlabeled Fenitrooxon, for comparison): The PubChem database provides the following ¹H NMR data for unlabeled Fenitrooxon, which serves as a reference for confirming the absence of these signals in the deuterated analogue[14].

  • ~2.6 ppm (s, 3H): Methyl group on the aromatic ring.

  • ~3.9 ppm (d, 6H, J=11.2 Hz): Methoxy protons.

  • ~7.3-8.2 ppm (m, 3H): Aromatic protons.

³¹P NMR (Expected): A single peak in the characteristic region for phosphate esters.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of this compound. The accurate mass measurement should be within a narrow tolerance (typically <5 ppm) of the theoretical mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Theoretical m/z Observed m/z Difference (ppm)
[M+H]⁺268.0857268.0855-0.7
[M+Na]⁺290.0676290.0674-0.7
Purity Assessment

HPLC with UV detection is a primary method for determining chemical purity. A gradient elution method is typically employed to separate this compound from any potential non-deuterated or partially deuterated impurities, as well as starting materials and by-products.

Experimental Protocol: HPLC-UV Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow Sample_Preparation Prepare this compound solution Injection Injection Sample_Preparation->Injection Separation C18 Column Gradient Elution Injection->Separation Detection UV Detector (270 nm) Separation->Detection Data_Analysis Chromatogram Peak Integration Purity Calculation Detection->Data_Analysis

Caption: HPLC-UV workflow for purity analysis.

qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound[1][10][12][15]. It relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. A certified reference material of a different, stable compound (e.g., maleic acid) is used as an internal standard.

Experimental Protocol: qNMR Purity Assessment

  • Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculation: The purity is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Isotopic Purity and Enrichment

Mass spectrometry is the definitive technique for determining the isotopic purity and enrichment of this compound.

Experimental Protocol: Isotopic Purity by MS

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Introduction: Direct infusion or LC-MS.

  • Data Acquisition: Acquire full-scan mass spectra in the region of the molecular ion.

  • Data Analysis:

    • Isotopic Purity: The isotopic purity is determined by comparing the intensity of the d6 isotopologue to the sum of the intensities of all isotopologues (d0 to d6).

    • Isotopic Enrichment: The isotopic enrichment is a measure of the percentage of deuterium at the labeled positions. It can be calculated from the mass spectral data by comparing the observed isotopic distribution to the theoretical distribution at different enrichment levels[4][16][17][18].

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_Calculation Data Analysis Acquire_Spectrum Acquire Full Scan Mass Spectrum Isotopic_Distribution Observe Isotopic Distribution Acquire_Spectrum->Isotopic_Distribution Calculate_Purity Calculate Isotopic Purity (%d6) Isotopic_Distribution->Calculate_Purity Calculate_Enrichment Calculate Isotopic Enrichment (atom % D) Isotopic_Distribution->Calculate_Enrichment

Caption: Workflow for determining isotopic purity and enrichment by MS.

Uncertainty Estimation

A crucial component of a Certificate of Analysis for a certified reference material is the statement of measurement uncertainty[3][5][11][13][14]. The overall uncertainty is a combination of uncertainties from the characterization (purity assessment), homogeneity, and stability studies.

Uncertainty_Budget Overall_Uncertainty Overall_Uncertainty Characterization_Uncertainty Uncertainty from Purity Measurement Characterization_Uncertainty->Overall_Uncertainty Homogeneity_Uncertainty Uncertainty from Between-Unit Variation Homogeneity_Uncertainty->Overall_Uncertainty Stability_Uncertainty Uncertainty from Long-Term Stability Stability_Uncertainty->Overall_Uncertainty

Caption: Components of the overall measurement uncertainty.

Conclusion

The certification of this compound as a reference material is a rigorous, multi-faceted process that relies on a foundation of sound analytical science and adherence to international standards. This guide has outlined the critical steps, from understanding the synthetic pathway and potential impurities to the application of a suite of analytical techniques for comprehensive characterization. By employing a combination of NMR, mass spectrometry, and chromatography, and by adhering to the principles of method validation and uncertainty estimation, a high-quality, reliable certified reference material is produced. For the researcher, scientist, and drug development professional, a thorough understanding of the data and methodologies presented in the Certificate of Analysis is essential for ensuring the integrity and validity of their analytical results.

References

  • Choi, K., Myoung, S., Seo, Y., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry, 7(1), 15. [Link][1][12][15]

  • Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. [Link][10]

  • European Network of Official Medicines Control Laboratories (OMCL). (2018). PA/PH/OMCL (18)
  • National Institute of Standards and Technology. (n.d.). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. NIST. [Link][10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16738, Fenitrooxon. PubChem. [Link][14]

  • Işleyen, A. (2023, May 12). Use of Reference Materials for Uncertainty Estimation. [Video]. YouTube. [Link]

  • ANAB. (n.d.). Reference Material Producer Accreditation ISO 17034. [Link][2]

  • Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 10(34), 4175-4183. [Link][2]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. ISO. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. [Link][6]

  • National Institute of Standards and Technology. (2012, March 5). Isotope Enrichment Calculator. NIST. [Link][17]

  • Segura, J., Ventura, R., & Fabregat, A. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(6), 543-552. [Link][18]

  • National Institute of Standards and Technology. (n.d.). Certificate of Analysis - Standard Reference Material 3260. [Link][19]

  • Health Sciences Authority. (n.d.). Certificate of Analysis - Certified Reference Material HRM – 2015A. [Link][20]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Video]. YouTube. [Link][21]

  • Niessen, W. M. A. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of Chromatography B, 831(1-2), 1-11. [Link][22]

Sources

A Guide to the Sourcing and Application of Fenitrooxon-d6 for High-Fidelity Analyte Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of Fenitrooxon-d6, a critical analytical standard for the precise quantification of the organophosphate insecticide fenitrothion and its primary metabolite, fenitrooxon. Tailored for researchers, analytical scientists, and professionals in drug development and food safety, this document offers a comprehensive overview of commercial suppliers, the principles of its application, and a detailed, field-proven analytical workflow.

The Imperative for Isotopic Dilution in Trace Analysis

The quantification of pesticide residues in complex matrices such as food, water, and biological tissues is an analytical challenge fraught with potential inaccuracies. Matrix effects, analyte loss during sample preparation, and variations in instrument response can all contribute to significant measurement uncertainty. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for mitigating these issues.[1] By introducing a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, into the sample at the earliest stage of the workflow, it serves as an ideal internal standard.[1] Its physicochemical properties are virtually identical to the native analyte, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling a highly accurate and precise ratiometric quantification that corrects for procedural losses and matrix-induced signal suppression or enhancement.[1]

Commercial Availability of this compound Analytical Standard

A reliable supply of high-purity, well-characterized analytical standards is the foundation of any quantitative analytical method. Several reputable suppliers offer this compound for research and testing purposes. The selection of a supplier should be based on the quality of the product, the comprehensiveness of the provided certification, and the supplier's accreditation status.

SupplierProduct Name/NumberCAS NumberPurity/Isotopic EnrichmentFormat
LGC Standards This compound1185155-54-7Not specified on website, CoA requiredNeat
C/D/N Isotopes Inc. D-64181185155-54-799 atom % D, >95% Chemical Purity0.01 g
Splendid Lab Pvt. Ltd. CSL-174991185155-54-7Not specified on website, CoA requiredNot specified
CymitQuimica 3U-D64181185155-54-799 atom % D10mg

The Pillar of Trust: Understanding Certified Reference Materials (CRMs) and ISO 17034

For laboratories operating under stringent quality management systems, such as ISO/IEC 17025, the use of Certified Reference Materials (CRMs) is often a mandatory requirement.[2] A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[3]

Suppliers accredited to ISO 17034 have demonstrated their competence in producing reference materials of the highest quality and reliability.[4] This accreditation ensures that the entire production process, from the initial characterization of raw materials to the final certification and distribution, is conducted under a robust quality management system.[4] When selecting a this compound standard, preference should be given to suppliers who can provide a comprehensive Certificate of Analysis (CoA) from an ISO 17034 accredited facility. This certificate should detail the certified concentration and its uncertainty, the methods used for characterization, and evidence of traceability to national or international standards.[3]

Analytical Workflow: Quantification of Fenitrothion and Fenitrooxon in Cereal Grains using ID-LC-MS/MS

This section details a robust and validated workflow for the simultaneous quantification of fenitrothion and its metabolite fenitrooxon in a challenging matrix, cereal grains. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.

Experimental Protocol

1. Sample Preparation (Modified QuEChERS)

This protocol is adapted from established QuEChERS methods for cereal grains.[5][6]

  • Homogenization: Mill a representative 50 g sample of the cereal grain to a fine powder.

  • Extraction:

    • Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

    • Spike the sample with an appropriate volume of a standard solution of this compound in acetonitrile to achieve a final concentration in the mid-range of the calibration curve.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent, and 50 mg C18 sorbent.[5]

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 10,000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate fenitrothion and fenitrooxon from matrix interferences. A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The following MRM transitions should be optimized for the specific instrument. At least two transitions per compound are monitored for confident identification and quantification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Fenitrothion278.0125.1109.1
Fenitrooxon262.0125.1109.1
This compound 268.0 125.1 112.1

3. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte (fenitrothion or fenitrooxon) to the peak area of the internal standard (this compound) against the concentration of the analyte.

  • Quantify the amount of fenitrothion and fenitrooxon in the samples by applying the response factor from the calibration curve to the peak area ratios obtained from the sample analysis.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (Cereal Sample) Spiking Internal Standard Spiking (this compound) Homogenization->Spiking Add ISTD Extraction 2. Extraction (Acetonitrile & Salts) Cleanup 3. d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Supernatant Transfer Spiking->Extraction LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation Inject Final Extract MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 6. Quantification (Isotope Dilution) MS_Detection->Quantification Peak Area Ratios Result Final Result (Analyte Concentration) Quantification->Result

Caption: Workflow for Fenitrothion/Fenitrooxon analysis.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow provides the highest level of accuracy and precision for the quantification of fenitrothion and its primary metabolite. By sourcing high-quality, certified reference materials from ISO 17034 accredited suppliers, laboratories can ensure the defensibility and integrity of their analytical data. The detailed QuEChERS and LC-MS/MS protocol provided in this guide offers a robust and field-proven methodology for the analysis of these compounds in complex matrices, empowering researchers and scientists to generate reliable results for food safety, environmental monitoring, and toxicological studies.

References

  • Mastovska, K., & Lehotay, S. J. (2010). Pesticide Multiresidue Analysis in Cereal Grains Using Modified QuEChERS Method Combined With Automated Direct Sample Introduction GC-TOFMS and UPLC-MS/MS Techniques. Journal of Agricultural and Food Chemistry, 58(10), 5959–5972. [Link]

  • Santilio, A., & Dommarco, R. (2014). Determination of acidic herbicides in cereals by quEChERS extraction and LC/MS/MS. Food Additives & Contaminants: Part A, 31(5), 859-866. [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. [Link]

  • Molin, J., et al. (2008). Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Journal of Chromatography A, 1177(1), 170-174. [Link]

  • Miyazaki, A., et al. (2009). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS. Forensic Toxicology, 27(1), 32-36. [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (2004). 141 FENITROTHION (37). [Link]

  • Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
  • Malachová, A., et al. (2014). Development and Validation of an LC-MS/MS Based Method for the Determination of Deoxynivalenol and Its Modified Forms in Maize. Toxins, 6(12), 3310-3327. [Link]

  • ANAB. (n.d.). Reference Material Producer Accreditation | ISO 17034. [Link]

Sources

Fenitrooxon-d6 as a Key Internal Standard in the Bioanalytical Assessment of Fenitrothion Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of Fenitrooxon-d6, the deuterated analog of the primary toxic metabolite of the organophosphate insecticide fenitrothion. The guide is designed for researchers, analytical scientists, and professionals in drug development and toxicology. It details the metabolic bioactivation of fenitrothion to fenitrooxon, establishes the critical role of stable isotope-labeled internal standards in quantitative mass spectrometry, and presents a comprehensive, validated bioanalytical workflow for the precise quantification of fenitrooxon in biological matrices. By explaining the causality behind experimental choices, from sample preparation to instrumental analysis, this guide serves as both a theoretical and practical resource for the accurate assessment of fenitrothion exposure.

Introduction: The Significance of Fenitrothion and its Monitoring

Fenitrothion is a broad-spectrum organothiophosphate insecticide used extensively in agriculture to control pests on crops such as rice, cereals, and fruits, as well as for public health programs to control vectors like mosquitoes[1]. Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to an accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity[1]. Due to its widespread use, there are concerns about its potential adverse effects on non-target organisms, including humans, through environmental exposure and dietary intake[2].

The toxicity of fenitrothion is not solely attributable to the parent compound. In mammals, it undergoes metabolic activation to a much more potent AChE inhibitor, fenitrooxon[3][4]. Therefore, accurate risk assessment and toxicological studies require sensitive and specific analytical methods to quantify not just fenitrothion but also its key metabolites in biological samples[5]. This guide focuses on the critical role of this compound as an internal standard to achieve the highest level of accuracy and precision in such bioanalytical methods.

Metabolic Bioactivation of Fenitrothion

The metabolic fate of fenitrothion in mammals primarily occurs in the liver[1][6]. The process is a classic example of bioactivation, where a less toxic parent compound is converted into a more toxic metabolite[4]. This transformation is predominantly mediated by the cytochrome P450 (CYP450) monooxygenase system[4][7].

The key transformation is an oxidative desulfuration, where the thione (P=S) group of fenitrothion is replaced by an oxon (P=O) group, yielding fenitrooxon[3][7]. This structural change dramatically increases the electrophilicity of the phosphorus atom, making fenitrooxon a significantly more potent inhibitor of acetylcholinesterase than the parent fenitrothion[3][8]. While the body has detoxification pathways, such as hydrolysis of the P-O-aryl linkage to form 3-methyl-4-nitrophenol, the rate of bioactivation to fenitrooxon is a critical determinant of toxicity[9][10].

G FNT Fenitrothion (P=S) FO Fenitrooxon (P=O) (Active Metabolite) FNT->FO Bioactivation (CYP450 Oxidative Desulfuration) Detox Detoxification Products (e.g., 3-methyl-4-nitrophenol) FNT->Detox Detoxification (Hydrolysis) Inhibition Inhibition FO->Inhibition Phosphorylation of Serine Hydroxyl AChE Acetylcholinesterase (AChE) Inhibition->AChE

Caption: Metabolic bioactivation of fenitrothion to the potent neurotoxin, fenitrooxon.

The Principle of Stable Isotope Dilution Analysis (SIDA)

Quantitative analysis of metabolites in complex biological matrices like blood or urine is challenging due to matrix effects, where endogenous components can suppress or enhance the analyte signal during mass spectrometric ionization[11]. Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges. The technique relies on the use of an internal standard that is a stable isotope-labeled (e.g., deuterated) version of the analyte of interest[12][13].

The ideal internal standard behaves identically to the analyte throughout sample preparation, chromatography, and ionization but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer[12][14]. Because the deuterated standard (this compound) and the native analyte (fenitrooxon) have virtually identical physicochemical properties, they co-elute chromatographically and experience the same degree of loss during extraction and the same extent of ion suppression or enhancement[12][15]. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification regardless of variations in sample handling or matrix effects[16].

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Biological Sample (Analyte + Matrix) Spike Spike with Known Amount of Deuterated Standard Sample->Spike Extract Extraction & Cleanup (Analyte & Standard experience identical losses) Spike->Extract LC Chromatographic Separation (Analyte & Standard co-elute) Extract->LC MS Mass Spectrometry (Detection at different m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Accurate Concentration Curve->Result G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Processing cluster_3 Analysis Plasma 500 µL Plasma Spike Spike 10 µL This compound Plasma->Spike Pretreat Add 500 µL 4% Phosphoric Acid Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE (MeOH, H2O) Condition->Load Wash Wash (20% & 40% MeOH) Load->Wash Elute Elute (ACN:MeOH) Wash->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in 100 µL Mobile Phase Evap->Recon Inject Inject 5 µL Recon->Inject LCMS LC-MS/MS Analysis (MRM Mode) Inject->LCMS Quant Quantify using Peak Area Ratio LCMS->Quant

Sources

Safety data sheet and handling precautions for Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Fenitrooxon-d6

This guide provides a comprehensive overview of the safety data and handling precautions for this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple recitation of safety data sheet (SDS) points to offer a framework for understanding the inherent risks and implementing robust, self-validating safety protocols in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety.

Introduction: Understanding the Compound and its Risks

This compound is the deuterated form of Fenitrooxon, which itself is the active oxon metabolite of the organophosphate insecticide Fenitrothion. In research, this compound is primarily used as an internal standard for the quantitative analysis of Fenitrooxon in various matrices by mass spectrometry. Its isotopic labeling provides a distinct mass signature, but it is crucial to recognize that its chemical reactivity and toxicity are virtually identical to that of the unlabeled parent compound.

Organophosphates, as a class, are potent neurotoxins. Their primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses. The handling of this compound therefore requires a thorough understanding of its toxic potential and the implementation of stringent safety measures to prevent exposure.

Section 1: Compound Identification and Properties

Precise identification is the first step in any safety protocol. The following tables summarize the key identifiers and physical properties of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
Analyte Name This compound[1]
Synonyms Fenitrothion-oxon D6 (O,O-dimethyl D6), (3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate[1][2]
CAS Number 1185155-54-7[1][2][3]
Unlabeled CAS Number 2255-17-6[1][2]
Molecular Formula C₉²H₆H₆NO₆P[1]
Molecular Weight 267.21 g/mol [1][2]
Accurate Mass 267.0779 Da[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Product Format Neat[1]
Appearance Orange Liquid[4]
Isotopic Enrichment ≥99 atom % D[2][4]
Chemical Purity >95%[2]
Storage Temperature Room Temperature[2][5]
Stability Stable under recommended storage. Re-analyze after three years for chemical purity.[2]

Section 2: Hazard Identification and Toxicology

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicity of this compound stems from its function as an organophosphate. It acts as an irreversible inhibitor of acetylcholinesterase (AChE).[4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Fenitrooxon causes an accumulation of ACh, leading to overstimulation of nerve endings, which can result in severe and potentially fatal neurotoxic effects.[4]

AChE_Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Fenitrooxon Exposure ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolysis Receptor Receptor ACh->Receptor Signal Transmitted Fenitrooxon This compound AChE_inhibited Inhibited AChE Fenitrooxon->AChE_inhibited Irreversible Inhibition ACh_inhibited Excess Acetylcholine Receptor_inhibited Receptor (Overstimulated) ACh_inhibited->Receptor_inhibited Continuous Signal

Caption: Mechanism of this compound toxicity via AChE inhibition.

GHS Classification and Hazards

This compound is classified as a highly toxic substance. While different suppliers may list slightly varied classifications, a conservative approach based on the data for the unlabeled compound is warranted. The primary hazards are acute toxicity via oral and inhalation routes.

Table 3: Summary of GHS Hazard Classifications

Hazard StatementClassificationSource
H300: Fatal if swallowedAcute Toxicity, Oral (Category 2)[6]
H330: Fatal if inhaledAcute Toxicity, Inhalation (Category 1)
H312: Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315: Causes skin irritationSkin Irritation (Category 2)[7]
H319: Causes serious eye irritationEye Irritation (Category 2)[7]
H410: Very toxic to aquatic life with long lasting effectsAquatic Hazard (Chronic, Category 1)

Primary Routes of Exposure:

  • Inhalation: Vapors or aerosols can be rapidly absorbed.

  • Ingestion: Highly toxic, even in small amounts.

  • Dermal Contact: Can be absorbed through the skin.

Symptoms of Acute Exposure: Symptoms are characteristic of cholinergic crisis and may include headache, dizziness, blurred vision, muscle twitching, nausea, vomiting, abdominal cramps, diarrhea, and in severe cases, respiratory paralysis and death.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of this compound.

Experimental Workflow: Safe Handling Protocol

The following protocol outlines the mandatory steps for handling neat this compound and its solutions. The causality principle is that every step is designed to minimize the generation of, and potential exposure to, the toxic agent.

Safe_Handling_Workflow prep 1. Preparation - Assemble all materials - Verify fume hood function - Don full PPE weigh 2. Weighing/Aliquoting - Perform ONLY in fume hood - Use dedicated tools - Close primary container immediately prep->weigh dissolve 3. Solution Preparation - Add solvent to compound slowly - Keep sash at lowest possible height weigh->dissolve cleanup 4. Decontamination & Cleanup - Decontaminate tools and surfaces - Wipe work area with appropriate solvent - Segregate waste dissolve->cleanup ppe_removal 5. PPE Removal - Remove gloves first (inside-out) - Remove lab coat - Wash hands thoroughly cleanup->ppe_removal storage 6. Secure Storage - Return compound to locked storage - Ensure container is tightly sealed ppe_removal->storage

Caption: Step-by-step workflow for safely handling this compound.

Step-by-Step Methodology:

  • Engineering Controls: All work involving this compound, including weighing, dilution, and transfer, MUST be conducted inside a certified chemical fume hood. The fume hood provides the primary barrier of protection by preventing vapor and aerosol inhalation.

  • Personal Protective Equipment (PPE): The correct PPE provides the final barrier between the researcher and the chemical.

    • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contamination is suspected.

    • Body Protection: A long-sleeved lab coat is mandatory. Consider a chemically resistant apron for larger quantities.[8]

    • Eye Protection: Chemical safety goggles are required to protect against splashes.

    • Respiratory Protection: While working in a fume hood should be sufficient, a respirator with an appropriate organic vapor cartridge should be available for emergency situations like a significant spill.[8]

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[8]

  • Weighing and Transfer: Use dedicated spatulas and weighing boats. Tare the balance with the empty container before introducing the chemical to minimize handling time. Close the primary container immediately after removing the required amount.

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

Table 4: First Aid Measures

Exposure RouteActionSource
Inhalation Move the person to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Accidental Release Measures

For a small spill inside a chemical fume hood:

  • Alert Personnel: Inform others in the lab of the spill.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to cover the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealable, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.

Section 5: Storage and Disposal

Storage Conditions

Proper storage is vital for maintaining compound integrity and ensuring laboratory safety.

  • Security: Store in a locked cabinet or an area accessible only to authorized personnel.[8]

  • Container: Keep in the original, tightly closed container.[8]

  • Environment: Store at room temperature in a cool, dry, and well-ventilated place, away from incompatible materials.[2]

Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste.

  • Segregation: Do not mix with non-hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Professional Disposal: Disposal must be handled by a licensed environmental waste management company in accordance with all federal, state, and local regulations. Do not discharge into drains or the environment.[7][8] While some guidelines mention that very small quantities of certain pesticides can be disposed of by approximating the directions for use, this is not advisable for a neat, highly toxic research chemical in a laboratory setting.[9] Professional incineration is the preferred method for many pesticides.[9]

Conclusion

This compound is an invaluable tool for analytical research but possesses significant toxicological risks. Its safe use is predicated on a comprehensive understanding of its hazards and the diligent application of engineering controls, personal protective equipment, and established protocols. By treating this compound with the respect it deserves and adhering to the guidelines outlined in this document, researchers can mitigate the risks and maintain a safe laboratory environment.

References

  • Fenitrooxon | C9H12NO6P | CID 16738 . PubChem, National Institutes of Health. [Link]

  • SAFETY DATA SHEET Fenitrothion TG . Sumitomo Chemical Australia. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

Sources

A Technical Guide to the Solubility of Fenitrooxon-d6 for Analytical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Fenitrooxon-d6 (CAS 1185155-54-7), a critical deuterated internal standard used in the quantitative analysis of its parent pesticide, fenitrothion, and its primary metabolite, fenitrooxon.[1][2] Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond qualitative statements to provide a foundational understanding of solubility principles, a compilation of available data, and a robust, field-proven experimental protocol for determining solubility in any organic solvent. The accurate preparation of stock solutions is paramount for generating reliable and reproducible data in chromatography-based assays; this guide establishes the essential knowledge base for achieving that goal.

Introduction to this compound: Role and Importance

This compound is the stable isotope-labeled (SIL) analog of Fenitrooxon, the toxicologically active oxon metabolite of the organophosphate insecticide Fenitrothion.[1][3] In modern analytical chemistry, particularly in methods employing mass spectrometry (e.g., LC-MS/MS, GC-MS), SIL internal standards are the gold standard for quantification. This compound is used to compensate for variations in sample preparation (e.g., extraction efficiency) and instrument response, ensuring the highest degree of accuracy and precision.

The efficacy of this compound as an internal standard is fundamentally dependent on its accurate and complete dissolution in a suitable organic solvent to create a concentrated stock solution. Incomplete solubility can lead to:

  • Inaccurate Standard Concentration: Leading to systematic errors in the quantification of the target analyte.

  • Precipitation: Causing blockages in LC or GC systems and inconsistent sample introduction.

  • Poor Chromatographic Performance: Affecting peak shape and reproducibility.

This guide provides the necessary theoretical and practical framework to mitigate these risks.

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This relates to the polarity of both the solute and solvent molecules. This compound, with its phosphate, nitro, and ester functional groups, is a polar molecule.

  • Molecular Structure: C₉²H₆H₆NO₆P[2]

  • Key Functional Groups: Phosphate ester, nitro group, aromatic ring.

  • Predicted Solubility: Based on its structure, this compound is expected to exhibit high solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol). Its solubility is predicted to be significantly lower in nonpolar solvents such as Hexane. While its solubility in water is low, it is higher in organic solvents, a key factor in its environmental behavior.[1]

Understanding this polarity is the first step in making an informed choice of solvent for stock solution preparation. For instance, in typical reversed-phase liquid chromatography, initial mobile phase conditions are often high in aqueous content. Therefore, selecting a solvent that is miscible with water, such as acetonitrile or methanol, is critical to prevent the standard from precipitating upon injection.

Reported Solubility Data

Quantitative public data on the solubility of this compound is limited. Most commercial suppliers provide the material as a neat solid or in a pre-made solution (e.g., in ethyl acetate or hexane) and offer only qualitative descriptions.[1] The table below summarizes this information, with the non-deuterated parent compound, Fenitrooxon, included as a surrogate, given that deuteration has a negligible effect on solubility.

SolventSolvent TypeReported Solubility of Fenitrooxon/Fenitrooxon-d6Source
AcetonitrilePolar AproticSoluble (often used for commercial standards)[3]
Ethyl AcetatePolar AproticSoluble (often used for commercial standards)[1]
MethanolPolar ProticAssumed Soluble (miscible with common diluents)General Chemical Principles
AcetonePolar AproticAssumed SolubleGeneral Chemical Principles
DichloromethanePolar AproticAssumed SolubleGeneral Chemical Principles
HexaneNonpolarSparingly Soluble to Soluble (used for some solutions)[1]

Note: "Soluble" is a qualitative term. The following section provides a protocol to determine quantitative solubility.

Experimental Protocol for Quantitative Solubility Determination

As a self-validating system, this protocol is designed to provide a reliable, quantitative solubility value (e.g., in mg/mL) for this compound in a solvent of choice at a specific temperature. This gravimetric-based method is a standard approach for analytical reference materials.[4]

4.1 Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature (e.g., 20°C).

4.2 Materials & Reagents:

  • This compound (neat material, >95% purity)[5]

  • High-purity (e.g., HPLC or MS-grade) solvent of interest

  • Analytical balance (readable to at least 0.1 mg)

  • 2 mL glass autosampler vials with caps

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

  • Temperature-controlled shaker or incubator

4.3 Step-by-Step Methodology:

  • Preparation: Allow the this compound vial and the chosen solvent to equilibrate to the desired experimental temperature (e.g., 20°C) for at least one hour.

  • Initial Weighing: Accurately weigh approximately 2-5 mg of this compound directly into a pre-weighed 2 mL glass vial. Record the weight to the nearest 0.1 mg.

  • Solvent Addition (Iterative):

    • Add a small, precise volume of the solvent (e.g., 100 µL) to the vial.

    • Cap the vial securely.

    • Vortex for 60 seconds.

    • Sonicate for 5 minutes.

    • Visually inspect the solution against a bright light and a dark background. If all solid has dissolved, proceed to the next solvent addition. If undissolved solid remains, the solution is saturated.

  • Achieving Saturation: If the solid dissolved in the previous step, continue adding solvent in small, known increments (e.g., 50-100 µL), repeating the vortexing and sonication steps each time. The goal is to create a solution where a small amount of solid material remains undissolved, indicating that the saturation point has been reached and exceeded. This ensures the solution is in equilibrium with the solid phase.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the experimental temperature. Allow the solution to equilibrate for at least 24 hours. This step is critical to differentiate between rapid kinetic solubility and true thermodynamic solubility.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vial, ensuring the undissolved solid is not disturbed.

    • Allow the solid to settle completely.

    • Carefully pipette a known aliquot (e.g., 500 µL) of the clear supernatant into a clean, pre-weighed vial. Be extremely careful not to transfer any solid particles.

  • Gravimetric Analysis:

    • Weigh the vial containing the supernatant.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum concentrator.

    • Once the solvent is fully removed, weigh the vial again. The mass of the residue is the amount of this compound that was dissolved in the aliquot of supernatant.

4.4 Calculation:

Solubility (mg/mL) = Mass of Residue (mg) / Volume of Supernatant (mL)

This protocol provides a robust and verifiable measure of solubility, essential for preparing accurate high-concentration stock solutions.

Workflow Visualization

The following diagram illustrates the key decision points and processes within the experimental protocol for determining solubility.

G cluster_prep Preparation cluster_dissolution Dissolution & Saturation cluster_equilibration Equilibration & Analysis weigh 1. Weigh ~5 mg This compound add_solvent 2. Add Solvent Increment (e.g., 100 µL) weigh->add_solvent mix 3. Vortex (60s) & Sonicate (5 min) add_solvent->mix check 4. Visually Inspect for Undissolved Solid mix->check check->add_solvent Solid Dissolved equilibrate 5. Equilibrate at Temp for 24 hours check->equilibrate Solid Remains (Saturated) sample 6. Transfer Supernatant to Weighed Vial equilibrate->sample analyze 7. Evaporate Solvent & Weigh Residue sample->analyze calculate 8. Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for experimental solubility determination of this compound.

Practical Considerations & Troubleshooting

  • Solvent Purity: Always use high-purity, low-water content solvents. Impurities can alter the solvency characteristics of the medium.

  • Temperature Control: Solubility is temperature-dependent. All steps, especially equilibration, must be performed at a consistent, controlled temperature.[6]

  • Chemical Stability: this compound is stable under recommended storage conditions.[5] However, when preparing solutions, it is best practice to store stock solutions at low temperatures (e.g., -20°C) and protect them from light to ensure long-term stability.

  • Safety: Fenitrooxon and its analogs are toxic compounds. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[7]

Conclusion

While readily available quantitative data for this compound solubility is sparse, a clear understanding of its polar molecular structure allows for the selection of appropriate organic solvents like acetonitrile, methanol, and ethyl acetate. For applications demanding the highest accuracy, the experimental protocol detailed in this guide provides a reliable, self-validating method to determine the precise solubility in any solvent of interest. By following this procedure, researchers and scientists can ensure the integrity of their stock solutions, forming the bedrock of accurate and reproducible quantitative analysis.

References

  • PubChem - NIH. Fenitrooxon | C9H12NO6P | CID 16738. [Link]

  • Regulations.gov. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

  • EPA NEPAL. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

Sources

Isotopic enrichment and stability of Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Isotopic Enrichment and Stability of Fenitrooxon-d6

Foreword: The Pursuit of Analytical Certainty

In the landscape of quantitative analytical science, particularly within environmental and toxicological monitoring, the demand for precision and accuracy is absolute. The quantification of pesticide residues and their metabolites, often present at trace levels in complex biological and environmental matrices, presents a significant analytical challenge. It is in this context that stable isotope-labeled internal standards become not just advantageous, but essential. This guide provides a detailed technical exploration of this compound, the deuterated analog of fenitrooxon. As the primary toxic metabolite of the organophosphorus insecticide fenitrothion, accurate measurement of fenitrooxon is critical for exposure assessment. We will dissect the core attributes of this compound that underpin its function as a gold-standard internal standard: its isotopic enrichment, chemical purity, and long-term stability.

The Principle of Isotope Dilution and the Role of this compound

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis. It operates by introducing a known quantity of an isotopically labeled version of the analyte—in this case, this compound—into the sample at the earliest stage of preparation.[1] This labeled standard, often called an internal standard (IS), is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ²H).

Because the IS and the native analyte exhibit virtually identical chemical and physical behavior, any loss or variation during sample extraction, cleanup, derivatization, or LC/GC injection affects both compounds equally.[2] The mass spectrometer can distinguish between the analyte and the IS based on their mass-to-charge (m/z) ratio. By measuring the response ratio of the native analyte to the labeled internal standard, one can calculate the analyte's concentration with exceptional accuracy, effectively nullifying matrix effects and procedural inconsistencies.[1] this compound, with six deuterium atoms replacing six hydrogen atoms on the two O-methyl groups, serves this precise role for the analysis of fenitrooxon.[3][4]

G cluster_0 Sample Preparation & Analysis cluster_1 Mass Spectrometry Detection A Sample Collection (contains native Fenitrooxon) B Spiking with known amount of this compound (IS) A->B C Extraction & Cleanup (e.g., QuEChERS) B->C D LC-MS/MS Analysis C->D E Separate Ion Signals Native Analyte (m/z) This compound IS (m/z + 6) D->E Mass Differentiation F Calculate Response Ratio (Analyte / IS) E->F G Accurate Quantification F->G Calibration Curve G cluster_0 Environmental Stressors Temperature Temperature Analyte This compound (Stable Form) Temperature->Analyte accelerate pH pH pH->Analyte accelerate Light Light Light->Analyte accelerate Matrix_Enzymes Matrix Enzymes Matrix_Enzymes->Analyte accelerate Degradants Degradation Products (e.g., Hydrolysis Products) Analyte->Degradants Degradation

Sources

Methodological & Application

Application Note: Quantitative Analysis of Fenitrothion in Complex Matrices Using Fenitrooxon-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of Fenitrothion, a widely used organophosphate insecticide, in complex environmental and food matrices. To overcome challenges such as matrix effects and procedural sample loss, this method employs Fenitrooxon-d6, a stable isotope-labeled analog, as an internal standard. The protocol details a robust sample preparation procedure using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by highly selective and sensitive analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, analytical chemists, and food safety professionals requiring a reliable and validated method for Fenitrothion quantification.

Introduction: The Need for Precise Fenitrothion Analysis

Fenitrothion is a broad-spectrum organophosphate insecticide used to control a wide range of pests on crops such as cereals, fruits, and vegetables.[1][2] As an acetylcholinesterase inhibitor, its residues in food and the environment are a significant concern for human health and ecosystem stability.[3] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Fenitrothion in various commodities, necessitating highly accurate and precise analytical methods for monitoring and enforcement.[4][5]

Analyzing trace levels of pesticides in complex matrices like food and soil is inherently challenging. Sample preparation can lead to variable analyte loss, while co-extracted matrix components can cause ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification.[6][7]

The Role of an Internal Standard

To ensure analytical accuracy, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a constant concentration. The IS should be a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. By monitoring the ratio of the analyte's signal to the IS's signal, variations from sample injection volume, sample loss during preparation, and matrix-induced signal fluctuation can be effectively compensated.[8][9]

Why this compound is the Ideal Internal Standard

Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][9] These are compounds where one or more atoms have been replaced by their stable heavy isotopes (e.g., Deuterium (²H or D) for Hydrogen).[6]

This compound is the deuterated form of Fenitrooxon, the primary toxic metabolite of Fenitrothion.[10][11] While Fenitrothion-d6[1][12] is also an excellent choice, this compound is also highly suitable for the following reasons:

  • Near-Identical Chemical Behavior: Being structurally almost identical to the native analyte, this compound co-elutes chromatographically and experiences the same extraction efficiency and matrix effects as Fenitrothion.[8][9]

  • Distinct Mass-to-Charge Ratio (m/z): The mass difference from the deuterium labeling allows the mass spectrometer to differentiate it from the target analyte, Fenitrothion, without any chromatographic interference.[6][13]

  • Minimizes Variability: It reliably corrects for variations across the entire analytical process, from extraction to detection, thereby improving method precision and accuracy.[7][9]

Analytical Workflow Overview

The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh Homogenized Sample (e.g., 10 g) s2 Spike with this compound Internal Standard s1->s2 s3 Add Acetonitrile & QuEChERS Salts s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Take Aliquot of Supernatant s4->s5 s6 d-SPE Cleanup (PSA/C18/MgSO4) s5->s6 s7 Vortex & Centrifuge s6->s7 s8 Filter Supernatant into LC Vial s7->s8 a1 Inject into UPLC-MS/MS System s8->a1 Transfer for Analysis a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 Acquire Data d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3 d4 Report Final Concentration d3->d4

Caption: High-level workflow for Fenitrothion analysis.

Detailed Application Protocol

This protocol is based on the widely adopted QuEChERS AOAC 2007.01 method, suitable for a variety of food matrices.[14]

Materials and Reagents
  • Standards: Fenitrothion (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Reagents: Formic Acid, Ammonium Formate.

  • QuEChERS Kits: AOAC 2007.01 extraction tubes (containing 6 g MgSO₄, 1.5 g NaCl) and d-SPE cleanup tubes appropriate for the matrix (e.g., containing MgSO₄, Primary Secondary Amine (PSA), and C18).

Standard Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Fenitrothion and this compound in MeOH to prepare individual stock solutions.

  • Working Standard Mix (10 µg/mL): Prepare a solution containing Fenitrothion from its primary stock.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in ACN.

  • Calibration Standards (1–100 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard mix in a solvent mimicking the final extract composition. Fortify each level with the IS spiking solution to a final concentration of 25 ng/mL.

Sample Preparation (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach vastly simplifies the analysis of pesticide residues in diverse matrices like fruits, vegetables, and cereals.[15][16][17]

  • Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[15]

    • Add 100 µL of the 1 µg/mL this compound IS spiking solution.

    • Add 10 mL of Acetonitrile.[14]

    • Add the contents of an AOAC 2007.01 extraction salt packet.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 RCF for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.[18]

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥10000 RCF for 5 minutes.

  • Final Extract:

    • Transfer an aliquot of the final supernatant into an autosampler vial.

    • Dilute with mobile phase if necessary and analyze by LC-MS/MS.[14]

LC-MS/MS Instrumentation and Parameters

The analysis is performed using a triple quadrupole mass spectrometer, which provides the high sensitivity and selectivity required for trace-level quantification.[19][20]

Parameter Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate + 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions, equilibrate 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Mode Multiple Reaction Monitoring (MRM)

Table 1: Suggested LC-MS/MS Conditions

MRM Transitions

Optimization of MRM transitions is a critical step for ensuring analytical specificity.[19][21] The protonated molecular ion [M+H]⁺ is selected as the precursor ion, and its fragmentation is studied to identify stable, high-intensity product ions.

Compound Precursor Ion (m/z) Product Ion (Quantifier, m/z) Product Ion (Qualifier, m/z) Collision Energy (eV)
Fenitrothion278.0125.1109.120
This compound (IS)268.1112.197.122

Table 2: Optimized MRM Transitions. Note: These values are illustrative. Actual values must be optimized on the specific instrument used. The quantifier ion is used for concentration calculations, while the qualifier ion serves as a confirmation of the analyte's identity.

Method Validation and Performance

A robust method must be validated to demonstrate its fitness for purpose.[22][23][24] Key validation parameters include linearity, accuracy, precision, and limits of quantification (LOQ).

Parameter Result
Calibration Range 1 – 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery %) 85% – 115%
Precision (RSD %) < 15%
Limit of Quantification (LOQ) 1 ng/g (in matrix)

Table 3: Typical Method Performance Characteristics. These results demonstrate that the method is highly linear, accurate, and precise for the intended application. Recovery values fall well within the typical range of 70-120% for multiresidue pesticide analysis.[14][18]

Conclusion

This application note details a highly effective and reliable method for the quantification of Fenitrothion in complex matrices. The use of this compound as a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby ensuring high accuracy and precision. The combination of the efficient QuEChERS sample preparation technique and the selectivity of LC-MS/MS analysis provides a robust workflow suitable for high-throughput regulatory monitoring and food safety testing.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. Available at: [Link]

  • Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • Akintelu, S. A., et al. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Wageningen University & Research. Available at: [Link]

  • Owen, L. J., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. Available at: [Link]

  • European Commission. (2021). Method validation and quality control procedures for pesticide residues analysis in food and feed. Document SANTE/11312/2021.
  • Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]

  • Mount, D. L., & Miles, J. W. (1985). Gas Chromatographic Method for Determination of Fenitrothion in Technical and in Emulsifiable Concentrate and Water-Dispersible Powder Formulations.
  • Tanaka, T., et al. (2007). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS. ResearchGate. Available at: [Link]

  • National Referral Laboratory, ICAR-NRC for Grapes. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis. ICAR-NRC Grapes. Available at: [Link]

  • Khay, S., et al. (2009). Determination of malathion and fenitrothion residues in wheat by solid phase microextraction/gas chromatography-mass spectrometery (SPME/GC-MS) method. Academic Journals.
  • Jo, E., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 1938. Available at: [Link]

  • ResearchGate. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Rosival, L., et al. (1975). Fenitrooxon and S-methyl fenitrothion: acute toxicity and hydrolysis in mammals. Environmental Research, 10(3), 407-414. Available at: [Link]

  • CentAUR. (n.d.). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Available at: [Link]

Sources

Revolutionizing Organophosphate Analysis: A Detailed LC-MS/MS Method Development Guide Using Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of fenitrothion, a widely used organophosphate insecticide, and its toxic metabolite, fenitrooxon. The method leverages the power of stable isotope dilution by employing Fenitrooxon-d6 as an internal standard to ensure the highest level of accuracy and precision. We provide a detailed, step-by-step protocol encompassing sample preparation from complex matrices, optimized chromatographic separation, and meticulously defined mass spectrometric parameters. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, offering field-proven insights to facilitate seamless method adoption and validation in a high-throughput laboratory setting.

Introduction: The Rationale for Precise Fenitrothion Monitoring

Fenitrothion is a broad-spectrum organophosphate insecticide used extensively in agriculture to protect crops from a variety of pests. However, its widespread use raises concerns about potential risks to human health and the environment due to its neurotoxic properties. Upon exposure, fenitrothion is metabolized to fenitrooxon, a more potent acetylcholinesterase inhibitor.[1][2] Consequently, the sensitive and accurate measurement of both fenitrothion and fenitrooxon in various matrices, such as food and water, is paramount for regulatory compliance and risk assessment.

The inherent complexity of these matrices often leads to analytical challenges, including matrix effects that can suppress or enhance the analyte signal, leading to inaccurate quantification.[3] The stable isotope dilution assay (SIDA) is a powerful technique to mitigate these challenges.[4] By introducing a known concentration of a stable isotope-labeled analog of the analyte, in this case, this compound, into the sample prior to extraction, variations in sample preparation and ionization efficiency can be effectively normalized. This compound is an ideal internal standard as it co-elutes with the native fenitrooxon and exhibits nearly identical chemical and physical properties, ensuring reliable correction for any analytical variability.

This application note provides a comprehensive framework for the development and validation of a highly sensitive and specific LC-MS/MS method for the simultaneous determination of fenitrothion and fenitrooxon, utilizing this compound for robust quantification.

Materials and Reagents

  • Standards: Fenitrothion, Fenitrooxon, and this compound (CAS: 1185155-54-7) certified reference materials.[5][6]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate, sodium chloride, trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate.

  • SPE Cartridges: For water sample cleanup, polymeric reversed-phase SPE cartridges are recommended.

  • QuEChERS Kits: Commercially available QuEChERS extraction and cleanup kits.

Experimental Protocols

Sample Preparation: A Matrix-Specific Approach

The choice of sample preparation is critical for achieving accurate and reproducible results. Below are detailed protocols for two common matrices: a food matrix (e.g., fruits and vegetables) and a water sample.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[7][8]

Protocol:

  • Homogenization: Homogenize 10 g of the sample.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution.

  • Extraction: Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Shake vigorously for 1 minute and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

dot graph TD { A[Homogenized Sample] --> B{Spike with this compound}; B --> C[Add Acetonitrile & QuEChERS Salts]; C --> D{Shake & Centrifuge}; D --> E[Transfer Supernatant to d-SPE Tube]; E --> F{Vortex & Centrifuge}; F --> G[Analyze Supernatant by LC-MS/MS];

} caption: QuEChERS Sample Preparation Workflow.

For aqueous samples, Solid-Phase Extraction (SPE) is an effective technique for analyte concentration and cleanup.[3][9]

Protocol:

  • Sample Acidification and Spiking: Acidify the water sample (e.g., 500 mL) to pH 6 and spike with a known amount of this compound solution.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with methanol followed by water.

  • Sample Loading: Pass the water sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a small volume of water to remove interferences.

  • Elution: Elute the retained analytes with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

dot graph TD { A[Water Sample] --> B{Acidify & Spike with this compound}; B --> C[Condition SPE Cartridge]; C --> D{Load Sample}; D --> E[Wash Cartridge]; E --> F{Elute Analytes}; F --> G[Evaporate & Reconstitute]; G --> H[Analyze by LC-MS/MS];

} caption: SPE Workflow for Water Samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A, ramp to a high percentage of Mobile Phase B to elute the analytes, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 95% A, 1-8 min ramp to 5% A, 8-10 min hold at 5% A, 10-10.1 min return to 95% A, 10.1-12 min hold at 95% A.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage Optimized for the specific instrument (typically 3-5 kV)
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Gas Flows Optimized for the specific instrument

Optimized MRM Transitions:

The selection of appropriate precursor and product ions is crucial for selectivity and sensitivity. The following table provides recommended MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - QuantifierCollision Energy (eV) - Qualifier
Fenitrothion 278.0125.0109.11525
Fenitrooxon 262.0125.0109.01828
This compound 268.1125.0112.01828

Note: The precursor ion for this compound is based on the addition of 6 Da to the Fenitrooxon precursor due to the six deuterium atoms on the methoxy groups. The fragmentation pattern is expected to be similar to the unlabeled compound, with a potential shift in the qualifier ion containing a deuterated methyl group.

Method Validation: Ensuring Data Integrity

A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose. Key validation parameters should be assessed according to established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) or the Food and Drug Administration (FDA).[1][9]

Key Validation Parameters:

  • Linearity: Assess the linear range of the assay by analyzing a series of calibration standards. A correlation coefficient (r²) of >0.99 is typically desired.

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as relative standard deviation, RSD) by analyzing spiked samples at multiple concentration levels. Acceptance criteria are often within ±20% for accuracy and <15% RSD for precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Selectivity and Specificity: Evaluate the method's ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Matrix Effects: Investigate the influence of the sample matrix on the ionization of the analytes by comparing the response of the analytes in solvent and in matrix-matched standards. The use of this compound as an internal standard is crucial for compensating for these effects.[3]

  • Stability: Assess the stability of the analytes in the sample matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust approach for the quantification of fenitrothion and its metabolite fenitrooxon in complex matrices. The strategic use of this compound as an internal standard ensures the highest level of data quality by effectively compensating for matrix effects and variations in sample recovery. The provided protocols for sample preparation and instrumental analysis, coupled with a comprehensive method validation strategy, offer a complete solution for laboratories tasked with the routine monitoring of these important organophosphate compounds. This method will aid in ensuring food safety, environmental protection, and a deeper understanding of the environmental fate and toxicology of fenitrothion.

References

  • Armstrong, J. L., Dills, R. L., & Fenske, R. A. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 49(2), 103–109. [Link]

  • U.S. Environmental Protection Agency. (2016). Validation and Peer Review of U.S. Environmental Protection Agency Chemical Methods of Analysis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. [Link]

  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. [Link]

  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenitrooxon. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS. [Link]

  • National Center for Biotechnology Information. (2014). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. [Link]

  • EURL-Pesticides. (n.d.). Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. [Link]

  • Diva-Portal.org. (2015). Pesticide Screening Method with UPLC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2019). Optimization of Resolving Power, Fragmentation, and Mass Calibration in an Orbitrap Spectrometer for Analysis of 24 Pesticide Metabolites in Urine. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. (n.d.). Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
  • APGC. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]

  • National Center for Biotechnology Information. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. [Link]

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Quantitative Analysis of Fenitrothion in Complex Matrices by Isotope Dilution GC-MS using Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note presents a robust and highly accurate method for the quantification of the organophosphate insecticide fenitrothion using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol leverages the power of isotope dilution mass spectrometry by employing Fenitrooxon-d6 as a stable isotope-labeled internal standard to ensure precision and accuracy, even in complex sample matrices. We detail the complete workflow, from sample extraction using the QuEChERS methodology to instrumental analysis and data processing. The causality behind key procedural choices is explained to provide a framework for methodological adaptation and validation.

Introduction: The Rationale for Precise Fenitrothion Quantification

Fenitrothion is a broad-spectrum organophosphate insecticide widely used in agriculture and public health programs to control chewing and sucking insects on crops, and for vector control.[1] Due to its potential neurotoxicity in non-target organisms, including humans, regulatory bodies worldwide have established maximum residue limits (MRLs) for fenitrothion in food and environmental samples.[2] Consequently, sensitive and reliable analytical methods are essential for monitoring its presence to ensure food safety and environmental quality.[3]

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like fenitrothion, offering excellent sensitivity and selectivity.[3][4][5] However, the quantitative accuracy of GC-MS can be compromised by matrix effects and variations in sample preparation recovery.

The principle of Isotope Dilution Mass Spectrometry (IDMS) overcomes these challenges.[6] By spiking a known quantity of a stable isotope-labeled internal standard (SIL-IS) into the sample at the very beginning of the analytical process, any subsequent analyte loss or signal suppression/enhancement will affect both the target analyte and the standard nearly identically.[6] The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS, and the ratio of their signals is used for quantification. This approach provides a self-validating system for highly accurate results.

In this protocol, we utilize this compound, a deuterated analog of fenitrothion's primary metabolite, as the internal standard. Its structural similarity ensures it behaves comparably to fenitrothion throughout the extraction and analysis, providing a reliable reference for quantification.

Principle of the Method

The analytical workflow is a multi-step process designed to isolate fenitrothion from the sample matrix, separate it from co-extracted compounds, and perform accurate quantification using the internal standard.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Homogenized Sample B 2. Spike with this compound IS A->B C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. Dispersive SPE Cleanup (dSPE) C->D E 5. GC Inlet Injection (Splitless Mode) D->E F 6. Chromatographic Separation (DB-5ms Column) E->F G 7. MS Detection (EI, SIM Mode) F->G H 8. Peak Integration G->H I 9. Calibration Curve Generation (Area Ratio vs. Concentration) H->I J 10. Concentration Calculation I->J

Caption: Overall workflow for fenitrothion quantification.

  • Sample Preparation (QuEChERS): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for its efficiency in extracting a wide array of pesticides from diverse and complex matrices.[6][7][8] The process begins with the addition of the this compound internal standard to a homogenized sample, followed by extraction with acetonitrile and partitioning salts. A subsequent dispersive solid-phase extraction (dSPE) step with Primary Secondary Amine (PSA) and magnesium sulfate is used to remove interferences like fatty acids and residual water.

  • GC Separation: The final extract is injected into the GC system in splitless mode to maximize the transfer of trace-level analytes to the analytical column.[4] A low-polarity DB-5ms column is used, which is highly effective for separating a broad range of pesticides with excellent peak shape and thermal stability.[1][4] The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their volatility and affinity for the column's stationary phase.

  • MS Detection and Quantification: As compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are fragmented by Electron Ionization (EI). The instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific, pre-determined mass-to-charge (m/z) fragments for fenitrothion and this compound are monitored.[5] This targeted approach significantly enhances sensitivity and reduces background noise. Quantification is achieved by calculating the area ratio of a characteristic fenitrothion ion to a characteristic this compound ion and comparing this ratio to a calibration curve.

Chemical Structures

The structural similarity between the analyte and the internal standard is fundamental to the success of the isotope dilution method.

Caption: Structures of Fenitrothion and this compound.

Detailed Experimental Protocol

Materials and Reagents
  • Standards: Fenitrothion (≥98% purity), this compound (≥98% purity, 99 atom % D).[9]

  • Solvents: Acetonitrile, Hexane, Acetone (all pesticide residue grade or equivalent).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • dSPE Sorbents: Primary Secondary Amine (PSA), anhydrous MgSO₄.

  • Equipment: GC-MS system with autosampler, analytical balance, centrifuge capable of 5000 rpm, vortex mixer, calibrated micropipettes, 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of fenitrothion and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetone. Store at -20°C.[10]

  • Intermediate Standard Solution (10 µg/mL): Prepare an intermediate stock of fenitrothion by diluting the primary stock solution with acetone.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare an intermediate stock of this compound by diluting the primary stock solution with acetone.

  • Calibration Standards (e.g., 5, 10, 25, 50, 100, 250 ng/mL): Prepare a series of calibration standards by diluting the fenitrothion intermediate solution. To each calibration level, add a constant amount of the internal standard spiking solution to achieve a final concentration of 50 ng/mL. For example, to prepare the 100 ng/mL standard, add 100 µL of the 10 µg/mL fenitrothion stock and 500 µL of the 1 µg/mL this compound stock to a final volume of 10 mL with the appropriate solvent mixture (e.g., acetone/hexane).

Sample Preparation (QuEChERS)
  • Weighing & Spiking: Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

  • Extraction: Add 10 mL of acetonitrile to the tube.[6] Add the citrate-buffered QuEChERS extraction salts.[6] Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes.[10]

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Transfer: Carefully transfer the final supernatant into a GC autosampler vial for analysis.

GC-MS Instrumental Analysis

The following parameters provide a validated starting point for analysis on a standard GC-MS system.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and reliability for trace-level analysis.
Injection 1 µL, SplitlessMaximizes analyte transfer to the column for best sensitivity.[4]
Inlet Temp. 250°CEnsures rapid and complete volatilization of the analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column DB-5ms UI (30m x 0.25mm, 0.25µm)Industry-standard column for pesticide analysis, offering excellent inertness and peak shape.[1]
Oven Program 70°C (hold 2 min), ramp 25°C/min to 150°C, ramp 10°C/min to 280°C (hold 5 min)Separates analytes from matrix components effectively.
MS Source Electron Ionization (EI), 70 eVStandard, robust ionization technique creating reproducible fragmentation patterns.
Source Temp. 230°COptimal temperature to maintain ion source cleanliness and performance.
Quad Temp. 150°CEnsures consistent mass filtering.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only ions of interest.[5]
Ion Selection for SIM Mode

Proper ion selection is critical for both identification and quantification. A quantification ion (typically the most abundant, stable fragment) is used for concentration calculations, while qualifier ions are used for identity confirmation.

Compound Retention Time (Approx.) Ion Role m/z
Fenitrothion ~12.8 minQuantification 277
Qualifier 1125
Qualifier 2109
This compound ~12.5 minQuantification 267
Qualifier 1252
Qualifier 2125

Note: Retention times are approximate and must be confirmed experimentally. The ions for fenitrothion are well-established.[7][11] The ions for this compound are based on its molecular weight of 267.21 and expected fragmentation patterns (e.g., loss of a deuterated methyl group, m/z 252).[12][13]

Data Analysis and Validation

  • Calibration: Generate a calibration curve by plotting the peak area ratio (Fenitrothion Quant Ion / this compound Quant Ion) against the fenitrothion concentration for each calibration standard.

  • Linearity: The curve should be fitted with a linear regression. A coefficient of determination (R²) of ≥ 0.995 is required for acceptance.[1]

  • Quantification: Calculate the concentration of fenitrothion in samples by applying the area ratio to the linear regression equation derived from the calibration curve.

  • Method Validation: For full validation, the method's performance should be characterized according to established guidelines (e.g., SANCO/12682/2019).[10] Key parameters are summarized below.

Validation Parameter Acceptance Criteria Purpose
Linearity (R²) ≥ 0.995Demonstrates a proportional response across the concentration range.
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration that can be reliably quantified.
Accuracy (Recovery) 70 - 120%Measures the agreement between the measured and known concentration in spiked samples.[10]
Precision (RSD) ≤ 20%Measures the repeatability and reproducibility of the results.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the accurate quantification of fenitrothion by GC-MS. The integration of a stable isotope-labeled internal standard, this compound, within a validated QuEChERS extraction and selective SIM detection workflow ensures the highest degree of data quality. This method is suitable for researchers, food safety laboratories, and environmental monitoring agencies requiring a robust and reliable means of analyzing fenitrothion residues in challenging matrices.

References

  • Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]

  • Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry. PubMed, J Chromatogr A. 2004. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. SCIRP. [Link]

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  • Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. PubMed, J Chromatogr B Analyt Technol Biomed Life Sci. 2015. [Link]

  • Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. ResearchGate. [Link]

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  • Determination of malathion and fenitrothion residues in wheat by solid phase microextraction/gas chromatography-mass spectrometery (SPME/GC-MS) method. Academic Journals. [Link]

  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies. [Link]

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  • Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. Agilent Technologies. [Link]

  • Mass spectra of degradation products of fenitrothion obtained by GC-MS/MS analysis. ResearchGate. [Link]

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  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Semantic Scholar. [Link]

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  • Analysis of Near 400 Pesticides in Tea via LC–MS/MS: Simple Sample Preparation and APCI to Improve Analyte Coverage. LCGC International. [Link]

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Application Note: High-Throughput Sample Preparation Strategies for the Accurate Quantification of Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fenitrooxon is the primary toxic metabolite of fenitrothion, a widely used organophosphate insecticide. Monitoring its presence in environmental and biological matrices is critical for assessing exposure and ensuring safety. Fenitrooxon-d6, a deuterated isotopologue of Fenitrooxon, serves as an ideal internal standard for quantification by mass spectrometry.[1][2] The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision, as it effectively compensates for variations in sample extraction, cleanup, matrix effects, and instrument response.[3][4]

This application note provides a comprehensive guide to three prevalent sample preparation techniques for the analysis of this compound and its non-labeled analogue: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the methodological choices, ensuring robust and reliable analytical outcomes for researchers, scientists, and drug development professionals.

The Critical Role of this compound as an Internal Standard

This compound is chemically identical to Fenitrooxon, with the exception that six hydrogen atoms on the two methyl groups have been replaced by deuterium.[1] This mass difference allows it to be distinguished by a mass spectrometer, while its identical physicochemical properties ensure it behaves similarly to the target analyte during the entire analytical workflow.

The core principle of using a deuterated internal standard is isotope dilution mass spectrometry.[3] A known quantity of this compound is spiked into the sample at the earliest stage of preparation. Any subsequent loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, an accurate quantification can be achieved, effectively nullifying the impact of sample loss and matrix-induced signal suppression or enhancement.[4][5]

Physicochemical Properties of Fenitrooxon

Understanding the properties of Fenitrooxon is key to designing effective extraction and cleanup strategies.

PropertyValueImplication for Sample Preparation
Molecular Formula C₉H₁₂NO₆P---
Molecular Weight 261.17 g/mol [6]Influences chromatographic and mass spectrometric behavior.
Polarity Moderately PolarGuides the selection of appropriate extraction solvents and SPE sorbents. Acetonitrile and ethyl acetate are effective extraction solvents.
Solubility Soluble in organic solvents like acetonitrile, methanol, and acetone.Dictates the choice of solvents for extraction to achieve high recovery.
Stability Susceptible to hydrolysis under strong alkaline or acidic conditions.Buffered extraction systems (e.g., buffered QuEChERS) are preferred to maintain a stable pH and prevent degradation.[7]

QuEChERS: The Versatile and High-Throughput Approach

The QuEChERS method has become a cornerstone of pesticide residue analysis in food and agricultural matrices due to its speed, simplicity, and effectiveness.[8] It involves an initial extraction with acetonitrile, followed by a salting-out step to partition the aqueous and organic phases, and a subsequent cleanup step using dispersive solid-phase extraction (d-SPE).[7]

Causality of Methodological Choices:
  • Extraction Solvent: Acetonitrile is the solvent of choice for QuEChERS. It is highly effective at extracting a wide range of pesticides, including the moderately polar Fenitrooxon. Furthermore, it has limited miscibility with water in the presence of high salt concentrations, which is crucial for the partitioning step.

  • Salting-Out: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate is used. MgSO₄ removes water from the sample, promoting the partitioning of pesticides into the acetonitrile layer. The other salts aid in creating a distinct phase separation.[7]

  • d-SPE Cleanup Sorbents: The choice of sorbents is critical and matrix-dependent.

    • Primary Secondary Amine (PSA): This is the most common sorbent and is effective at removing organic acids, fatty acids, and some sugars, which are common interferences in food matrices.[7]

    • Graphitized Carbon Black (GCB): GCB is used for samples with high pigment content, such as leafy greens and brightly colored fruits, as it effectively removes chlorophyll and carotenoids. However, it must be used judiciously as it can also retain planar analytes like Fenitrooxon if used in excessive amounts.[7][9]

    • C18 (Octadecylsilane): This sorbent is added for matrices with high fat content to remove non-polar interferences like lipids.[10]

Experimental Protocol (Adapted from AOAC and EN Buffered Methods for a Tomato Matrix)
  • Sample Homogenization: Weigh 10 g of a homogenized tomato sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in acetonitrile) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. (For a highly pigmented matrix, a d-SPE tube containing GCB would be considered).[11]

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis: The supernatant is ready for direct injection into a LC-MS/MS system or can be further diluted if necessary.

QuEChERS workflow for this compound analysis.

Solid-Phase Extraction (SPE): The Selective Approach for Aqueous Samples

SPE is a highly effective technique for extracting and concentrating analytes from liquid samples, particularly water.[12] It offers superior selectivity and cleaner extracts compared to LLE, albeit with a more involved method development process.

Causality of Methodological Choices:
  • Sorbent Selection: The choice of sorbent is dictated by the analyte's polarity and the nature of the sample matrix. For the moderately polar Fenitrooxon in aqueous samples, reversed-phase sorbents are ideal.

    • Polymeric Sorbents (e.g., Oasis HLB, Bond Elut PPL): These are often preferred for multi-residue methods as they offer high capacity and are stable across a wide pH range. They can effectively retain a broad range of pesticides, including Fenitrooxon.[13]

    • C18 (Octadecylsilane): A traditional reversed-phase sorbent that is also effective for Fenitrooxon. However, it can be more susceptible to drying out, which can affect recoveries.

  • Sample pH: The pH of the water sample should be adjusted to neutral (around 7) to ensure the stability of organophosphate esters like Fenitrooxon, which can hydrolyze under acidic or basic conditions.[14]

  • Elution Solvent: A water-miscible organic solvent like methanol or acetonitrile is typically used to disrupt the non-polar interactions and elute the analyte from the sorbent. A stronger, less polar solvent like ethyl acetate or dichloromethane may be required for complete elution.[14]

Experimental Protocol (for a 500 mL Water Sample)
  • Internal Standard Spiking: Add a known amount of this compound solution to the 500 mL water sample and mix thoroughly. Adjust the pH to ~7 if necessary.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Pass the entire 500 mL water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any residual salts or polar interferences.

  • Cartridge Drying: Dry the cartridge under a vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the analytes by passing 2 x 4 mL of ethyl acetate or acetone through the cartridge into a collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water).

  • Analysis: The reconstituted sample is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) workflow.

Liquid-Liquid Extraction (LLE): The Classic Method for Complex Matrices

LLE is a fundamental extraction technique based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[12] While often more labor-intensive and requiring larger solvent volumes than QuEChERS or SPE, LLE remains a robust and effective method, particularly for complex matrices like soil or sludge.

Causality of Methodological Choices:
  • Extraction Solvent: The choice of an appropriate water-immiscible solvent is critical. The solvent should have a high affinity for Fenitrooxon and be easily separable from the aqueous phase. Dichloromethane or a mixture of hexane and acetone are commonly used for organophosphate pesticides.

  • pH Adjustment: As with other methods, maintaining a neutral pH is important to prevent the degradation of Fenitrooxon.

  • Emulsion Breaking: Emulsions can form at the interface of the two liquids, especially with complex matrices. Adding salt (salting-out) or centrifugation can help to break these emulsions and improve phase separation.

Experimental Protocol (for a 10 g Soil Sample)
  • Sample Preparation: Weigh 10 g of a sieved soil sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the soil sample.

  • Wetting and Extraction: Add 10 mL of deionized water to the soil and vortex to create a slurry. Add 20 mL of a suitable extraction solvent (e.g., dichloromethane).

  • Extraction: Cap the tube and shake vigorously for 10-15 minutes on a mechanical shaker.

  • Phase Separation: Centrifuge the sample at ≥3000 rcf for 10 minutes to separate the organic and aqueous/solid phases.

  • Collection: Carefully collect the organic layer (bottom layer for dichloromethane) using a pipette and transfer it to a clean tube.

  • Repeat Extraction (Optional but Recommended): Repeat the extraction (steps 3-6) with a fresh aliquot of solvent and combine the organic extracts to improve recovery.

  • Drying and Concentration: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to near dryness and reconstitute in a suitable solvent for analysis.

  • Analysis: The reconstituted sample is ready for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) workflow.

Method Performance Comparison

The choice of sample preparation technique depends on the matrix, required throughput, and available resources. Below is a summary of typical performance characteristics for Fenitrothion/Fenitrooxon analysis.

ParameterQuEChERSSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Typical Matrices Fruits, Vegetables, Grains, Biological Tissues[11][15]Water (Drinking, Surface, Ground)[13][16]Soil, Sludge, Oily matrices[12]
Throughput HighMediumLow to Medium
Solvent Consumption LowMediumHigh
Typical Recovery 80-110%[11][17]85-110%[14][18]70-105%[19]
LOD/LOQ Low (e.g., 0.005/0.01 mg/kg)[11]Very Low (ng/L range)[13]Low to Medium (µg/kg range)
Matrix Effects Can be significant, requires cleanup and matrix-matched standards or IS[20][21]Generally lower, cleaner extractsCan be significant, requires cleanup
Automation Potential High (for cleanup and injection steps)[8]High[18]Low

Conclusion

The successful analysis of Fenitrooxon is critically dependent on a well-designed and executed sample preparation strategy. The use of this compound as an internal standard is an indispensable component of a robust quantitative method, ensuring data integrity by compensating for analytical variability.

  • QuEChERS is the method of choice for high-throughput analysis of a wide range of food and agricultural products, offering an excellent balance of speed, cost, and effectiveness.

  • Solid-Phase Extraction provides superior selectivity and concentration capabilities for aqueous samples, resulting in very low detection limits and cleaner extracts.

  • Liquid-Liquid Extraction remains a powerful and fundamental technique for complex and "dirty" matrices where other methods may fall short.

By understanding the principles behind each technique and the physicochemical properties of Fenitrooxon, researchers can select and optimize the most appropriate sample preparation workflow to achieve accurate, reliable, and defensible results.

References

  • H. G. J. Mol, et al. (2019). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. National Institutes of Health. Available at: [Link]

  • S. Das, et al. (2021). Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. Taylor & Francis Online. Available at: [Link]

  • S. Das, et al. (2021). Optimization of a QuEChERS Based Analytical method for the Determination of Organophosphorus and Synthetic Pyrethroid Pesticide Residues in Betel Leaf. ResearchGate. Available at: [Link]

  • A. K. Wołejko, et al. (2016). Optimization of the QuEChERS Method for Determination of Pesticide Residues in Chicken Liver Samples by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • P. Thirarongnarang, et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fenitrooxon. PubChem. Available at: [Link]

  • M. Kumar, et al. (2024). Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment. PubMed. Available at: [Link]

  • A. Sánchez-Ortega, et al. (2005). Solid-phase microextraction coupled with high performance liquid chromatography using on-line diode-array and electrochemical detection for the determination of fenitrothion and its main metabolites in environmental water samples. ResearchGate. Available at: [Link]

  • F. M. Malhat, et al. (2017). Validation of QuEChERS based method for determination of fenitrothion residues in tomatoes by gas chromatography-flame photometric detector: Decline pattern and risk assessment. PubMed. Available at: [Link]

  • A. Sánchez-Ortega, et al. (2005). Solid-phase microextraction coupled with high performance liquid chromatography using on-line diode-array and electrochemical detection for the determination of fenitrothion and its main metabolites in environmental water samples. PubMed. Available at: [Link]

  • M. E. de Souza, et al. (2010). Matrix effects observed during pesticides residue analysis in fruits by GC. Semantic Scholar. Available at: [Link]

  • K. V. Veloo & N. A. S. Ibrahim. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. MDPI. Available at: [Link]

  • T. Hajšlová, et al. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. VŠCHT Praha. Available at: [Link]

  • S. J. Lehotay, et al. (2007). Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. ResearchGate. Available at: [Link]

  • H. G. J. Mol, et al. (2019). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid-Liquid Microextraction and Gas Chromatography. ResearchGate. Available at: [Link]

  • T. Ishii, et al. (2014). Matrix effect of cucumber on fenitrothion and imidacloprid residue analysis by a commercially available. ResearchGate. Available at: [Link]

  • F. M. Malhat, et al. (2017). Validation of QuEChERS Based Method for Determination of Fenitrothion Residues in Tomatoes by Gas Chromatography–Flame Photometric Detector: Decline pattern and hazard assessment. ResearchGate. Available at: [Link]

  • UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. Available at: [Link]

  • T. A. Jordan, et al. (2009). Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • K. V. Veloo & N. A. S. Ibrahim. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. National Institutes of Health. Available at: [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

  • AB SCIEX. (n.d.). Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. AB SCIEX. Available at: [Link]

  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. Available at: [Link]

  • S. L. Simpson, et al. (2015). Determination of organophosphate flame retardants in soil and fish using ultrasound-assisted extraction, solid-phase clean-up, and liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. Available at: [Link]

  • P. Thirarongnarang, et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. National Institutes of Health. Available at: [Link]

  • S. C. S. C. Laboratory. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. S. C. S. C. Laboratory. Available at: [Link]

  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. Available at: [Link]

  • M. A. Nilsson. (1998). Sampling of pesticides in water using solid-phase extraction. Linköping University. Available at: [Link]

  • S. K. Al-Saleh & I. A. Al-Dahash. (2013). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. ResearchGate. Available at: [Link]

  • Z. Ma, et al. (2018). Detection of Organophosphorus Pesticides in Wheat by Ionic Liquid-Based Dispersive Liquid-Liquid Microextraction Combined with HPLC. National Institutes of Health. Available at: [Link]

  • A. Sharma, et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Springer. Available at: [Link]

  • M. H. Milićević, et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health. Available at: [Link]

  • A. Sharma, et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Semantic Scholar. Available at: [Link]

  • S. Inoue, et al. (2009). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS. ResearchGate. Available at: [Link]

  • S. Kim, et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. Shimadzu. Available at: [Link]

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High-Throughput Pesticide Residue Analysis: A Validated QuEChERS Protocol Utilizing Fenitrooxon-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Analytical Scientists

Introduction

The global imperative for food safety necessitates robust, efficient, and accurate methods for the detection of pesticide residues in a wide array of agricultural products.[1][2] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, first introduced by Anastassiades et al. in 2003, has revolutionized sample preparation in this field.[3][4] It offers a streamlined alternative to traditional multi-step extraction techniques, significantly reducing solvent consumption and preparation time while maintaining high analyte recovery.[5][6][7]

A cornerstone of achieving high accuracy and precision in quantitative analysis is the use of an internal standard (IS).[8][9] An IS is a compound added to a sample at a known concentration before processing to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[10] For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard.[11][12] These compounds are chemically almost identical to their native analyte counterparts, ensuring they behave similarly during extraction, cleanup, and chromatographic separation, but are distinguishable by their mass difference.[13]

This application note provides a detailed protocol for the multi-residue analysis of pesticides using the QuEChERS methodology. It specifically details the integration and function of Fenitrooxon-d6 , a deuterium-labeled analog of Fenitrooxon, the toxic metabolite of the organophosphate insecticide Fenitrothion.[14][15][16] The use of this compound ensures the highest level of analytical confidence for quantifying Fenitrothion and its metabolites, compensating for matrix effects and procedural variability.[13]

Principle of the QuEChERS Method

The QuEChERS workflow is a two-stage process that combines extraction and cleanup into a simple, effective procedure.[6]

  • Extraction & Partitioning : The first step involves single-phase extraction of a homogenized sample (e.g., fruits, vegetables) with acetonitrile.[17] Following this, partitioning is induced by adding salts, typically anhydrous magnesium sulfate (MgSO₄) to remove water, and sodium chloride (NaCl) or citrate buffers to facilitate a clean separation between the aqueous and organic layers.[7][17] The target pesticides are partitioned into the acetonitrile (upper) layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile extract is transferred to a tube containing a small amount of sorbent material. This is the "dispersive" step, where the sorbent is mixed directly with the extract.[7] Common sorbents include:

    • Primary Secondary Amine (PSA) : Removes organic acids, sugars, and some fatty acids.[18]

    • C18 (Octadecylsilane) : Removes nonpolar interferences like lipids.[18]

    • Graphitized Carbon Black (GCB) : Removes pigments (like chlorophyll) and sterols.[19]

    • Anhydrous MgSO₄ : Continues to remove any remaining water from the extract.

After vortexing and centrifugation, the purified supernatant is ready for final analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21]

The Critical Role of this compound as an Internal Standard

An internal standard is added at the very beginning of the sample preparation process at a consistent concentration across all samples, calibration standards, and quality controls.[8] this compound (CAS No. 1185155-54-7) is the ideal IS for its unlabeled counterpart because the six deuterium atoms increase its mass without significantly altering its chemical properties like polarity, volatility, or reactivity.[15][22][23]

Causality of Improvement:

  • Correction for Recovery Loss : Any physical loss of analyte during transfers, extraction, or cleanup will be mirrored by a proportional loss of the this compound IS.[10][11]

  • Mitigation of Matrix Effects : In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the target analyte. Since the deuterated standard co-elutes and has nearly identical ionization properties, it experiences the same matrix effect.[13]

  • Compensation for Instrumental Variability : Fluctuations in injection volume or detector response over an analytical run are normalized because quantification relies on the ratio of the analyte signal to the IS signal, not the absolute analyte response.[8][12]

By calculating the ratio of the analyte's peak area to the internal standard's peak area, a highly precise and accurate measurement is achieved that is independent of these common sources of error.

Experimental Protocol: QuEChERS AOAC 2007.01 Method

This protocol is based on the widely validated AOAC Official Method 2007.01. It is suitable for a broad range of pesticides in foods with high water content.

Materials and Reagents
  • Equipment : High-speed homogenizer, top-pan balance, 50 mL and 2 mL polypropylene centrifuge tubes, centrifuge, multi-tube vortex mixer.

  • Solvents : Acetonitrile (LC-MS grade), Reagent Water (Type 1).

  • Standards :

    • This compound (CAS: 1185155-54-7) certified reference material.[15][22]

    • Certified reference standards for target pesticides.

  • Reagents & Consumables :

    • QuEChERS AOAC Extraction Salt Packets (containing 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).

    • QuEChERS d-SPE Cleanup Tubes (2 mL, containing 150 mg anhydrous MgSO₄ and 50 mg PSA). Note: For matrices high in lipids or pigments, use tubes containing C18 or GCB, respectively.

Standard Solution Preparation
  • Internal Standard Stock Solution (IS Stock) : Prepare a 100 µg/mL stock solution of this compound in acetonitrile.

  • Internal Standard Working Solution (IS Working) : Dilute the IS Stock to a concentration of 5 µg/mL in acetonitrile. This solution will be used for spiking samples.

  • Pesticide Stock Solution : Prepare a mixed stock solution of target pesticides at 100 µg/mL in acetonitrile.

  • Calibration Standards : Prepare a series of matrix-matched calibration standards by spiking blank matrix extract (obtained by performing the full QuEChERS procedure on an analyte-free sample) with the pesticide stock solution and the IS working solution to cover the desired concentration range (e.g., 5-200 ng/mL).

Part 1: Sample Extraction
  • Homogenization : Weigh 15 g (± 0.1 g) of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of reagent water to rehydrate.

  • Internal Standard Spiking : Add 150 µL of the 5 µg/mL IS Working Solution (this compound) to the tube. This results in a concentration of 50 ng/g in the sample.

  • Solvent Addition : Add 15 mL of acetonitrile containing 1% acetic acid.

  • Extraction Shake : Cap the tube tightly and shake vigorously for 1 minute.

  • Salt Addition : Add the contents of one QuEChERS AOAC extraction salt packet.

  • Partitioning Shake : Immediately cap and shake vigorously for 1 minute. The mixture will heat up and the layers will begin to separate.

  • Centrifugation : Centrifuge at ≥3000 rcf for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the aqueous/solid sample layer.

QuEChERS_Extraction_Workflow cluster_extraction Part 1: Extraction A 1. Weigh 15g Homogenized Sample into 50 mL Tube B 2. Spike with this compound Internal Standard A->B C 3. Add 15 mL Acetonitrile (1% Acetic Acid) B->C D 4. Shake Vigorously (1 min) C->D E 5. Add MgSO4 / NaOAc Salts D->E F 6. Shake Vigorously (1 min) E->F G 7. Centrifuge (≥3000 rcf, 5 min) F->G

QuEChERS Extraction Workflow Diagram.
Part 2: Dispersive SPE (d-SPE) Cleanup
  • Aliquot Transfer : Carefully transfer 1 mL of the supernatant (top acetonitrile layer) into a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA.

  • Cleanup Shake : Cap the tube and vortex for 30 seconds to ensure the sorbents are fully dispersed.

  • Centrifugation : Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes to pellet the sorbent material.

  • Final Extract : The resulting supernatant is the final, cleaned extract. Transfer an aliquot into an autosampler vial for analysis.

QuEChERS_Cleanup_Workflow cluster_cleanup Part 2: d-SPE Cleanup H 1. Transfer 1 mL of Extract to d-SPE Tube (MgSO4/PSA) I 2. Vortex (30 sec) H->I J 3. Centrifuge (≥10,000 rcf, 2 min) I->J K 4. Transfer Supernatant to Vial for LC-MS/MS Analysis J->K

QuEChERS d-SPE Cleanup Workflow Diagram.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for its high sensitivity and selectivity in complex matrices.

ParameterTypical Setting
LC System UPLC/UHPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate
Flow Rate 0.3 mL/min
Injection Volume 2-5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 1: Example LC-MS/MS Parameters.

MRM Transitions

MRM provides specificity by monitoring a precursor ion to product ion transition. At least two transitions are monitored for each analyte for confident identification.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenitrothion278.0125.1109.1
Fenitrooxon262.0125.1109.1
This compound (IS) 268.0 125.1 112.1
Carbendazim192.1160.1132.1
Imidacloprid256.1209.0175.1

Table 2: Example MRM Transitions. Note the mass shift of +6 Da for the this compound precursor ion.

Data and Results

The method's performance must be validated according to guidelines such as SANTE/12682/2019.[24] Key validation parameters include linearity, recovery, and precision (repeatability).

PesticideSpiking Level (ng/g)Mean Recovery (%)Precision (%RSD, n=5)
Fenitrooxon1098.24.1
100101.53.5
Imidacloprid1095.45.2
10097.84.3
Carbendazim1088.96.8
10092.15.5

Table 3: Typical Method Validation Data in Apple Matrix. Recoveries are within the acceptable range of 70-120% with excellent precision (RSD < 20%).[25]

Internal_Standard_Logic cluster_quant Internal Standard Quantification Logic Analyte_Resp Analyte Peak Area (A_analyte) Ratio Calculate Response Ratio (A_analyte / A_is) Analyte_Resp->Ratio IS_Resp IS Peak Area (A_is) IS_Resp->Ratio Cal_Curve Plot Response Ratio vs. Concentration for Calibration Standards Ratio->Cal_Curve Unknown_Conc Determine Unknown Concentration from Calibration Curve Cal_Curve->Unknown_Conc

Logic of Internal Standard Quantification.

Conclusion

The QuEChERS method provides an exceptionally efficient workflow for multi-residue pesticide analysis in complex food matrices.[25] This application note demonstrates that coupling the QuEChERS protocol with the use of a stable isotope-labeled internal standard, such as this compound, establishes a self-validating system that ensures high levels of accuracy and precision.[8][13] The internal standard robustly compensates for variations in sample matrix and procedural steps, leading to reliable, defensible data essential for regulatory compliance and consumer protection. This method is highly recommended for high-throughput laboratories tasked with ensuring food safety.

References

  • Separation Science. (2024, October 31).
  • Sigma-Aldrich. QuEChERS Method for Pesticide Residue Analysis.
  • Hawach Scientific. (2025, October 14).
  • Crawford Scientific. Internal Standards - What Are They?
  • Agilent Technologies. GC/MS/MS Pesticide Residue Analysis.
  • Chromatography Forum. (2008, June 5). Purpose of Internal Standard?.
  • iTeh Standards. EN 15662:2018 - Pesticide Residue Analysis in Plant Foods QuEChERS.
  • Hawach. (2023, July 31). Introduction to QuEChERS.
  • JEOL USA blog. Pesticide Residue Analysis with GC-MS/MS.
  • MONAD. (2024, January 17).
  • Thermo Fisher Scientific. Multi-Residue Analysis of Pesticides by GC-HRMS.
  • LCGC International.
  • CHMLab. CHM® QuEChERS EN 15662:2008 Method.
  • Wikipedia. Internal standard.
  • Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD.
  • NUCLEUS information resources. AOAC Official Method 2007.
  • Thermo Fisher Scientific. Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC.
  • Agilent Technologies. (2020, October 2). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
  • NUCLEUS information resources. QuEChERS Methodology: AOAC Method.
  • QuEChERS.com. About the method.
  • MDPI. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples.
  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables.
  • Agilent Technologies. GC/MS Pesticide Analysis.
  • Taylor & Francis Online. (2016, June 22). Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties.
  • Waters Corporation.
  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis.
  • Current Agriculture Research Journal. (2024, August 30). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.
  • Sigma-Aldrich. Analysis of Pesticide Residues in food by QuEChERS and GCMS.
  • QuEChERS.com. Home.
  • ResearchGate. Analytical steps of the QuEChERS-AOAC Official Method 2007.
  • Taylor & Francis Online. Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products.
  • LCGC International. (2007, November 1). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
  • UCT. Determination of Pesticide Residues in Whole Milk by QuEChERS and LC–MS–MS.
  • ResearchGate. QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS.
  • ResearchGate. (2016, June 22). (PDF) Validation of QuEChERS method for the determination of some pesticide residues in two apple varieties.
  • Benchchem. Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.
  • Chromtech. AOAC Approach - QuEChERS Methodology.
  • MedchemExpress.com. Fenitrothion-d6 | Stable Isotope.
  • LGC Standards. This compound | CAS 1185155-54-7.
  • Splendid Lab Pvt. Ltd. This compound.
  • CDN Isotopes. This compound (O,O-dimethyl-d6).
  • CymitQuimica. CAS 2255-17-6: Fenitrooxon.
  • WITEGA Laboratorien Berlin-Adlershof GmbH. Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis (CAS 2733000-83-2).

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) Protocol for the Quantification of Fenitrooxon-d6 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and validated solid-phase extraction (SPE) protocol for the sensitive and accurate quantification of Fenitrooxon-d6 from various water matrices. Fenitrooxon, the primary toxic metabolite of the organophosphate insecticide Fenitrothion, is a critical analyte for environmental monitoring due to its potential ecological and human health impacts. The use of its deuterated analog, this compound, as an internal standard is a cornerstone of this method, ensuring high precision and accuracy by correcting for variations in extraction efficiency and matrix-induced signal suppression or enhancement during LC-MS/MS analysis. This document provides a step-by-step methodology, the scientific rationale behind each procedural choice, and guidance on data interpretation and quality control, designed for researchers, environmental scientists, and analytical chemists.

Introduction: The Rationale for Monitoring Fenitrooxon

Fenitrothion is a widely used organophosphate insecticide that undergoes metabolic activation in the environment and biological systems to its more toxic oxon form, Fenitrooxon. Fenitrooxon is a potent inhibitor of acetylcholinesterase, an enzyme vital for nerve function in both insects and vertebrates. Its presence in water bodies, even at trace levels, can pose a significant risk to aquatic ecosystems and potentially to human health through drinking water contamination.

Regulatory bodies worldwide necessitate sensitive and reliable analytical methods for monitoring organophosphate pesticides and their metabolites in environmental samples. The inherent complexities of water matrices, which can range from relatively clean groundwater to complex surface waters laden with organic and inorganic matter, present a significant analytical challenge. Solid-phase extraction has emerged as a superior sample preparation technique, offering high analyte enrichment, reduced solvent consumption, and amenability to automation compared to traditional liquid-liquid extraction.

The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for achieving the highest level of accuracy and precision in quantitative analysis. By mimicking the chemical behavior of the native analyte, the internal standard effectively normalizes for any analyte loss during the multi-step sample preparation and analysis workflow, thereby ensuring the trustworthiness and validity of the generated data.

Scientific Principles: Mastering the Extraction of this compound

The successful isolation of this compound from water samples via SPE hinges on a thorough understanding of its physicochemical properties and its interaction with the solid-phase sorbent.

Analyte Properties: Fenitrooxon is a polar organophosphate compound. Its parent compound, Fenitrothion, has a log Kow of 3.30, indicating a moderate level of hydrophobicity.[1] The oxon analog is generally more polar. This polarity dictates the choice of a reversed-phase SPE sorbent, where the nonpolar stationary phase retains the analyte from the polar aqueous sample.

Sorbent Selection: For moderately polar compounds like Fenitrooxon, polymeric reversed-phase sorbents are often preferred over traditional silica-based C18 sorbents. Polymeric sorbents offer several advantages:

  • Enhanced Retention of Polar Analytes: They can provide a combination of hydrophobic and hydrophilic interactions, leading to better retention of more polar compounds that might have insufficient retention on C18.

  • pH Stability: Polymeric sorbents are stable over a wider pH range (typically 1-14), which provides greater flexibility in method development.

  • Higher Capacity: They often have a higher binding capacity, which is beneficial when dealing with complex matrices or when higher sample volumes are required.

This protocol will utilize a polymeric reversed-phase SPE cartridge for these reasons.

The Four Pillars of a Robust SPE Protocol: A successful SPE procedure is built upon four critical steps, each with a specific purpose:

  • Conditioning: This step wets the sorbent and creates a chemical environment conducive to the retention of the analyte. It typically involves passing a water-miscible organic solvent (e.g., methanol) through the sorbent, followed by reagent water to remove the organic solvent and prepare the sorbent for the aqueous sample.

  • Loading: The aqueous sample is passed through the conditioned sorbent. The flow rate is a critical parameter; a slow and steady flow rate ensures sufficient interaction time between the analyte and the sorbent for optimal retention.

  • Washing: This step removes co-extracted, weakly retained matrix interferences from the sorbent while the analyte of interest remains bound. A weak organic solvent/water mixture is typically used.

  • Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the analyte into a collection tube. The choice of elution solvent is critical for achieving high recovery.

Detailed Application Protocol

This protocol is designed for the extraction of this compound from a 500 mL water sample. For different sample volumes, the reagent volumes may need to be adjusted.

Materials and Reagents
  • SPE Cartridges: Polymeric Reversed-Phase (e.g., 200 mg, 6 mL)

  • This compound Standard Solution: 1.0 µg/mL in methanol

  • Methanol (MeOH): HPLC grade

  • Dichloromethane (DCM): HPLC grade

  • Ethyl Acetate (EtOAc): HPLC grade

  • Reagent Water: HPLC grade

  • Nitrogen Gas: High purity

  • Glassware: Volumetric flasks, graduated cylinders, conical centrifuge tubes

  • SPE Vacuum Manifold

  • Sample Filtration Apparatus: 0.45 µm glass fiber filters

  • Concentrator/Evaporator

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Filter Filter through 0.45 µm GFF Sample->Filter Remove Particulates Spike Spike with this compound Internal Standard Filter->Spike Add IS for Quantification Condition 1. Condition Cartridge (MeOH, Reagent Water) Load 2. Load Sample (~10 mL/min) Condition->Load Analyte Retention Wash 3. Wash Cartridge (5% MeOH in Water) Load->Wash Remove Interferences Dry 4. Dry Sorbent (Nitrogen Stream) Wash->Dry Remove Residual Water Elute 5. Elute Analyte (Ethyl Acetate/DCM) Dry->Elute Analyte Recovery Evaporate Evaporate Eluate to Dryness Elute->Evaporate Concentration Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Prepare for Injection Analysis LC-MS/MS Analysis Reconstitute->Analysis Quantification

Caption: Workflow for the SPE of this compound from water samples.

Step-by-Step Protocol
  • Sample Preparation: a. Collect a 500 mL water sample in a clean glass container. b. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge. c. Spike the sample with a known amount of this compound internal standard solution to achieve a final concentration of 100 ng/L. d. Adjust the sample pH to neutral (pH 6.5-7.5) if necessary. Organophosphate esters can hydrolyze under acidic or basic conditions.[2]

  • SPE Cartridge Conditioning: a. Place the polymeric SPE cartridges on a vacuum manifold. b. Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of dichloromethane. Allow the solvent to pass through the sorbent by gravity or with minimal vacuum. c. Condition the cartridges with 2 x 5 mL of methanol. Do not allow the sorbent to go dry after this step. d. Equilibrate the cartridges with 2 x 5 mL of reagent water, leaving approximately 1 mL of water above the sorbent bed.

  • Sample Loading: a. Attach sample transfer tubes to the SPE cartridges. b. Load the 500 mL water sample onto the conditioned cartridge at a consistent flow rate of approximately 10-15 mL/min. A slower flow rate generally improves analyte retention.

  • Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in reagent water solution to remove polar interferences. b. Dry the sorbent thoroughly by drawing a vacuum or passing a stream of nitrogen through the cartridge for 10-15 minutes. This step is crucial to remove residual water, which can negatively impact the subsequent elution and analysis steps.

  • Elution: a. Place clean collection tubes inside the vacuum manifold. b. Elute the retained analytes with 2 x 4 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane. Allow the first aliquot of solvent to soak the sorbent for 1-2 minutes before applying a vacuum to slowly draw it through.

  • Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid). c. Vortex the sample for 30 seconds and transfer to an autosampler vial for analysis.

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of this compound due to its high selectivity and sensitivity.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Fenitrooxon262.0125.1109.120
This compound 268.0 128.1 112.1 20

Note: These MRM transitions are typical and should be optimized on the specific instrument used.

Data and Performance Characteristics

The performance of this method should be validated according to established guidelines. Key validation parameters include linearity, accuracy (recovery), precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterExpected Performance
Linearity (r²) > 0.995
Recovery 80-110%
Precision (%RSD) < 15%
LOQ < 10 ng/L

Recovery Calculation: The use of this compound as an internal standard allows for the accurate calculation of the native analyte concentration even with variable recovery. The recovery of the SPE method itself can be assessed by comparing the peak area of the spiked internal standard in an extracted sample to the peak area of the internal standard in a non-extracted standard at the same concentration.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Internal Standard Normalization: The use of this compound is the most critical element for ensuring data accuracy. It compensates for analyte loss at every stage, from sample preparation to instrumental analysis, and mitigates the impact of matrix effects.[3]

  • Method Blanks: A method blank (reagent water carried through the entire process) should be analyzed with each batch of samples to check for contamination.

  • Spiked Samples: A matrix spike (a real water sample spiked with a known concentration of the analyte) should be included to assess the method's performance in a specific matrix.

  • Breakthrough Volume: For unfamiliar or highly complex matrices, it is advisable to determine the breakthrough volume. This can be done by loading a large volume of a spiked sample onto the SPE cartridge and analyzing fractions of the effluent to determine the point at which the analyte is no longer retained by the sorbent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of this compound from water samples. By following this methodology, researchers and analytical scientists can achieve high-recovery, accurate, and precise quantification of this important environmental contaminant. The emphasis on understanding the scientific principles behind each step, coupled with rigorous quality control measures, ensures the generation of trustworthy and defensible data.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). Retrieved from [Link]

  • Sánchez-Ortega, A., Sampedro, M. C., Unceta, N., Goicolea, M. A., & Barrio, R. J. (2005). Solid-phase microextraction coupled with high performance liquid chromatography using on-line diode-array and electrochemical detection for the determination of fenitrothion and its main metabolites in environmental water samples.
  • Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899.
  • Dussault, E. B., Balakrishnan, V. K., Solomon, K. R., & Sibley, P. K. (2009). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. Canadian Journal of Chemistry, 87(5), 654-663.
  • Shimadzu. (n.d.). Quantitative analysis of 646 pesticides (1,919 MRMs) by LC-MS/MS with a fast 10.5 minute cycle time. Retrieved from [Link]

  • PubChem. (n.d.). Fenitrothion. National Center for Biotechnology Information. Retrieved from [Link]

  • Pichon, V. (2000). Solid-phase extraction for multiresidue analysis of organic contaminants in water.
  • PubChem. (n.d.). Fenitrooxon. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Analysis of Fenitrooxon-d6 by Mass Spectrometry: Fragmentation Patterns and Analytical Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Fenitrooxon-d6, a deuterated internal standard for the analysis of the organophosphate pesticide metabolite, Fenitrooxon. A detailed, predicted fragmentation pattern is presented, based on established principles of mass spectrometry and data from analogous compounds. This application note also includes robust, field-proven protocols for the sample preparation and analysis of this compound in complex matrices using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodologies and data presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools for the accurate and sensitive quantification of Fenitrooxon.

Introduction: The Role of this compound in Pesticide Residue Analysis

Fenitrothion is a widely used organophosphate insecticide that undergoes metabolic transformation in biological systems and the environment to its more toxic oxon analog, Fenitrooxon.[1] Accurate monitoring of Fenitrooxon levels is crucial for assessing exposure and ensuring food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[2] The six deuterium atoms on the two methoxy groups provide a distinct mass shift from the native compound, enabling precise quantification through isotope dilution mass spectrometry. This technique compensates for variations in sample preparation and matrix effects, leading to highly accurate and reliable results.[2]

This application note will delve into the mass spectrometric characteristics of this compound, providing a detailed, predicted fragmentation pathway to aid in the development of sensitive and specific analytical methods.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Analyte Name This compound[3]
Synonyms (3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate[3]
CAS Number 1185155-54-7[3]
Molecular Formula C₉H₆D₆NO₆P[3]
Molecular Weight 267.21 g/mol [4]
Accurate Mass 267.0779 Da[3]
Unlabelled CAS Number 2255-17-6[3]

Predicted Mass Spectrometry Fragmentation Pathway

While an experimentally derived mass spectrum for this compound is not publicly available, a highly probable fragmentation pathway can be predicted based on the known fragmentation of Fenitrooxon and other organophosphate pesticides. The primary ionization in electrospray ionization (ESI) would be the formation of the protonated molecule, [M+H]⁺.

The most likely fragmentation pathways involve the cleavage of the phosphate ester bonds. The following is a predicted fragmentation scheme for this compound:

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Fenitrooxon-d6_MH [M+H]⁺ m/z 268.08 Fragment_1 [C₇H₇NO₃]⁺ m/z 154.04 Fenitrooxon-d6_MH->Fragment_1 - (CD₃O)₂PO₂H Fragment_2 [C₉H₆D₆NO₄P]⁺ m/z 238.08 Fenitrooxon-d6_MH->Fragment_2 - NO₂ Fragment_3 [H₄D₆O₄P]⁺ m/z 115.04 Fenitrooxon-d6_MH->Fragment_3 - C₇H₆NO₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Explanation of Predicted Fragmentation:

  • Precursor Ion [M+H]⁺ (m/z 268.08): The protonated molecule of this compound.

  • Product Ion (m/z 154.04): This fragment corresponds to the protonated 3-methyl-4-nitrophenol moiety, resulting from the cleavage of the P-O-aryl bond and the loss of the deuterated dimethyl phosphate group. This is often a highly abundant and characteristic fragment for this class of compounds.

  • Product Ion (m/z 238.08): This ion likely arises from the loss of the nitro group (NO₂) from the precursor ion.

  • Product Ion (m/z 115.04): This fragment represents the deuterated dimethyl phosphate group after cleavage of the P-O-aryl bond.

Analytical Protocols

The following protocols are provided as a robust starting point for the analysis of this compound. Optimization may be required based on the specific matrix and instrumentation used.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted and effective technique for the extraction of pesticide residues from a variety of food and environmental matrices.[5]

Protocol:

  • Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with an appropriate volume of this compound internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). The choice of sorbent may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

QuEChERS_Workflow Start Homogenized Sample Extraction Add Acetonitrile & Internal Standard (this compound) Add QuEChERS Salts Shake & Centrifuge Start->Extraction Cleanup Transfer Supernatant Add d-SPE Sorbent Vortex & Centrifuge Extraction->Cleanup End Final Extract for Analysis Cleanup->End

Caption: QuEChERS sample preparation workflow.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique for the analysis of organophosphate pesticides.

Instrumentation:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of MS/MS.

LC Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start with 5-10% B, ramp to 95-100% B over 5-10 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

The following MRM transitions are proposed for this compound based on the predicted fragmentation. These should be optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound268.1154.0115.0
Fenitrooxon262.0154.0109.0
GC-MS/MS Analysis

Gas chromatography-tandem mass spectrometry is a powerful alternative for the analysis of semi-volatile organophosphate pesticides.

Instrumentation:

  • GC System: A gas chromatograph with a suitable injection port (e.g., split/splitless).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

GC Conditions:

ParameterRecommended Conditions
Column Low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate
Oven Program Start at 70-90°C, ramp to 280-300°C. Optimize for separation from matrix components.
Injection Mode Splitless

MS/MS Conditions (MRM):

The MRM transitions for GC-MS/MS will be similar to those for LC-MS/MS, although the fragmentation may differ slightly depending on the ionization technique (e.g., Electron Ionization - EI). Optimization of collision energies is crucial.

Conclusion

This application note provides a comprehensive guide for the analysis of this compound by mass spectrometry. The predicted fragmentation pathway and detailed analytical protocols offer a solid foundation for researchers to develop and validate high-sensitivity methods for the quantification of Fenitrooxon in various matrices. The use of this compound as an internal standard, coupled with the robust sample preparation and analysis techniques described, will enable the generation of accurate and defensible data, which is essential for regulatory compliance and human health risk assessment.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16738, Fenitrooxon. Retrieved from [Link]

  • Ueyama, J., Harada, K., Ideno, E., & Koizumi, A. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers.
  • A review: Sample preparation methods for the pesticide residue analysis in food samples. (2020). Journal of Global Innovations in Agricultural and Social Sciences, 8(4), 132-140.
  • Isotope dilution mass spectrometry. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

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Application Note: High-Sensitivity Quantification of Fenitrothion Exposure Biomarkers in Human Urine Using Isotope Dilution LC-MS/MS with Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-methyl-4-nitrophenol (MNP), the primary urinary metabolite of the organophosphate insecticide fenitrothion. To ensure the highest degree of accuracy and precision, this protocol employs the principle of isotope dilution mass spectrometry, utilizing fenitrooxon-d6 as a stable isotope-labeled (SIL) internal standard. The methodology detailed herein provides a comprehensive workflow, from sample preparation using solid-phase extraction (SPE) to optimized instrumental analysis, making it suitable for high-throughput biomonitoring studies and toxicological research.

Introduction: The Imperative for Biomonitoring Fenitrothion Exposure

Fenitrothion is a widely used organophosphorus (OP) insecticide in agriculture and public health programs.[1][2] Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical to nerve function.[2] Chronic and acute exposure to OP pesticides has been associated with a range of adverse health effects, making the accurate assessment of human exposure a critical public health objective.[1][3]

Direct measurement of the parent compound in biological matrices is often impractical due to its rapid metabolism.[1] Therefore, human biomonitoring typically relies on the quantification of urinary metabolites.[4][5][6] Upon absorption, fenitrothion is metabolized in the liver via several pathways, including oxidative desulfuration to its more toxic oxon form (fenitrooxon) and hydrolytic cleavage of the P-O-aryl bond, which yields 3-methyl-4-nitrophenol (MNP).[7] This MNP is then conjugated and excreted in the urine, serving as a specific and reliable biomarker of exposure.[7][8]

Accurate quantification of MNP is essential for exposure and risk assessment.[7] The inherent variability of biological matrices and the potential for analyte loss during sample preparation necessitate a robust analytical approach. Isotope dilution mass spectrometry, which involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte or a closely related analogue, is the gold standard for quantitative analysis.[9] The SIL internal standard behaves nearly identically to the native analyte during extraction, chromatography, and ionization, thereby compensating for matrix effects and procedural losses.[9] This protocol utilizes this compound, a deuterated analog of fenitrothion's active metabolite, to ensure the highest level of analytical confidence.[10][11]

Principle of the Method

This method involves the enzymatic hydrolysis of conjugated MNP metabolites in urine, followed by a solid-phase extraction (SPE) clean-up and concentration step. The stable isotope-labeled internal standard, this compound, is added at the beginning of the sample preparation process. The purified extract is then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the native MNP to that of the this compound internal standard and plotting this against a calibration curve.

Materials and Reagents

  • Standards: 3-methyl-4-nitrophenol (MNP), this compound (O,O-dimethyl-d6)[10][11]

  • Enzyme: β-glucuronidase/arylsulfatase (from Helix pomatia)[12]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water

  • Buffers: Ammonium acetate buffer (pH 5.0)

  • SPE Cartridges: Oasis HLB (60 mg, 3 cc) or equivalent polymeric reversed-phase sorbent

  • Urine Samples: Collected and stored at -20°C or lower until analysis

Experimental Protocol

Preparation of Standards and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of MNP and this compound in methanol.

  • Working Standard Solutions: Prepare a series of MNP working standards by serial dilution of the stock solution with 50:50 methanol/water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a working solution of this compound in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank urine with known amounts of MNP.

Sample Preparation Workflow

The following diagram illustrates the key steps in the sample preparation protocol.

G cluster_prep Sample Preparation Sample 1. Urine Sample (1 mL) Spike 2. Add this compound IS Sample->Spike Buffer 3. Add pH 5.0 Acetate Buffer Spike->Buffer Enzyme 4. Add β-glucuronidase/sulfatase Buffer->Enzyme Incubate 5. Incubate at 37°C Enzyme->Incubate Load 7. Load Sample onto SPE Incubate->Load Condition 6. Condition SPE Cartridge Condition->Load Wash 8. Wash SPE Cartridge Load->Wash Elute 9. Elute Analytes Wash->Elute Evaporate 10. Evaporate to Dryness Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into LC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Step-by-Step Protocol:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Pipette 1 mL of urine into a labeled polypropylene tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 500 µL of ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[12]

  • Vortex briefly and incubate the mixture in a water bath at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis of conjugated metabolites.[7][12]

  • SPE Procedure:

    • Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the MNP and this compound with 3 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).

  • Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent

  • LC Column: Waters Xbridge C18 (100 mm × 2.1 mm; 3.5 µm particle size) or equivalent[13]

  • Column Temperature: 40°C[13]

  • Injection Volume: 5 µL[13]

  • Mobile Phase A: 0.1% Formic Acid in Water[13]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[13]

  • Flow Rate: 0.3 mL/min

LC Gradient Program:

Time (min) % Mobile Phase B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

Analyte Structures and MRM Transitions

The chemical structures of the target analyte and the internal standard are shown below. The deuterated positions on this compound are on the two methoxy groups.

G cluster_MNP 3-Methyl-4-nitrophenol (MNP) cluster_FNT_Oxon This compound (Internal Standard) MNP MNP FNT_Oxon Structure not available as simple image. (3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate

Caption: Structures of the target analyte and SIL internal standard.

Table 1: Optimized MRM Parameters (ESI Negative)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV)
3-Methyl-4-nitrophenol (MNP) 152.0 106.0 (Quantifier) 50 120 25
152.0 122.0 (Qualifier) 50 120 18

| This compound (IS) | 266.1 | 152.0 (Quantifier) | 50 | 130 | 30 |

Note: MRM parameters should be optimized on the specific instrument used. The values provided are typical starting points.

Data Analysis and Quality Control

  • Quantification: Create a calibration curve by plotting the peak area ratio (MNP/Fenitrooxon-d6) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Method Validation: The method should be validated according to established guidelines (e.g., SANTE, FDA).[14][15][16] Validation should assess:

    • Linearity: Correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Mean recoveries should be within 80-120% and relative standard deviation (RSD) ≤15% at all QC levels.[13]

    • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.

    • Selectivity: Absence of interfering peaks in blank matrix samples at the retention times of the analytes.

    • Matrix Effects: Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solution standard. The use of a SIL-IS is intended to correct for these effects.[9]

  • Routine Analysis: Each analytical batch should include a blank, a zero sample (blank with IS), a full calibration curve, and at least three levels of QC samples.

Conclusion

This application note describes a validated LC-MS/MS method for the sensitive and accurate quantification of the fenitrothion metabolite 3-methyl-4-nitrophenol in human urine. The use of solid-phase extraction provides effective sample clean-up, while the incorporation of the stable isotope-labeled internal standard this compound ensures high precision and accuracy by correcting for matrix effects and procedural variability. This robust and reliable method is well-suited for researchers, scientists, and public health professionals engaged in the biomonitoring of human exposure to fenitrothion.

References

  • Cocker, J., Mason, H. J., Garfitt, S. J., & Jones, K. (2002). Biological monitoring of exposure to organophosphate pesticides. Toxicology Letters, 134(1-3), 97-103. [Link]

  • Konstantinova, T., & Hristova, D. (2012). Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art. Biotechnology & Biotechnological Equipment, 26(5), 3244-3252. [Link]

  • Jaga, K., & Dharmani, C. (2003). Sources of exposure to and public health implications of organophosphate pesticides. Revista Panamericana de Salud Pública, 14, 171-185. [Link]

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 517. [Link]

  • McKelvey, W., et al. (2013). Biomonitoring of Exposure to Organophosphate Pesticides. Environmental Health Perspectives, 121(1), A10. [Link]

  • Fortes, F., et al. (2015). Biomonitoring of organophosphate exposure of pesticide sprayers and comparison of exposure levels with other population groups in Thessaly (Greece). Occupational and Environmental Medicine, 72(12), 853-860. [Link]

  • World Health Organization. (1992). Fenitrothion. Environmental Health Criteria 133. [Link]

  • Inoue, S., et al. (2009). A simple method for detecting fenitrothion, its metabolite 3-methyl-4-nitrophenol, and other organophosphorus pesticides in human urine by LC-MS. Forensic Toxicology, 27(1), 32-36. [Link]

  • MDPI. (2023). Special Issue "Development of Analytical Methods to Analyze Pesticide Residues". Foods. [Link]

  • Ohta, H., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Journal of Pharmaceutical Health Care and Sciences, 7(1), 1. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2024). Insights Powered by Artificial Intelligence: Analyzing the Extent of Method Validation in Pesticide Residue Literature. Journal of Agricultural and Food Chemistry. [Link]

  • van der Velde-Koerts, T., et al. (2023). Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis. Journal of Exposure Science & Environmental Epidemiology, 33(5), 769-780. [Link]

  • ResearchGate. (2007). Detection of Fenitrothion and its Degradation Product 3-Methyl-4-nitrophenol in Water Environment. Journal of Health Science, 53(5), 551-558. [Link]

  • ResearchGate. (1988). HPLC Quantitation Of Fenitrothion and 3-Methyl-4-Nitrophenol in Biological Fluids After Prepacked Cartridge Extraction and Its Application to a Poisoning Case. Eisei kagaku. Japanese journal of toxicology and environmental health, 34(2), 143-148. [Link]

  • Ueyama, J., et al. (2012). New analytical method for sensitive quantification of urinary 3-methyl-4-nitrophenol to assess fenitrothion exposure in general population and occupational sprayers. Journal of Occupational Health, 54(4), 295-303. [Link]

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926. [Link]

  • ResearchGate. (2009). Biotransformation of 3-Methyl-4-nitrophenol, a Main Product of the Insecticide Fenitrothion, by Aspergillus niger. Journal of Agricultural and Food Chemistry, 57(11), 4821-4827. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenitrothion. PubChem Compound Summary for CID 31200. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA Guideline. [Link]

Sources

Application Notes & Protocols for the Use of Fenitrooxon-d6 in Environmental Matrix Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Environmental Monitoring

The escalating use of organophosphate pesticides, such as fenitrothion, in global agriculture necessitates robust and highly accurate analytical methods to monitor their environmental fate and impact. Fenitrothion, while effective, can degrade or be metabolized into more toxic variants, principally fenitrooxon. The accurate quantification of these residues in complex environmental matrices—including water, soil, and biota—is a critical challenge for environmental science and public health. This document provides a comprehensive guide to the application of Fenitrooxon-d6 as an internal standard in isotope dilution mass spectrometry (IDMS) for the high-fidelity quantification of fenitrooxon.

The core principle of isotope dilution is the introduction of a known quantity of a stable, isotopically labeled version of the analyte of interest at the earliest stage of sample preparation. This compound, being chemically identical to the native analyte but mass-shifted due to the presence of six deuterium atoms, serves as an ideal internal standard.[1] It co-elutes with the target analyte and experiences identical conditions during extraction, cleanup, and ionization, thereby providing a robust internal reference that corrects for matrix effects and procedural losses.[2] This approach is fundamental to achieving the highest levels of accuracy and precision in quantitative environmental analysis.[3][4][5][6][7]

This guide is intended for researchers, analytical chemists, and environmental scientists, providing both the theoretical underpinnings and practical, step-by-step protocols for the application of this compound in routine and research-focused environmental monitoring programs.

Part 1: Foundational Principles of Isotope Dilution Mass Spectrometry (IDMS)

Before delving into specific protocols, it is crucial to understand the causality behind employing IDMS with this compound.

1.1. Mitigating Matrix Effects: Environmental samples are inherently complex. Co-extracted matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either signal enhancement or suppression. This variability can significantly compromise the accuracy of quantification. Because this compound has the same physicochemical properties as the native fenitrooxon, it is affected by the matrix in an identical manner. By measuring the ratio of the native analyte to the labeled standard, these matrix-induced variations are effectively normalized.

1.2. Correcting for Sample Preparation Losses: The journey from sample collection to analysis involves multiple steps: extraction, concentration, and cleanup. At each stage, there is a potential for analyte loss. Spiking the sample with this compound at the outset ensures that any loss of the native analyte is mirrored by a proportional loss of the internal standard. The constant ratio between the two, from initial spiking to final analysis, allows for accurate back-calculation of the original analyte concentration, irrespective of recovery efficiency.

1.3. Enhancing Method Robustness and Reliability: The use of an internal standard that perfectly mimics the behavior of the analyte makes the entire analytical method more rugged and less susceptible to minor variations in experimental conditions. This self-validating system is critical for inter-laboratory comparisons and long-term monitoring studies where consistency is paramount.

Part 2: Analytical Workflow Overview

The successful analysis of fenitrooxon in environmental samples using this compound as an internal standard typically follows a well-defined workflow. This workflow is designed to ensure the efficient extraction of the analyte, removal of interfering substances, and sensitive detection by mass spectrometry.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with this compound Internal Standard Sample->Spike Addition of IS Extraction Extraction (SPE or QuEChERS) Spike->Extraction Homogenization Cleanup Extract Cleanup (d-SPE or Cartridge) Extraction->Cleanup Removal of Interferences Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Final Extract LC_MS LC-MS/MS Analysis Concentration->LC_MS Injection Quantification Quantification (Ratio of Native to Labeled Ions) LC_MS->Quantification MRM Data Acquisition Reporting Reporting (Concentration in Original Sample) Quantification->Reporting Calculation

Sources

Application Notes: High-Accuracy Quantification of Fenitrothion and its Metabolite Fenitrooxon in Food Matrices Using Fenitrooxon-d6 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Pesticide Monitoring

Fenitrothion is a broad-spectrum organophosphorus insecticide widely employed in agriculture to protect crops, particularly cereals, fruits, and vegetables.[1] However, its persistence and metabolic transformation in the environment and biological systems pose significant food safety concerns. Upon exposure to oxidative conditions, fenitrothion is converted to its primary metabolite, fenitrooxon.[2] This oxon analog is substantially more toxic than the parent compound due to its potent inhibition of acetylcholinesterase, an enzyme critical to nerve function.[2] Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fenitrothion in various food commodities, necessitating highly accurate and reliable analytical methods for their enforcement.[3]

Quantitative analysis of pesticide residues in complex food matrices is notoriously challenging due to "matrix effects," where co-extracted compounds interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[4][5] This phenomenon can severely compromise the accuracy and reproducibility of results. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard technique to overcome these challenges.[6] By introducing a known quantity of a stable, isotopically labeled version of the analyte—an internal standard (IS)—at the earliest stage of sample preparation, any subsequent variations in sample recovery or matrix-induced signal alteration affect both the native analyte and the labeled standard identically.[7][8]

This application note provides a comprehensive protocol for the simultaneous quantification of fenitrothion and fenitrooxon in food samples using Fenitrooxon-d6 as an internal standard for the metabolite. This compound, in which the six hydrogen atoms of the two O-methyl groups are replaced by deuterium, is an ideal internal standard as it shares near-identical chemical and physical properties with the native fenitrooxon, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[9][10] The methodology employs the robust and widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.[11][12]

Principle: Isotope Dilution Mass Spectrometry (IDMS)

The core of this method lies in the principle of IDMS. A precise amount of this compound is added to the sample homogenate before extraction. The ratio of the mass spectrometric response of the native analyte (fenitrooxon) to that of the labeled internal standard (this compound) is measured. Because both compounds experience the same procedural losses and ionization effects, this ratio remains constant throughout the analytical workflow. Quantification is achieved by relating this measured ratio to a calibration curve constructed from the response ratios of standards containing known concentrations of the native analyte and a fixed concentration of the internal standard. This approach ensures high accuracy and precision, correcting for variables that are otherwise difficult to control.[6][7]

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Detailed Experimental Protocol

This protocol is optimized for a representative high-water-content matrix, such as tomato or apple. Modifications, particularly in the cleanup step, may be required for other matrices (e.g., high-fat or high-pigment).

Reagents and Materials
  • Standards: Fenitrothion (≥98%), Fenitrooxon (≥98%), this compound (isotopic purity ≥99 atom % D).[10]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.

  • QuEChERS Kits: Pre-packaged extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄ are recommended for consistency.

  • Equipment: High-speed homogenizer, centrifuge, analytical balance, vortex mixer, LC-MS/MS system.

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each standard (Fenitrothion, Fenitrooxon) into separate 10 mL volumetric flasks and dissolve in methanol.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of this compound in methanol.

  • Intermediate & Working Solutions: Prepare a mixed intermediate standard solution of the native analytes in acetonitrile. From this, create a series of working calibration standards. Separately, prepare a working internal standard solution (e.g., 1 µg/mL) in acetonitrile. All solutions should be stored at -20°C.

Sample Preparation: QuEChERS Workflow
  • Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL centrifuge tube. For dry commodities, use a smaller amount (e.g., 2 g) and rehydrate with 8 mL of water.[13]

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound working solution to the sample, resulting in a concentration of 10 ng/g. This step is critical and must be done before extraction to ensure the IS experiences the same conditions as the native analyte.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt packet.

    • Immediately cap the tube tightly and shake vigorously for 1 minute. The MgSO₄ absorbs water, generating an exothermic reaction that aids extraction, while the salts induce phase separation between the aqueous and acetonitrile layers.[14][15]

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA.

    • Causality: PSA is a weak anion exchanger that effectively removes organic acids, sugars, and fatty acids, which are common interferences in fruit and vegetable matrices.[16] MgSO₄ removes any remaining water. For highly pigmented samples (e.g., spinach), d-SPE tubes containing graphitized carbon black (GCB) may be necessary, but GCB can also retain planar pesticides, so recovery must be verified.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation & Filtration: Centrifuge the d-SPE tube at ≥4000 RCF for 5 minutes. Transfer an aliquot of the final extract into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.

Caption: QuEChERS sample preparation workflow for pesticide analysis.

LC-MS/MS Instrumental Analysis

The following parameters serve as a starting point and must be optimized on the specific instrument used.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (QqQ)
Ionization Mode Electrospray Ionization, Positive (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: Illustrative MRM Transitions (Note: Precursor ions are [M+H]⁺. Collision energies (CE) must be optimized empirically for the specific instrument.)

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)CE (eV)Product Ion (Qualifier) (m/z)CE (eV)
Fenitrothion278.0125.115109.125
Fenitrooxon262.0109.120125.118
This compound (IS) 268.0 112.1 20 128.1 18

Method Validation and Quality Control

For the protocol to be trustworthy, it must be validated according to internationally recognized guidelines, such as those provided by SANTE or AOAC.[17][18][19]

  • Linearity: A calibration curve should be prepared in a blank matrix extract (matrix-matched calibration) over the expected concentration range (e.g., 1-100 µg/kg). The response ratio (analyte area / IS area) vs. concentration should yield a correlation coefficient (R²) > 0.99.

  • Accuracy (Recovery): Analyze blank samples spiked at low, medium, and high concentration levels (e.g., 10, 50, and 200 µg/kg) in at least five replicates. Mean recoveries should be within 70-120%.[20][21]

  • Precision (RSD): The relative standard deviation (RSD) for replicate recovery samples should be ≤ 20%.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration level at which the method is validated with acceptable accuracy and precision. It should be at or below the regulatory MRL.

  • Matrix Effects: While the use of an isotopically labeled internal standard largely compensates for matrix effects, their extent should still be assessed. This can be done by comparing the slope of a matrix-matched calibration curve to that of a solvent-based curve. A significant difference indicates the presence of matrix effects.[22][23]

Conclusion

The use of this compound as an internal standard provides a robust and highly accurate method for the quantification of fenitrooxon and its parent compound, fenitrothion, in complex food matrices. This isotope dilution approach effectively mitigates the variability and inaccuracy caused by matrix effects and procedural losses, which are inherent challenges in residue analysis.[24][25] By integrating this compound into a standardized QuEChERS and LC-MS/MS workflow, analytical laboratories can achieve the high level of confidence and data integrity required for food safety monitoring and regulatory compliance.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).
  • Japanese Ministry of Health, Labour and Welfare. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food (Shoku-An No. 0124001).

  • Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899.

  • European Commission. (2019). Method validation and quality control procedures for pesticide residues analysis in food and feed (SANCO/12682/2019).
  • Zhao, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2603.

  • Banerjee, K., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 100(3), 779-789.

  • Marín, J. M., et al. (2014). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods, 6(18), 7387-7397.

  • Sharma, A., et al. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.

  • Semantic Scholar. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables.

  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Application Note.

  • INCHEM. (1984). Fenitrothion (Pesticide residues in food: 1984 evaluations).

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Fenitrothion – Residues Assessment.

  • Das, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66.

  • Food and Agriculture Organization of the United Nations. (2007). Fenitrothion (037) Evaluation.

  • Malhat, F., et al. (2017). Validation of QuEChERS based method for determination of fenitrothion residues in tomatoes by gas chromatography-flame photometric detector: Decline pattern and risk assessment. Food Chemistry, 229, 814-819.

  • Khay, S., et al. (2008). Determination of malathion and fenitrothion residues in wheat by solid phase microextraction/gas chromatography-mass spectrometery (SPME/GC-MS) method. African Journal of Pure and Applied Chemistry, 2(9), 093-097.

  • Food and Agriculture Organization of the United Nations. (2006). Pesticide residues in food - 2005: Fenitrothion.

  • Lacorte, S., et al. (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A, 822(1), 91-99.

  • Kim, H. Y., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 25(8), 1938.

  • INCHEM. (1977). Fenitrothion (Pesticide residues in food: 1977 evaluations).

  • BenchChem. (n.d.). Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.

  • LGC Standards. (n.d.). This compound.

  • ResearchGate. (n.d.). Validation of QuEChERS Based Method for Determination of Fenitrothion Residues in Tomatoes by Gas Chromatography–Flame Photometric Detector: Decline pattern and hazard assessment.

  • Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Reference Guide.

  • Agilent Technologies. (n.d.). Multiresidue Pesticide Analysis in Food Matrices with an Ultra Inert Splitless Glass Frit Liner by GC/MS/MS. Application Note.

  • Advances in Material Science. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing.

  • Lee, S., et al. (2021). Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry. Foods, 10(11), 2636.

  • Kim, J., et al. (2024). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 13(5), 758.

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Application News.

  • ResearchGate. (n.d.). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.

  • V Štajnbaher, D., & Zupančič-Kralj, L. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3976.

  • ResearchGate. (n.d.). A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS.

  • Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.

  • ResearchGate. (n.d.). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC.

  • Asensio-Ramos, M., et al. (2022). Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associated health risk. Food and Chemical Toxicology, 164, 113031.

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

  • Gleason, P. M., & Hamper, B. C. (2014). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. UMSL Undergraduate Research Symposium.

  • Ferrer, I., et al. (2005). Multi-residue pesticide analysis in fruits and vegetables by liquid chromatography–time-of-flight mass spectrometry. Journal of Chromatography A, 1082(1), 81-90.

  • C/D/N Isotopes. (n.d.). This compound (O,O-dimethyl-d6).

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Peak Shape of Fenitrooxon-d6 in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Fenitrooxon-d6. As a deuterated internal standard for the organophosphate pesticide Fenitrooxon, achieving a symmetrical, sharp peak is critical for accurate and reproducible quantification. This guide is designed for researchers and drug development professionals to diagnose and resolve common issues related to poor peak shape, such as tailing, fronting, and splitting.

Initial Troubleshooting Workflow

Before diving into specific issues, this workflow provides a high-level overview of the diagnostic process. Start at the top and work through the logical steps to efficiently identify the root cause of your peak shape problem.

Troubleshooting_Workflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_mobile_phase Step 1: Evaluate Mobile Phase Is pH appropriate? Is buffer present and fresh? Is organic modifier correct? start->check_mobile_phase check_column Step 2: Inspect Column Is the column old or degraded? Is there a blockage? Is it the right chemistry? check_mobile_phase->check_column No Issue solution_mp Solution: Adjust pH, add buffer (e.g., Ammonium Formate), remake fresh mobile phase. check_mobile_phase->solution_mp Issue Found check_hardware Step 3: Examine Hardware Any leaks or loose fittings? Is the correct injection volume used? Could there be metal interactions? check_column->check_hardware No Issue solution_col Solution: Flush or backflush column. Replace with a new or end-capped column. check_column->solution_col Issue Found check_method Step 4: Review Method Parameters Is the sample solvent compatible? Is the gradient appropriate? Is the column equilibrated? check_hardware->check_method No Issue solution_hw Solution: Check fittings for dead volume. Passivate system to reduce metal interactions. Reduce injection volume. check_hardware->solution_hw Issue Found solution_method Solution: Match sample solvent to mobile phase. Ensure adequate column equilibration. Optimize gradient slope. check_method->solution_method Issue Found

Caption: A step-by-step flowchart for diagnosing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: The most frequent cause of peak tailing for organophosphate compounds like this compound is secondary-site interactions within the analytical column and HPLC system.

  • Mechanism 1: Silanol Interactions: this compound contains a phosphate group. On standard silica-based C18 columns, residual, un-capped silanol groups (Si-OH) are present on the silica surface.[1][2] These silanols can be deprotonated and become negatively charged, leading to strong ionic interactions with the analyte. This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak.[2][3][4] This effect is particularly pronounced at mid-range pH values where silanols are ionized.

  • Mechanism 2: Metal Chelation: A less common but significant cause for phosphate-containing compounds is interaction with metal surfaces in the HPLC system.[5] Stainless steel components, including the column body, frits, and tubing, can interact with the phosphate moiety, causing severe peak tailing. This is often overlooked because traditional HPLC methods may use phosphate buffers, which mask this effect; however, in LC-MS, volatile buffers are required, leaving the metal surfaces exposed.[5]

Solutions:

  • Mobile Phase Modification: Add a buffer to the mobile phase. A combination of a weak acid (like 0.1% formic acid) and its salt (like 5-10 mM ammonium formate) is highly effective. The buffer ions compete with the analyte for active silanol sites, effectively masking them and improving peak shape.[6][7]

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," where residual silanol groups are chemically derivatized to make them inert.[1][8] Using a column specifically designed for good peak shape with basic or active compounds is highly recommended.

  • System Passivation: If metal interaction is suspected, passivating the system with a strong chelating agent or acid can mitigate the issue. (See Experimental Protocols section).

Q2: My this compound peak is fronting. What does this indicate?

A2: Peak fronting, where the front of the peak is less steep than the back, is typically caused by two main issues: column overload or a solvent mismatch.[9]

  • Column Overload: This occurs when too much analyte mass is injected onto the column. The stationary phase becomes saturated at the injection point, and excess analyte molecules travel down the column faster than the main band, causing the peak to front.[10]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, the sample band will not focus properly at the head of the column. This can lead to distorted, fronting, or split peaks.[9][11]

Solutions:

  • Verify Analyte Concentration: To check for column overload, prepare a 10-fold dilution of your sample and inject it. If the peak shape becomes symmetrical, you have confirmed that the original sample was overloaded.[10] Reduce the injection volume or dilute the sample for your analysis.

  • Adjust Sample Solvent: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase. Ideally, dissolve the sample directly in the initial mobile phase.

Q3: How can I optimize my mobile phase to specifically improve the peak shape of this compound?

A3: Mobile phase optimization is a critical step for achieving good chromatography for polar and active compounds like this compound. The key is to control the secondary chemical interactions.

ParameterRecommended AdjustmentRationale
pH Control Add 0.1% Formic Acid to both aqueous and organic phases.Suppresses the ionization of acidic silanol groups on the stationary phase, reducing strong ionic interactions that cause tailing.[2] Formic acid is also an excellent modifier for positive mode electrospray ionization.[12]
Buffer Addition Add 5-10 mM Ammonium Formate to the aqueous phase.The ammonium ions compete with the analyte for interaction with any remaining ionized silanols, effectively shielding them and improving peak symmetry.[6][13]
Organic Modifier Use Acetonitrile.Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol. However, methanol can sometimes reduce silanol activity by forming hydrogen bonds, so it can be tested as an alternative if issues persist.[2]
Gradient Start at a low % organic (e.g., 5-10%).Ensures proper focusing of the analyte at the head of the column, which is crucial for good peak shape, especially for early eluting peaks.
Q4: Does being a deuterated standard (d6) affect the peak shape or retention time?

A4: Yes, the deuterium labeling can have a subtle but measurable effect. This is known as the chromatographic isotope effect.

  • Retention Time Shift: Deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts.[14] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in polarity and interaction with the stationary phase. While this is primarily a retention time phenomenon, it's critical to be aware of when setting integration windows.

  • Peak Shape: The peak shape of the deuterated standard should ideally mirror that of the native analyte. However, if the slight shift in retention time causes the deuterated standard to co-elute with a matrix interference that the native analyte does not, its peak shape could be selectively compromised.

  • Purity: It is essential to use a high-purity deuterated internal standard.[15] Both chemical and isotopic purity are important. Impurities can lead to extraneous peaks or interfere with the quantification of the target analyte.

Experimental Protocols

Protocol 1: Preparation of an Optimized Mobile Phase

This protocol describes the preparation of a buffered mobile phase designed to minimize peak tailing for this compound.

  • Aqueous Mobile Phase (A): 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • Weigh out approximately 0.63 g of Ammonium Formate (LC-MS Grade).

    • Add to a 1 L volumetric flask.

    • Add approximately 900 mL of high-purity (18.2 MΩ·cm) water and dissolve the salt.

    • Add 1 mL of Formic Acid (LC-MS Grade).

    • Bring the flask to the 1 L mark with high-purity water and mix thoroughly.

    • Filter the mobile phase through a 0.22 µm filter.

  • Organic Mobile Phase (B): 0.1% Formic Acid in Acetonitrile

    • Measure 1 L of Acetonitrile (LC-MS Grade) into a clean mobile phase bottle.

    • Add 1 mL of Formic Acid (LC-MS Grade).

    • Cap the bottle and mix thoroughly by inversion.

Protocol 2: LC System Passivation for Phosphate Analysis

This procedure is recommended if you suspect interactions between this compound and stainless steel components are causing peak tailing. Warning: Consult your instrument manual before performing this procedure.

  • Preparation: Disconnect the column and detector from the system. Replace the column with a union.

  • System Flush (Acidic):

    • Flush the entire LC system (autosampler, pumps, tubing) with LC-MS grade water for 20 minutes.

    • Flush the system with a solution of 6 M Nitric Acid for 60 minutes at a low flow rate (e.g., 0.1 mL/min). CAUTION: Nitric acid is highly corrosive. Use appropriate personal protective equipment.

    • Flush the system with LC-MS grade water for at least 60 minutes or until the eluent is pH neutral.

  • Re-equilibration:

    • Flush the system with your initial mobile phase for 30 minutes.

    • Re-install the column and equilibrate until the baseline is stable before analysis.

References

  • Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
  • Benchchem. (n.d.). Resolving peak tailing issues in the chromatography of organophosphorus pesticides. Benchchem.
  • LGC Standards. (n.d.). This compound | CAS 1185155-54-7. LGC Standards.
  • PubChem. (n.d.). Fenitrooxon.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.
  • Iwasaki, Y., et al. (n.d.). A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry. PubMed.
  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing!
  • Kim, H., et al. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Phenomenex. (n.d.). LC Technical Tip.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Thermo Fisher Scientific. (n.d.).
  • Restek Corporation. (2021, November 29).
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Agilent Technologies. (2023, August 10).

Sources

Optimizing injection volume for Fenitrooxon-d6 analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fenitrooxon-d6 analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the robustness and accuracy of your analytical methods. This compound, a deuterated analogue of the organophosphate pesticide metabolite Fenitrooxon, is a critical internal standard for achieving precise quantification in complex matrices. Optimizing its analysis, particularly the injection volume, is paramount for reliable data.

Understanding the Core Challenge: The Injection Volume Dilemma

Optimizing the injection volume in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a delicate balance. While a larger injection volume can increase the analyte signal and potentially improve the limit of quantitation (LOQ), it can also introduce a host of problems.[1] Injecting a larger volume of sample, especially when the sample solvent has a higher elution strength than the initial mobile phase, can lead to peak distortion, including fronting, broadening, and splitting.[2][3] This is particularly problematic for early-eluting polar compounds.[3] Therefore, a systematic approach to optimizing the injection volume is crucial for developing a robust and reliable analytical method.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis by LC-MS/MS?

For most modern LC-MS/MS systems, a starting injection volume in the range of 1 to 5 µL is recommended for pesticide analysis.[4][5] Some methods may use volumes up to 10 µL, but this requires careful optimization to avoid chromatographic issues.[1] For highly sensitive applications or when dealing with very low concentrations, large volume injections (up to 100 µL) can be employed, but this often necessitates specialized techniques like online solid-phase extraction (SPE) to manage the large solvent volume and pre-concentrate the analyte.[6][7]

Q2: Why is my this compound peak showing tailing?

Peak tailing for this compound can be caused by several factors:

  • Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the polar functional groups of this compound, leading to tailing.

  • Column Overload: Injecting too much mass of the analyte onto the column can saturate the stationary phase, resulting in tailing peaks.

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and its interaction with the stationary phase.

  • Column Contamination: Accumulation of matrix components on the column can create active sites that cause peak tailing.

Q3: My this compound signal is inconsistent across my sample batch. What could be the cause?

Signal variability of a deuterated internal standard like this compound is a common issue that can compromise the accuracy of your results. Potential causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source.[8]

  • Inconsistent Sample Preparation: Variations in extraction efficiency or sample dilution during preparation can lead to differing concentrations of the internal standard being injected.

  • Instrument Instability: Fluctuations in the LC pump flow rate, injector precision, or MS source conditions can cause signal drift.

  • Deuterium-Hydrogen Exchange: In some cases, deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, altering its mass-to-charge ratio and affecting its detection.[9]

Q4: What are the key chemical properties of this compound to consider during method development?

This compound is the deuterated form of Fenitrooxon, which is an organophosphate.[10][11][12][13] Key properties include:

  • Polarity: It is a relatively polar compound, which influences its retention on reversed-phase columns.

  • Stability: Organophosphates can be susceptible to degradation under certain pH and temperature conditions. It is crucial to use fresh standards and store them properly. The stability of this compound should be evaluated under the analytical conditions.[10]

  • Solubility: It is typically soluble in organic solvents like acetonitrile and methanol, which are common solvents used in LC-MS analysis.

Troubleshooting Guide: Optimizing Injection Volume

This section provides a systematic approach to troubleshooting and optimizing the injection volume for your this compound analysis.

Problem: Poor Peak Shape (Fronting, Broadening, or Splitting) with Increasing Injection Volume

Causality: This is a classic symptom of column overload or a mismatch between the sample solvent and the mobile phase.[2] When the sample solvent is stronger than the initial mobile phase, it can carry the analyte band down the column too quickly, leading to distorted peaks.

Troubleshooting Workflow:

Troubleshooting_Peak_Shape start Start: Poor Peak Shape Observed check_solvent Step 1: Verify Sample Solvent Strength Is sample solvent stronger than initial mobile phase? start->check_solvent match_solvent Solution A: Match Sample Solvent Dilute sample in initial mobile phase or weaker solvent. check_solvent->match_solvent Yes check_mass Step 2: Evaluate Analyte Concentration Is the concentration of this compound too high? check_solvent->check_mass No evaluate_peak Evaluate Peak Shape Is the peak shape now acceptable? match_solvent->evaluate_peak reduce_volume Solution B: Reduce Injection Volume Systematically decrease the injection volume (e.g., in 1 µL increments). reduce_volume->evaluate_peak check_mass->reduce_volume No dilute_sample Solution C: Dilute the Sample Reduce the concentration of the internal standard. check_mass->dilute_sample Yes dilute_sample->evaluate_peak end_good End: Optimization Successful evaluate_peak->end_good Yes end_bad End: Further Troubleshooting Needed (Consider column health, mobile phase) evaluate_peak->end_bad No

Caption: Troubleshooting workflow for poor peak shape.

Problem: Low Sensitivity for this compound

Causality: Insufficient analyte being introduced to the mass spectrometer is the primary reason for low sensitivity. This can be due to a low injection volume or issues with ionization efficiency.

Optimization Protocol:

Objective: To determine the optimal injection volume that provides the best signal-to-noise ratio without compromising peak shape.

Materials:

  • A standard solution of this compound at a known concentration in a solvent that mimics the final sample extract.

  • Your LC-MS/MS system configured with the analytical method.

Procedure:

  • Establish a Baseline: Start with a low injection volume (e.g., 1 µL) and perform several replicate injections to establish the baseline signal intensity, peak shape, and retention time.

  • Incremental Increase: Gradually increase the injection volume in small increments (e.g., 1 µL or 2 µL). For each volume, perform at least three replicate injections.

  • Monitor Key Parameters: At each injection volume, carefully monitor the following:

    • Peak Area/Height: This should ideally increase linearly with the injection volume.

    • Peak Shape: Visually inspect the peak for any signs of fronting, tailing, or splitting. Calculate the asymmetry factor; a value between 0.9 and 1.2 is generally considered good.

    • Retention Time: Ensure the retention time remains stable. A significant shift could indicate column overload.

    • Signal-to-Noise Ratio (S/N): Calculate the S/N for each injection.

  • Data Analysis and Optimization:

    • Plot the peak area and S/N as a function of the injection volume.

    • Identify the point at which the linearity of the peak area starts to deviate or the peak shape begins to deteriorate.

    • The optimal injection volume will be the highest volume that maintains good peak shape and linearity while providing a high S/N.

Data Presentation:

Injection Volume (µL)Average Peak AreaPeak Asymmetry FactorSignal-to-Noise (S/N)Observations
150,0001.1100Good peak shape
2100,0001.1200Good peak shape, linear response
3150,0001.2300Good peak shape, linear response
4190,0001.3350Slight peak broadening, response starting to deviate from linearity
5220,0001.5380Noticeable peak fronting

Advanced Troubleshooting: Matrix Effects

Even with an optimized injection volume, matrix effects can significantly impact the accuracy of your results.[5] this compound is used to compensate for these effects, but it's essential to ensure it's performing as expected.

Q5: How do I know if matrix effects are impacting my this compound signal?

Protocol: Post-Extraction Spike Analysis

  • Prepare three sets of samples:

    • Set A: Standard solution of this compound in a clean solvent.

    • Set B: A blank matrix sample (e.g., plasma, urine, tissue extract) that has been through the entire extraction procedure.

    • Set C: A blank matrix extract (from Set B) spiked with the same concentration of this compound as in Set A.

  • Analyze and Compare: Inject all three sets of samples and compare the peak area of this compound.

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Mitigation Strategies for Matrix Effects:

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components.

  • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE).

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples.

Logical Relationship Diagram for Method Validation:

Method_Validation_Logic method_dev Method Development validation_protocol Validation Protocol (Based on FDA/ICH Guidelines) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Stability validation_protocol->stability final_method Validated Analytical Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method stability->final_method

Caption: Logical flow of analytical method validation.

By following this structured approach to troubleshooting and optimization, you can develop a robust and reliable method for the analysis of this compound, ensuring the highest quality data for your research. For further guidance on method validation, it is recommended to consult the official guidelines from the FDA and ICH.[14][15][16][17][18]

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA 8141 Organophosphorus Pesticide Testing in Agriculture. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1992). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. Retrieved from [Link]

  • Pan, Y., et al. (2014). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PubMed Central. Retrieved from [Link]

  • Waters Corporation. (2021). Peak Shape Changes with Increased Injection Volume. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Using Large Volume Injections to Increase Sensitivity for Pesticide Detection in Water Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]

  • National Institutes of Health. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]

  • Frontiers. (2017). Rugged Large Volume Injection for Sensitive Capillary LC-MS Environmental Monitoring. Retrieved from [Link]

  • Scribd. (n.d.). FDA Guidance For Industry Analytical Procedures and Methods Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of injection volume on peak intensities, shapes and retention.... Retrieved from [Link]

  • Agilent Technologies. (2023). Improved Peak Shape and Lower LOQs in Pesticide Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of polar organophosphorus pesticides in aqueous samples by direct injection using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fenitrooxon. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • National Institutes of Health. (2021). Quantification of Glyphosate and Other Organophosphorus Compounds in Human Urine via Ion Chromatography Isotope Dilution Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS?. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Matrix Effects with Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective use of Fenitrooxon-d6 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantitative analysis by mass spectrometry. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions - The Fundamentals of Matrix Effects

This section addresses the foundational concepts of matrix effects and the role of internal standards.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration—suppression or enhancement—of an analyte's ionization in the mass spectrometer's ion source due to the presence of co-eluting, non-target compounds from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous materials.[2]

  • Ion Suppression: This is the more common effect, where matrix components interfere with the ionization process, leading to a decreased signal for the target analyte.[2] This can happen when matrix components compete with the analyte for charge in the electrospray droplet or affect the efficiency of droplet formation and evaporation.[3]

  • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative methods.[4]

Q2: What are the primary causes of matrix effects?

A: The primary cause is the co-elution of matrix components with the analyte of interest, leading to competition during the ionization process.[5] Several mechanisms contribute to this:

  • Competition for Charge: In electrospray ionization (ESI), there is a limited amount of charge available on the surface of the ESI droplets. If a high concentration of a co-eluting matrix component is present, it can compete with the analyte for this charge, reducing the number of analyte ions that are formed.[2]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components (like salts) can alter the physical properties of the ESI droplets, such as viscosity and surface tension. This can hinder the solvent evaporation and the release of gas-phase analyte ions.[3]

  • Ion Pairing: Matrix components can form neutral adducts with analyte ions in the gas phase, preventing them from being detected by the mass spectrometer.[3]

  • Space-Charge Effects: An accumulation of charged matrix components near the entrance of the mass spectrometer can create an electrical field that repels incoming analyte ions.[3]

Phospholipids are a particularly notorious cause of matrix effects in the analysis of biological samples like plasma or serum, as they are often co-extracted with analytes and elute over a broad chromatographic window.

Q3: How can I determine if matrix effects are impacting my assay?

A: A widely used qualitative method is the post-column infusion experiment.[1] This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6]

The procedure involves injecting a blank, extracted sample matrix onto the LC system while simultaneously infusing a standard solution of your target analyte at a constant rate directly into the mass spectrometer, post-column.[4] In the absence of matrix components, this produces a stable, elevated baseline signal. When matrix components elute from the column, any dip in this baseline indicates ion suppression, while a rise indicates ion enhancement.[1][6] This allows you to see if your analyte's retention time falls within a zone of significant matrix interference.

Part 2: The this compound Solution: A Technical Deep Dive

This section explores the specific properties of this compound and the rationale for its use.

Q4: What is this compound, and why is it an ideal internal standard?

A: this compound is the stable isotope-labeled (SIL) form of Fenitrooxon, a metabolite of the organophosphate insecticide Fenitrothion.[7][8] The "-d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium atoms, typically on the two methoxy groups (O,O-dimethyl-d6).[9][10]

It is considered an ideal internal standard for several reasons:

  • Chemical and Physical Similarity: It is chemically identical to the unlabeled analyte (Fenitrooxon).[11] This means it has the same chromatographic retention time (with minor exceptions, see Troubleshooting Q8), extraction recovery, and ionization efficiency.

  • Co-elution: It co-elutes almost perfectly with the native analyte. This is critical because it ensures both the analyte and the internal standard are exposed to the exact same matrix interferences at the same time.[12]

  • Mass Difference: It is distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer. The +6 Dalton mass shift is sufficient to prevent isotopic crosstalk between the analyte and internal standard signals.[12]

By possessing these characteristics, a SIL-IS can effectively compensate for variations during sample preparation and, most importantly, for matrix-induced ion suppression or enhancement.[13][14]

Q5: For which analytes is this compound a suitable internal standard?

A: this compound is the most appropriate internal standard for the quantitative analysis of Fenitrooxon .[7] Due to its close structural relationship, it is also frequently used for the analysis of the parent compound, Fenitrothion , and its other metabolites. The principle is that the SIL-IS should mimic the behavior of the analyte as closely as possible.[15] While a perfect match is always preferred (e.g., Fenitrothion-d6 for Fenitrothion), a metabolite's SIL-IS is often an excellent and scientifically justifiable choice when one for the parent compound is unavailable or prohibitively expensive.[13]

Q6: How does this compound practically compensate for matrix effects?

A: The compensation works by using the ratio of the analyte signal to the internal standard signal for quantification, rather than the absolute signal of the analyte alone.[16]

Here’s the logic:

  • A known, fixed amount of this compound is added to every sample (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.[15][17]

  • During extraction, chromatography, and ionization, both the analyte and this compound experience the same procedural losses and the same degree of ion suppression or enhancement.

  • For example, if a matrix effect suppresses the analyte signal by 30%, it will also suppress the this compound signal by approximately 30%.

  • Therefore, the ratio of their peak areas remains constant and proportional to the analyte's concentration.[2] This ratio is used to build the calibration curve and quantify the unknown samples, effectively nullifying the impact of the matrix effect.[16]

Part 3: Practical Implementation & Protocols

Successful implementation requires meticulous and consistent execution. The following workflow and protocols provide a validated framework.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Water, Food Homogenate) Spiking 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spiking Extraction 3. Sample Extraction & Cleanup (e.g., QuEChERS, SPE, LLE) Spiking->Extraction LCMS 4. LC-MS/MS Analysis (Separation and Detection) Extraction->LCMS Processing 5. Peak Integration (Analyte & IS) LCMS->Processing Ratio 6. Response Ratio Calculation (Area_Analyte / Area_IS) Processing->Ratio Quant 7. Quantification (Interpolate from Calibration Curve) Ratio->Quant Result 8. Final Concentration Report Quant->Result

Caption: General workflow for quantitative analysis using an internal standard.
Protocol 1: Preparation of this compound Working Solution

Accuracy begins with the precise preparation of your internal standard (IS) spiking solution.

Materials:

  • This compound certified reference material

  • Class A volumetric flasks

  • Calibrated pipettes

  • LC-MS grade solvent (e.g., Acetonitrile or Methanol)

Procedure:

  • Primary Stock Solution (e.g., 100 µg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh a suitable amount of the standard and dissolve it in a pre-determined volume of solvent in a Class A volumetric flask. Alternatively, use a pre-made certified solution.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Store this stock solution at the recommended temperature (typically -20°C or colder) in an amber vial.

  • Working Internal Standard (IS) Solution (e.g., 1 µg/mL or 100 ng/mL):

    • Perform serial dilutions from the primary stock solution to create a working solution at a concentration appropriate for your assay.

    • The goal is to add a small, precise volume of this working solution to each sample to achieve a final IS concentration that gives a robust, stable signal in the mid-range of the detector's linear response.[15]

Protocol 2: Example Sample Preparation with IS Spiking (QuEChERS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is common in pesticide residue analysis from food matrices.[11] The critical step is adding the IS before extraction.

Procedure:

  • Sample Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit puree) into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise aliquot (e.g., 100 µL) of the this compound working IS solution directly to the sample.[11] Vortex briefly to mix.

  • Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[11]

  • Shaking & Centrifugation: Seal the tube and shake vigorously for 1 minute. Centrifuge at high speed (e.g., ≥3000 rcf) for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing cleanup sorbents (e.g., PSA and magnesium sulfate).[11]

  • Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge again. The resulting supernatant is your final extract, ready for dilution and/or direct injection into the LC-MS/MS system.

Table 1: Example LC-MS/MS Parameters

These are starting parameters and must be optimized for your specific instrument and matrix.

ParameterFenitrooxon (Analyte)This compound (IS)Rationale
Precursor Ion (m/z) 262.0268.1Reflects the molecular weight of the protonated molecule [M+H]⁺. The +6 Da shift for the IS is clearly resolved.[10][18]
Product Ion 1 (m/z) 109.1 (Quantifier)112.1 (Quantifier)A stable, high-intensity fragment used for quantification. The d6-label is retained on this fragment.
Product Ion 2 (m/z) 125.1 (Qualifier)128.1 (Qualifier)A second fragment used to confirm identity. The ion ratio should be consistent across all samples.
Collision Energy (eV) Optimized (e.g., 20-30 eV)Optimized (e.g., 20-30 eV)Should be identical for analyte and IS to ensure similar fragmentation behavior.[19]
Dwell Time (ms) 50-10050-100Sufficient time to acquire 15-20 data points across the chromatographic peak for accurate integration.

Part 4: Troubleshooting Guide

Even with a robust method, issues can arise. This guide addresses common problems.

Q7: The this compound signal is erratic or shows a drifting pattern across my analytical run. What should I investigate?

A: The internal standard signal should be consistent across all samples in a run.[17] Variability points to a systemic issue. Check the following:

  • Inconsistent Addition: This is the most common culprit. Verify the precision of your pipette or autosampler used for adding the IS. Ensure there is no sample-to-sample variation in the volume added.[17]

  • IS Degradation: Ensure the IS working solution is stable and has not degraded. Prepare a fresh working solution from your primary stock.

  • Severe Matrix Effects: In extremely "dirty" samples, the matrix components can be so concentrated that they suppress the IS signal itself. This may manifest as a lower IS response in unknown samples compared to cleaner calibration standards.[17] If this is observed, your sample cleanup procedure may need further optimization.

  • Instrumental Drift: A gradual, consistent drift (up or down) in the IS signal over the course of a long run could indicate a change in instrument performance (e.g., ion source contamination, detector fatigue).[20]

Q8: I'm observing a slight retention time (RT) shift between Fenitrooxon and this compound. Is my method failing?

A: Not necessarily. This is likely due to the "deuterium isotope effect." Deuterium (²H) has a slightly stronger chemical bond than protium (¹H). In reversed-phase chromatography, this can sometimes lead to the deuterated compound eluting slightly earlier than the unlabeled analyte.[13][21] While a minor, consistent shift (e.g., 0.05-0.1 min) is often acceptable, a large or inconsistent shift is problematic. It means the analyte and IS are not experiencing the exact same matrix environment, which can compromise the accuracy of compensation. If the shift is significant, consider optimizing your chromatography to bring the peaks closer together.

Q9: My analyte/IS response ratio is not consistent in my Quality Control (QC) samples. How do I troubleshoot this?

A: If the IS signal itself is stable (see Q7), but the ratio is not, it points to issues affecting the analyte specifically or the relationship between the two.

  • IS Purity: Verify the purity of your this compound standard. If it contains a significant amount of unlabeled Fenitrooxon, it will artificially inflate the "analyte" signal, especially at the low end of the calibration curve.

  • Detector Saturation: If your analyte concentration is very high, it might be saturating the detector. The IS, at a fixed concentration, would not be saturated. This leads to a non-linear response ratio at the upper end of the curve. Dilute the samples to bring them into the linear range.[20][22]

  • Analyte Instability: The analyte may be degrading during sample preparation or in the autosampler, while the IS remains stable. Investigate sample stability under your experimental conditions.

Q10: Can using this compound mask other problems in my assay?

A: Yes, this is a critical point of expert oversight. A SIL-IS is so effective at correcting for variability that it can sometimes hide underlying methodological flaws.[13][14] For example, if your extraction recovery is poor and inconsistent, the SIL-IS will also be poorly and inconsistently recovered, and the response ratio may still yield an accurate-looking result. However, the low recovery means your overall assay sensitivity is compromised. It is crucial to validate all aspects of the method—such as extraction efficiency, matrix effects, and stability—before relying solely on the IS for correction.[23]

Part 5: Validating the Method

A method is not reliable until it is validated. Validation provides documented evidence that the procedure is fit for its intended purpose.[23][24]

G start Define Method Requirements spec Specificity/ Selectivity start->spec lin Linearity & Range spec->lin ap Accuracy & Precision lin->ap me Matrix Effect Assessment ap->me rob Robustness me->rob end Validation Report & SOP rob->end

Caption: Key stages in an analytical method validation workflow.
Q11: How do I formally validate my method to prove this compound is working effectively?

A: Method validation should follow established guidelines, such as those from the ICH or FDA.[17][24] Key experiments include:

  • Matrix Effect Assessment: Prepare two sets of samples. In Set A, spike the analyte and IS into a clean solvent. In Set B, spike the analyte and IS into extracted blank matrix from at least 6 different sources. The matrix factor is calculated as the ratio of the peak area in matrix (Set B) to the peak area in solvent (Set A). The IS-normalized matrix factor should be close to 1.0, and the coefficient of variation (%CV) across the different sources should be low (<15%).[22]

  • Accuracy & Precision: Analyze QC samples (spiked into the matrix) at multiple concentration levels (low, mid, high) in replicate (n=5 or 6) across several days. Accuracy (%Bias) should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and precision (%CV) should be ≤15% (≤20% at LLOQ).[25]

  • Linearity: Prepare a calibration curve in the matrix over the desired concentration range. The curve should have a correlation coefficient (r²) ≥ 0.99 and each back-calculated calibrator concentration should be within ±15% of its nominal value.[26]

Table 2: Example Acceptance Criteria for a Validated Bioanalytical Method
Performance CharacteristicParameterAcceptance Criteria
Accuracy Mean %BiasWithin ±15% of nominal value
Precision %CV≤15%
Linearity Correlation Coefficient (r²)≥ 0.99
Matrix Effect IS-Normalized Matrix Factor %CV≤15%
Analyte Stability %Difference from baselineWithin ±15%

References

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed. [Link]

  • SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • Semantic Scholar. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]

  • Semantic Scholar. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?[Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • C. Stella, et al. (2007). Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Wang, S., & El-Faramawy, M. (2016). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

  • Mei, H. (2008). Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards. [Link]

  • CDC. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Dwight R. Stoll. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Hewavitharana, A. K., et al. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Nitrosamines Exchange. (2024). How to circumvent matrix effect in confirmatory testing. [Link]

  • Reddit. (2024). Accounting for the matrix effect - CHROMATOGRAPHY. [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. [Link]

  • LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]

  • NIH. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. [Link]

  • FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). This compound. [Link]

  • (n.d.).
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • (n.d.).
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • ResearchGate. (2025). Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry. [Link]

  • PubChem - NIH. (n.d.). Fenitrooxon. [Link]

  • NIH. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Inchem.org. (n.d.). 301. Fenitrothion (WHO Pesticide Residues Series 4). [Link]

Sources

Technical Support Center: Fenitrooxon-d6 Signal Intensity and Ion Suppression

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting ion suppression effects on Fenitrooxon-d6 signal intensity. This guide is designed for researchers, scientists, and drug development professionals who utilize Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis. Here, we will delve into the underlying causes of signal variability for this stable isotope-labeled internal standard and provide actionable, field-proven strategies to diagnose and mitigate these effects, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterium-labeled stable isotope of Fenitrooxon, the primary active metabolite of the organophosphate insecticide Fenitrothion.[1] In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analytical variability.[2] Since this compound is chemically almost identical to the native analyte (Fenitrooxon), it exhibits very similar behavior during sample extraction, chromatographic separation, and ionization.[3] This allows it to compensate for variations in sample preparation, injection volume, and, most importantly, matrix-induced ion suppression, leading to more accurate and precise quantification of the target analyte.[4]

Q2: I am observing a weak or inconsistent signal for my internal standard, this compound. Isn't it supposed to be stable?

While this compound itself is chemically stable, its signal intensity in an LC-MS/MS system is highly dependent on the efficiency of its ionization. A common issue that compromises this efficiency is "ion suppression." This phenomenon occurs when other molecules present in the sample (the "matrix") co-elute with this compound from the LC column and interfere with its ionization process in the mass spectrometer's source.[5] The result is a reduced number of this compound ions reaching the detector, leading to a diminished and unreliable signal. This issue is particularly prevalent in complex matrices such as food, environmental, and biological samples.[6]

Q3: What are the primary causes of ion suppression for this compound?

Ion suppression is primarily a competition-based process within the electrospray ionization (ESI) source. Co-eluting matrix components can interfere by:

  • Competition for Charge: Matrix components with high proton affinity or basicity can compete with this compound for available protons in the ESI droplet, reducing the formation of protonated this compound ions.[7]

  • Changes in Droplet Properties: Non-volatile matrix components, such as salts and sugars, can alter the surface tension and viscosity of the ESI droplets. This hinders solvent evaporation and the subsequent release of gas-phase analyte ions, thereby suppressing the signal.

  • Source Contamination: Over time, non-volatile matrix components can accumulate on the ion source components, leading to a gradual or sudden drop in signal intensity for all analytes, including the internal standard.[1]

For organophosphate pesticides like Fenitrothion and its metabolite Fenitrooxon, significant signal suppression has been observed in various food matrices, indicating a high likelihood of similar effects on this compound.[8][6]

Visualizing the Mechanism of Ion Suppression

The following diagram illustrates the process of ion suppression within an electrospray ionization (ESI) source.

IonSuppression cluster_LC LC Eluent cluster_ESI ESI Source Analyte This compound Droplet_Ideal Charged Droplet (Analyte Only) Analyte->Droplet_Ideal Ideal Ionization Droplet_Suppressed Charged Droplet (Analyte + Matrix) Analyte->Droplet_Suppressed Co-elution Matrix Matrix Components Matrix->Droplet_Suppressed Co-elution GasPhase_Ideal Gas-Phase Analyte Ions Droplet_Ideal->GasPhase_Ideal Efficient Evaporation GasPhase_Suppressed Reduced Gas-Phase Analyte Ions Droplet_Suppressed->GasPhase_Suppressed Inefficient Evaporation & Charge Competition MS_Inlet MS Inlet GasPhase_Ideal->MS_Inlet High Signal GasPhase_Suppressed->MS_Inlet Suppressed Signal

Caption: Mechanism of ESI Ion Suppression.

Troubleshooting Guide: A Systematic Approach

A sudden or gradual loss of the this compound signal is a clear indication that troubleshooting is necessary. Follow this systematic approach to identify and resolve the issue.

Step 1: Initial System Health Check

Before delving into complex method modifications, it's crucial to rule out basic instrumental issues.[9]

  • Prepare a Fresh Standard: Prepare a fresh, simple solution of this compound in a clean solvent (e.g., acetonitrile or methanol).

  • Direct Infusion/Flow Injection Analysis (FIA): Infuse the standard directly into the mass spectrometer, bypassing the LC system. If a strong, stable signal is observed, the issue is likely related to the LC system or the sample matrix. If the signal is weak or absent, the problem may lie with the mass spectrometer itself (e.g., source contamination, detector issue).[10]

  • LC System Check: If the MS is functioning correctly, inject the fresh standard through the LC system. If the signal is now suppressed, this points to potential issues with the mobile phase, column, or contamination within the LC flow path.[9]

Step 2: Sample Preparation and Matrix Effects

The sample preparation method is a critical control point for mitigating ion suppression. The widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, while efficient, can often result in extracts with significant matrix co-extractives that cause ion suppression for organophosphates.[8][11][12]

Experimental Protocol: Evaluating Sample Cleanup

  • Select a Representative Matrix: Choose a blank matrix sample (known to be free of Fenitrooxon) that is representative of your study samples.

  • Prepare Two Sample Sets:

    • Set A (Post-extraction Spike): Process the blank matrix through your entire sample preparation procedure. Spike a known amount of this compound into the final, clean extract just before LC-MS/MS analysis.

    • Set B (Solvent Standard): Prepare a standard of this compound at the same concentration as Set A, but in a clean solvent.

  • Analyze and Compare: Analyze both sets by LC-MS/MS. The matrix effect (ME) can be calculated as: ME (%) = (Peak Area of Set A / Peak Area of Set B) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Mitigation Strategies:

  • Optimize d-SPE Cleanup: The dispersive solid-phase extraction (d-SPE) step in QuEChERS is crucial for removing interferences. Experiment with different sorbents. For example, PSA (primary secondary amine) is effective at removing organic acids and sugars, while C18 can remove non-polar interferences. GCB (graphitized carbon black) can remove pigments, but may also adsorb planar molecules like Fenitrooxon, so its use should be carefully evaluated.[8]

  • Dilution: Diluting the final extract with the initial mobile phase can be a simple and effective way to reduce the concentration of matrix components, thereby lessening their impact on ionization.[13] However, this will also dilute the analyte of interest, so a balance must be struck to maintain adequate sensitivity.

Table 1: Impact of d-SPE Sorbent on Matrix Effects for Organophosphates (Illustrative Data)

d-SPE Sorbent CombinationMatrix TypeTypical Matrix Components RemovedExpected Impact on this compound Signal
PSA + C18Fruits (e.g., Orange)Sugars, organic acids, lipidsSignificant reduction in suppression[8]
GCB + PSALeafy Greens (e.g., Spinach)Pigments, sterols, organic acidsPotential for analyte loss, must be tested
Z-Sep/Z-Sep+Fatty matrices (e.g., Avocado)Lipids, fatsImproved cleanup for complex samples
Step 3: Chromatographic Separation

If sample cleanup is insufficient, chromatographic separation is the next line of defense. The goal is to separate the this compound peak from the co-eluting matrix interferences.

Mitigation Strategies:

  • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between this compound and the interfering peaks. A shallower gradient around the elution time of this compound can be effective.

  • Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These alternative stationary phases can provide different retention mechanisms that may separate the analyte from the matrix components.

  • Microflow LC: Reducing the flow rate to the microliter-per-minute range can enhance ionization efficiency and reduce the susceptibility to matrix effects.[1]

Step 4: Mass Spectrometer Source Optimization

Fine-tuning the ESI source parameters can sometimes improve the signal even in the presence of matrix effects.

Mitigation Strategies:

  • Source Temperature: Optimize the gas and capillary temperatures. Higher temperatures can improve desolvation but may also cause in-source degradation of thermally labile compounds.

  • Nebulizer and Gas Flows: Adjust the nebulizer gas flow to ensure optimal droplet formation.

  • Ionization Mode: While Fenitrooxon is typically analyzed in positive ion mode, consider testing negative ion mode if applicable, as fewer matrix components may ionize, potentially reducing interference.[14]

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing and resolving this compound signal suppression.

TroubleshootingWorkflow start This compound Signal Loss Detected system_check Step 1: Perform System Health Check (Direct Infusion & LC Injection of Standard) start->system_check is_ms_ok Is MS Signal Strong in Direct Infusion? system_check->is_ms_ok is_lc_ok Is LC Signal Strong with Standard? is_ms_ok->is_lc_ok Yes fix_ms Troubleshoot MS (Clean Source, Check Detector) is_ms_ok->fix_ms No matrix_issue Step 2: Investigate Matrix Effects (Post-Extraction Spike Experiment) is_lc_ok->matrix_issue Yes fix_lc Troubleshoot LC (Check Mobile Phase, Column, Contamination) is_lc_ok->fix_lc No is_suppression Significant Ion Suppression Detected? matrix_issue->is_suppression optimize_cleanup Optimize Sample Cleanup (d-SPE, Dilution) is_suppression->optimize_cleanup Yes chroma_issue Step 3: Optimize Chromatography (Gradient, Column Chemistry) is_suppression->chroma_issue No (Re-evaluate) end_ok Signal Restored Method Optimized optimize_cleanup->end_ok ms_source_issue Step 4: Optimize MS Source Parameters chroma_issue->ms_source_issue ms_source_issue->end_ok

Caption: Troubleshooting Workflow for Signal Suppression.

By following this structured approach, from initial system checks to detailed optimization of sample preparation and analytical conditions, researchers can effectively troubleshoot and mitigate ion suppression effects on the this compound signal, thereby ensuring the integrity and accuracy of their quantitative results.

References

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Kim, H. J., Lee, J. Y., Choi, J. H., Lee, Y. M., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 9(4), 509. [Link]

  • Otake, T., Yarita, T., Aoyagi, Y., & Kuroda, Y. (2015). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Chromatography A, 1402, 59-67. [Link]

  • Lozano, A., Kiedrowska, B., Scholten, J., de Kroon, M., de Kok, A., & Fernandez-Alba, A. R. (2014). Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1335, 75-86. [Link]

  • Garrido-Sáez, N., Carrizo, D., & Barata, C. (2022). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Molecules, 27(24), 8635. [Link]

  • Wang, J., & Cheung, W. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. LCGC North America, 39(4), 188-193.
  • Yarita, T., Otake, T., Aoyagi, Y., & Kuroda, Y. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards. Journal of Chromatography A, 1400, 205-212. [Link]

  • Kim, H. J., Lee, J. Y., Choi, J. H., Lee, Y. M., & Kim, J. H. (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Yarita, T., Otake, T., Aoyagi, Y., & Kuroda, Y. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography–mass spectrometry using isotope-labeled internal standards. ResearchGate. Retrieved from [Link]

  • Kudo, K., Uekusa, K., Nagamatsu, K., & Ikeda, N. (2003). A simple method for detecting fenitrothion, its metabolite 3-methyl-4-nitrophenol, and other organophosphorus pesticides in human urine by LC-MS. Forensic Science International, 133(3), 231-237. [Link]

  • Sinha, S. N., Rao, M. V., & Vasudev, K. (2012). Quantification of organophosphate insecticides and herbicides in vegetable samples using the "Quick Easy Cheap Effective Rugged and Safe" (QuEChERS) method and a high-performance liquid chromatography-electrospray ionisation-mass spectrometry (LC-MS/MS) technique. Food Chemistry, 132(3), 1574-1584. [Link]

  • Lambda Laboratory Services. (n.d.). Understanding Ion Suppression in LC-MS. Retrieved from [Link]

  • Al-Shamary, A. G., Al-Rawi, A. A., & Al-Bayati, Y. K. (2021). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. Journal of Analytical Methods in Chemistry, 2021, 1-11. [Link]

  • Berendsen, B. J. A., Elger, B. S., & van der Sman, C. (2021). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 32(10), 2639-2646. [Link]

  • Dolan, J. W. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(5), 432-439. [Link]

  • University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Retrieved from [Link]

  • Lee, J. (2021). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. Retrieved from [Link]

  • PerkinElmer. (n.d.). ANALYTICAL SOLUTIONS FOR PESTICIDES LC/MS Pesticides Application Notes Compendium. Retrieved from [Link]

  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Retrieved from [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?. Retrieved from [Link]

  • Dolan, J. W. (2015). Internal Standard Calibration Problems. LCGC North America, 33(6), 392-397. [Link]

  • Garcı́a-Reyes, J. F., Gilbert-López, B., & Molina-Dı́az, A. (2008). Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry. Journal of Chromatography A, 1186(1-2), 299-306. [Link]

  • Canle L, M., Santaló R, M., & Fernández, M. I. (2001). Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. International Journal of Environmental Analytical Chemistry, 81(2), 107-119. [Link]

  • European Commission. (2006). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. Document N° SANCO/10232/2006. Retrieved from [Link]

  • Al-Tannak, N. F. M. (2018). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. Cranfield University. Retrieved from [Link]

Sources

Improving recovery of Fenitrooxon-d6 during sample extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the recovery of Fenitrooxon-d6 during sample extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here, we will delve into the common challenges encountered during the extraction of this deuterated internal standard and provide scientifically grounded solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding poor recovery of this compound.

Q1: My recovery for this compound is consistently low. What are the most likely initial causes?

Low recovery of an internal standard like this compound can often be traced back to a few key areas in the analytical workflow.[1] The primary role of an internal standard is to compensate for variability and potential analyte loss during the entire process, including sample preparation, injection, and analysis.[1] Therefore, consistently low recovery signals a systematic issue. The most common culprits include:

  • Suboptimal Extraction Solvent Polarity: The choice of extraction solvent is critical. Fenitrooxon, the non-deuterated analog, has a LogP of approximately 1.7, indicating moderate polarity.[2] If the extraction solvent is too nonpolar (e.g., hexane) or too polar (e.g., methanol alone in certain matrices), partitioning of this compound from the sample matrix into the solvent will be inefficient.

  • pH-Dependent Degradation: Organophosphorus compounds, particularly the oxon metabolites, can be susceptible to hydrolysis, especially under alkaline or strongly acidic conditions.[3][4] If the sample or extraction solvent pH is not controlled, this compound can degrade, leading to lower recovery.

  • Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression and artificially low recovery readings.[5][6] This is a significant issue in complex matrices like food and biological fluids.[5][7][8]

  • Incomplete Phase Separation (Liquid-Liquid Extraction): In liquid-liquid extraction (LLE), failure to achieve a clean separation between the aqueous and organic layers can result in a significant portion of the analyte being lost in the wrong phase or at the interface.

  • Breakthrough in Solid-Phase Extraction (SPE): During solid-phase extraction, if the sorbent is not appropriate for the analyte or if the sample is loaded too quickly, the this compound may not be retained and will be lost in the loading effluent.

Q2: Can the stability of the this compound standard itself be an issue?

Yes, while stable isotope-labeled standards are generally robust, their stability can be compromised under certain conditions.[9]

  • Improper Storage: this compound should be stored under the recommended conditions, typically at room temperature as specified by the manufacturer.[9] Exposure to light or elevated temperatures for prolonged periods can lead to degradation.

  • Frequent Freeze-Thaw Cycles: For standards dissolved in solvent, repeated freeze-thaw cycles should be avoided as this can lead to degradation of the compound.[10]

  • Solvent Compatibility: The choice of solvent for stock and working solutions is important. While generally stable in common organic solvents like acetonitrile and methanol, reactivity with certain solvent impurities over long-term storage is a possibility.

It is recommended to re-analyze the standard for chemical purity after an extended period, for instance, three years, to ensure its integrity.[9]

Q3: How do I differentiate between low recovery due to extraction inefficiency and matrix effects?

This is a critical troubleshooting step. Here’s a systematic approach:

  • Post-Extraction Spike Experiment: Prepare a blank matrix extract (a sample of the same matrix type without the analyte or internal standard, processed through the entire extraction procedure). After the final extraction step, spike this blank extract with a known amount of this compound.

  • Compare Responses: Analyze the post-extraction spiked sample and a pure solvent standard of this compound at the same concentration.

    • If the response in the post-extraction spike is significantly lower than the solvent standard, this indicates matrix-induced signal suppression .

    • If the response in the post-extraction spike is comparable to the solvent standard, but the recovery in your actual samples is low, this points to inefficiencies in the extraction process (e.g., poor partitioning, degradation, or loss during cleanup).

This experiment helps to isolate the source of the problem, guiding you toward the appropriate corrective actions.

Section 2: Troubleshooting Guide for Specific Extraction Techniques

This section provides detailed troubleshooting for common extraction methods used for organophosphate pesticide analysis.

Liquid-Liquid Extraction (LLE)

LLE is a common technique for extracting analytes from aqueous samples. Optimizing LLE for a moderately polar compound like this compound requires careful consideration of solvent choice and pH.

Problem: Poor Partitioning into the Organic Phase

Causality: The partitioning of an analyte between two immiscible phases is governed by its relative solubility in each phase, which is influenced by polarity and pH (for ionizable compounds).[11] For optimal recovery, the polarity of the extraction solvent should closely match that of the analyte.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low LLE recovery.

Solutions:

  • Solvent Optimization:

    • If using a very nonpolar solvent like hexane, consider a more polar alternative such as ethyl acetate or dichloromethane.

    • A mixture of solvents can also be effective. For instance, adding a small percentage of a more polar solvent to a nonpolar one can enhance the extraction of moderately polar compounds.

  • pH Control: Organophosphorus esters can hydrolyze under basic conditions.[3][4] It is advisable to maintain the sample pH in the neutral to slightly acidic range (pH 5-7) to minimize degradation.

  • "Salting Out" Effect: The addition of a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase increases its polarity and ionic strength.[11] This decreases the solubility of moderately polar organic compounds like this compound in the aqueous phase, driving them into the organic layer and improving recovery.[11] This is a cornerstone of the QuEChERS methodology.[12]

Experimental Protocol: Optimized LLE with Salting Out

  • To 10 mL of aqueous sample in a centrifuge tube, add the this compound internal standard.

  • Add 1 g of sodium chloride and 4 g of anhydrous magnesium sulfate.

  • Add 10 mL of acetonitrile and cap the tube tightly.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at >3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper acetonitrile layer to a clean tube for further cleanup or direct analysis.

Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample cleanup and concentration. Low recovery in SPE often relates to an incorrect choice of sorbent or procedural missteps.

Problem: Analyte Loss During Loading or Elution

Causality: Successful SPE relies on the differential affinity of the analyte and matrix components for the solid phase. If the sorbent chemistry is not well-matched to the analyte, retention will be poor. Conversely, if the elution solvent is not strong enough, the analyte will not be fully recovered from the sorbent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low SPE recovery.

Solutions:

  • Sorbent Selection: For a moderately polar compound like this compound, a reversed-phase sorbent like C18 is a common choice. However, polymer-based sorbents (e.g., polystyrene-divinylbenzene) can offer enhanced non-polar interactions and may yield better recoveries for organophosphate metabolites.[13][14]

  • Proper Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge is a frequent source of error.[1] The conditioning step (e.g., with methanol) solvates the sorbent functional groups, while the equilibration step (e.g., with water) prepares the sorbent for the aqueous sample. Skipping or rushing these steps leads to inconsistent retention.

  • Optimize Elution Solvent: If this compound is retained but not eluted, the elution solvent is too weak. For reversed-phase SPE, this typically means increasing the proportion of organic solvent (e.g., from 50% methanol in water to 100% methanol or acetonitrile). A combination of solvents, such as acetone:toluene (65:35), has been shown to be effective for eluting organophosphorus pesticides from certain SPE cartridges.[15]

  • Flow Rate: A high flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent, leading to breakthrough. A slow, steady flow rate is crucial for efficient retention.

Data Presentation: Sorbent and Elution Solvent Performance

Sorbent TypeElution SolventTypical Recovery Range for OPsReference
C18Acetonitrile70-95%General Knowledge
Polystyrene-divinylbenzene (PS-DVB)Ethyl Acetate85-105%[16]
Dual-layer PSA/GCB65% Acetone / 35% Toluene60-100%[15]

Recovery can be matrix-dependent. PSA (primary-secondary amine) is often used for cleanup to remove polar interferences, while GCB (graphitized carbon black) removes pigments.

Section 3: The QuEChERS Approach and Modifications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for pesticide residue analysis in many matrices.[12][17] However, the standard QuEChERS protocol may not be optimal for all analytes, and modifications are often necessary.

Q4: My this compound recovery is low using a standard QuEChERS method. What modifications can I try?

Causality: The standard QuEChERS method is highly effective for a broad range of pesticides. However, for more polar or pH-sensitive compounds, the extraction and cleanup steps may require adjustments.[17]

Solutions and Modifications:

  • Buffered QuEChERS: The original QuEChERS method is unbuffered. To protect pH-labile compounds like this compound from degradation, buffered versions have been developed. The AOAC Official Method 2007.01 uses acetate buffering, while the European EN 15662 method uses citrate buffering.[17] Using a buffered system can significantly improve the stability and recovery of susceptible analytes.

  • Dispersive SPE (d-SPE) Cleanup Optimization: The cleanup step in QuEChERS typically uses a primary-secondary amine (PSA) sorbent to remove organic acids and other polar interferences. If this compound is being partially removed during this step, consider:

    • Reducing the amount of PSA: Use only the amount necessary to achieve a clean extract.

    • Adding GCB (Graphitized Carbon Black): GCB is effective at removing pigments and sterols but should be used with caution as it can also adsorb planar analytes.

    • Acidification Post-Cleanup: For base-labile compounds, adding a small amount of formic acid to the final extract to achieve a pH of around 5 can improve stability.[17]

Q5: What is the QuPPe method and is it suitable for this compound?

The QuPPe (Quick Polar Pesticides) method was specifically developed for highly polar pesticides that are not well-recovered by traditional QuEChERS.[18][19] It involves extraction with acidified methanol.[18][19]

While this compound is only moderately polar, if you are analyzing it alongside very polar analytes, the QuPPe method might be considered. However, for this compound alone, a well-optimized QuEChERS or SPE method is generally more appropriate. The high percentage of methanol in the QuPPe extract can sometimes lead to less effective cleanup and more significant matrix effects for less polar compounds.

Section 4: Preventative Measures and Best Practices

  • Internal Standard Addition: Always add the internal standard at the very beginning of the sample preparation process.[20] This ensures it experiences the same extraction conditions and potential losses as the target analyte, allowing for accurate correction.

  • Matrix-Matched Calibration: Whenever possible, prepare calibration standards in a blank matrix extract.[21] This is the most effective way to compensate for matrix-induced signal suppression or enhancement, providing more accurate quantification.[5][22]

  • Regular System Suitability Checks: Before running a batch of samples, inject a standard solution of this compound to ensure the analytical instrument (e.g., LC-MS/MS) is performing correctly and that sensitivity is adequate.

  • Monitor Absolute Response: While the analyte/internal standard ratio is used for quantification, monitoring the absolute peak area of this compound across a batch is crucial.[23] A sudden drop or high variability in the absolute response can indicate an injection problem, a failing column, or severe matrix effects in a particular sample.[23]

By systematically addressing these potential issues, from solvent selection and pH control to advanced cleanup techniques, you can significantly improve the recovery and consistency of this compound in your sample extractions, leading to more reliable and accurate analytical results.

References
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 31(4), 465-491. [Link]

  • Ito, Y., Goto, S., & Takeda, M. (2014). Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS. Journal of Health Science, 50(5), 515-522. [Link]

  • Chamberlain, J., & Redman, W. (2015). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(38), 8434-8443. [Link]

  • De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2006). Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 843(1), 34-41. [Link]

  • Wang, J., Chow, W., Leung, D., & Chang, J. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1222. [Link]

  • Banjac, Z., Perisic, M., & Tadic, S. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. [Link]

  • Calafat, A. M., Kuklenyik, P., & Baker, S. E. (2015). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Chromatography B, 997, 137-144. [Link]

  • Kumar, A., Singh, N., & Kumar, V. (2018). Flow steps of extraction, cleanup and sample loading of organophosphate pesticides. ResearchGate. [Link]

  • De Alwis, G. K. H., Needham, L. L., & Barr, D. B. (2006). Measurement of human urinary organophosphate pesticide metabolites by automated solid-phase extraction derivation and gas chromatography-tandem mass spectromy. ResearchGate. [Link]

  • QuEChERS.com. (n.d.). About the method. [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • Foo, M. W. Y., & Chin, S. T. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Separations, 8(9), 147. [Link]

  • Li, Y., Dong, L., & Song, S. (2022). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis, 30(1), 1-15. [Link]

  • Pérez-Ruiz, S., & Martínez-López, S. (2001). Solid-Phase Extraction and Cleanup of Organophosphorus Pesticide Residues in Bovine Muscle with Gas Chromatographic Detection. Journal of AOAC International, 84(2), 439-445. [Link]

  • Calafat, A. M., Kuklenyik, P., & Baker, S. E. (2023). Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine. Chemosphere, 340, 139863. [Link]

  • Park, J. H., & Lee, J. W. (2020). Analytical procedure of the optimized QuEChERS and quick polar pesticides (QuPPe) method. ResearchGate. [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • National Center for Biotechnology Information. (n.d.). Fenitrooxon. PubChem Compound Database. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

  • Tang, J., & Cao, Y. (2012). Metabolism of chlorpyrifos and chlorpyrifos oxon by human hepatocytes. ResearchGate. [Link]

  • Shuman, N. S., & Shinde, S. (2018). An improved method for extraction of polar and charged metabolites from cyanobacteria. PLoS ONE, 13(10), e0204928. [Link]

  • Schopfer, L. M., & Lockridge, O. (2019). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Analytical Biochemistry, 577, 1-7. [Link]

  • Zhang, Y., & Zhang, Y. (2011). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. Food Chemistry, 125(3), 1109-1113. [Link]

  • JoVE. (2022). Multi-Step Preparation Technique To Recover Multiple Metabolite Compound Classes. [Link]

  • American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. [Link]

  • Kam-Tong, T., & Walker, D. I. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), 51659. [Link]

  • Singh, A., & Kumar, S. (2023). Chemistry, Metabolism and Neurotoxicity of Organophosphorus Insecticides: A Review. Nature Environment and Pollution Technology, 22(4). [Link]

  • Kam-Tong, T., & Walker, D. I. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Semantic Scholar. [Link]

  • Rong, L., & Wang, Y. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Structural Chemistry, 33(5), 1545-1554. [Link]

  • Mulchandani, A., & Chen, W. (2001). Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Analytical Chemistry, 73(17), 4252-4256. [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Fenthion-oxon-sulfone-D6. [Link]

  • RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. [Link]

Sources

Calibration curve issues with Fenitrooxon-d6 quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for issues related to the quantification of Fenitrooxon-d6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during calibration and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Role of this compound and a Valid Calibration Curve

This compound is a stable isotope-labeled (SIL) internal standard (IS) for its parent compound, Fenitrooxon, and the insecticide Fenitrothion.[1] In quantitative bioanalysis, an SIL internal standard is the gold standard.[2] It is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms.[3] This property allows it to be added at a known concentration to all standards, quality controls (QCs), and unknown samples at the beginning of the sample preparation process.[4]

The fundamental principle is that the SIL-IS will behave nearly identically to the native analyte during extraction, chromatography, and ionization.[2][3] Therefore, any variability, such as sample loss during extraction or ion suppression from the sample matrix, will affect both the analyte and the IS proportionally.[2][5] The quantification is based on the ratio of the analyte's response to the IS's response, which provides a more accurate and precise result than relying on the absolute analyte response alone.[3][5][6]

A valid calibration curve is the cornerstone of quantitative analysis.[7] It establishes the mathematical relationship between the known concentrations of your calibration standards and the measured response ratios. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the acceptance of a calibration curve, ensuring the reliability and accuracy of the analytical data.[7][8][9]

Troubleshooting Guide: Calibration Curve Failures

This section addresses the most common calibration curve issues in a question-and-answer format, providing a systematic approach from symptom to solution.

Q1: My calibration curve is non-linear (e.g., R² < 0.995). What are the potential causes and how do I fix it?

A non-linear or "bowed" curve suggests that the response ratio is not directly proportional to the concentration across the entire range.

Potential Causes:

  • Detector Saturation: At very high concentrations, the mass spectrometer's detector can become saturated, meaning it can no longer respond proportionally to an increase in ion signal. This typically causes the curve to plateau at the high end.[10][11] The behavior is primarily linked to the absolute analyte response, not necessarily the concentration itself.[11]

  • Ion Suppression or Enhancement (Matrix Effects): Components in the sample matrix can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source.[5][12][13] This can suppress or enhance the ion signal. While this compound is designed to compensate for this, extreme matrix effects, especially if the IS and analyte retention times are not perfectly aligned, can lead to non-linearity.[12]

  • Inaccurate Standard Preparation: Errors in weighing the reference standard or in performing serial dilutions are a common source of non-linearity.[10][14] This can introduce a systematic bias, particularly at the ends of the curve.

  • Inappropriate Regression Model: Forcing a linear regression with 1/x or 1/x² weighting on data that is inherently non-linear over a wide dynamic range can result in a poor fit. While quadratic regression can sometimes be used, it is often scrutinized in regulated bioanalysis.[11]

  • Analyte or IS Instability: If either the analyte or this compound is degrading in the prepared standards over the course of the analytical run, the response ratios will change, leading to a poor curve fit.

Recommended Actions:

  • Check for Saturation: Review the absolute peak areas for both the analyte and this compound. If the analyte signal flattens out or even decreases at the highest concentration points while the IS signal remains stable, detector saturation is likely.

    • Solution: Dilute the upper-level calibration standards and re-inject. If linearity is restored, you have confirmed saturation. You may need to narrow the calibration range or dilute your high-concentration samples to fall within the linear portion of the curve.[10][15]

  • Verify Standard Preparation: Re-prepare a fresh set of calibration standards from the stock solution, paying close attention to pipetting and mixing techniques.[16][17] If possible, have a different analyst prepare a set for comparison.

  • Evaluate Matrix Effects: Prepare a set of standards in clean solvent and another set in the biological matrix. A significant difference in the slope of the curves indicates a strong matrix effect.

    • Solution: Optimize the chromatographic separation to move the analyte peak away from interfering matrix components.[5] Improve the sample cleanup procedure (e.g., using solid-phase extraction) to remove more of the matrix.[10]

  • Assess Regression: Evaluate different weighting factors (e.g., none, 1/x, 1/x²). The appropriate weighting factor will give the lowest sum of % relative error (%RE) across the curve. Ensure at least 75% of your calibrators are within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[8]

Parameter Typical Acceptance Criteria Source
Correlation Coefficient (R²)≥ 0.99General Practice
Calibrator AccuracyBack-calculated concentrations within ±15% of nominal (±20% at LLOQ)FDA Bioanalytical Method Validation Guidance[8]
Number of CalibratorsMinimum of 6-8 non-zero standardsFDA Bioanalytical Method Validation Guidance[8]
RegressionJustified model (e.g., linear, weighted linear)FDA Bioanalytical Method Validation Guidance[8]
Q2: Why is the variability high for my calibrators (high %CV or poor reproducibility between replicate injections)?

High coefficient of variation (%CV) indicates random error in the analytical process, leading to inconsistent results for the same sample.[18][19]

Potential Causes:

  • Inconsistent Sample Preparation/Extraction: Variability in pipetting (especially of the internal standard), mixing, or extraction steps can lead to inconsistent analyte/IS ratios.[17][20]

  • Autosampler/Injector Issues: An improperly functioning autosampler can introduce variability through inconsistent injection volumes or carryover between samples.[6]

  • LC System Instability: Fluctuations in pump pressure, inconsistent mobile phase composition, or a failing column can cause shifts in retention time and peak shape, affecting integration and reproducibility.

  • Mass Spectrometer Instability: An unstable spray in the ion source or fluctuating voltages can lead to highly variable signal intensity.[6]

Recommended Actions:

  • Review Pipetting Technique: Ensure all pipettes are calibrated. When adding the internal standard, ensure it is thoroughly vortexed with the sample matrix.[2][18]

  • Check for Carryover: Inject a blank solvent sample immediately after the highest calibration standard. If a significant peak for the analyte is observed, carryover is an issue.

    • Solution: Optimize the autosampler's needle wash procedure, using a stronger solvent or increasing the wash duration.[21]

  • Monitor System Suitability: Before starting the run, inject the middle calibrator standard 5-6 times. The %CV for the peak area ratio and retention times should be <15%. If it is high, troubleshoot the LC-MS system before proceeding.

  • Inspect the Ion Source: Visually check the spray needle for clogs or inconsistent spray. An unstable spray is a primary source of signal variability.[21]

Q3: I'm seeing a significant response in my blank (zero) sample. What should I do?

A response in the blank (a matrix sample processed without analyte or IS) or zero sample (matrix with IS only) indicates contamination.[22]

Potential Causes:

  • System Carryover: As mentioned above, residual analyte from a previous high-concentration sample can be injected with the blank.[21]

  • Contaminated Matrix: The lot of blank biological matrix (e.g., plasma, urine) may be contaminated with the analyte.

  • Contaminated Reagents or Glassware: Solvents, vials, or pipette tips may be contaminated.[16]

  • Cross-Contamination During Preparation: Contamination can occur if a high-concentration standard is accidentally introduced into the blank during the sample preparation steps.

Recommended Actions:

  • Isolate the Source:

    • Inject pure solvent directly. If the peak is still present, the contamination is in the LC-MS system itself.

    • If the solvent is clean, prepare a fresh blank using new glassware and a different lot of matrix, if available.

    • If the new blank is clean, the issue was likely the original matrix or a one-time contamination event.

  • System Cleaning: If the system is contaminated, flush the entire LC flow path with a strong solvent series (e.g., water, methanol, isopropanol, acetonitrile). Clean the ion source according to the manufacturer's instructions.[23]

Q4: The response of my internal standard (this compound) is inconsistent across the run. What does this mean?

While the analyte/IS ratio is used for quantification, the absolute response of the IS should still be relatively consistent across all samples (calibrators, QCs, and unknowns).[24] The FDA and other regulatory bodies recommend monitoring the IS response.[4][25][26]

Potential Causes:

  • Systematic Variability (Matrix Effects): If the IS response is consistently lower or higher in the unknown samples compared to the calibration standards, this strongly suggests a difference in matrix effects.[5][24] This can happen if the matrix for the standards does not adequately mimic the study samples.

  • Individual Irregularities ('Flyers'): A random, sporadic high or low IS response in a single sample is often due to a simple error, such as adding no IS, adding double the IS, or a partial injection.[2][24]

  • Instrumental Drift: A gradual, consistent increase or decrease in the IS response over the course of a long analytical run can indicate a change in instrument performance (e.g., source getting dirty, detector voltage drifting).[2]

Recommended Actions:

  • Plot the IS Response: Always plot the absolute IS peak area versus injection number. This visual representation makes it easy to spot trends or flyers.

  • Establish Acceptance Criteria: A common practice is to set an acceptance window, for example, the IS response for any given sample should be within 50% to 150% of the mean IS response of the calibration standards.[2]

  • Investigate Deviations:

    • For systematic variability , this may challenge the validity of the assay, as the IS is not adequately correcting for matrix effects. Re-evaluation of the sample extraction method may be necessary.[27]

    • For individual flyers , the affected sample should be re-assayed.[24]

    • For instrumental drift , if the change is gradual and the analyte/IS ratio remains stable for QC samples, the run may be acceptable. However, it indicates the need for instrument maintenance before the next run.[26]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standards

Accuracy begins with the standards.[28] Follow these steps to minimize error.

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Allow the certified reference material (CRM) of Fenitrooxon and this compound to equilibrate to room temperature before opening.

    • Using a calibrated analytical balance, accurately weigh an appropriate amount of the CRM.[16] Note: For CRMs supplied in solution, this step is not needed.

    • Quantitatively transfer the material to a Grade A volumetric flask.

    • Dissolve the solid in a small amount of LC-MS grade solvent (e.g., methanol or acetonitrile).

    • Once fully dissolved, dilute to the final volume with the same solvent. Ensure the flask is at room temperature before the final dilution to the mark.[16]

    • Mix thoroughly by inverting the flask 15-20 times.

    • Label clearly with compound name, concentration, solvent, preparation date, and expiry date.[16][29] Store at the recommended temperature (e.g., -20°C or -80°C).

  • Working Stock Solutions:

    • Prepare intermediate stock solutions via serial dilution from the primary stock. It is best practice to use separate primary stock solutions for preparing calibration curve standards and quality control (QC) samples to ensure they are independent checks of the method.[30]

    • Use calibrated pipettes and fresh tips for each dilution.

  • Spiking Solutions (Calibration Standards):

    • Prepare a series of spiking solutions by diluting the working stock solutions. These will be used to spike the blank biological matrix to create your calibration curve points.

    • The final concentration of the organic solvent added to the matrix should be kept low (typically <5%) to avoid altering the matrix characteristics.[30]

Visualizations

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing a failed calibration curve.

G start Calibration Curve Fails (R² < 0.995 or Calibrators >15% Dev) check_is Plot IS Absolute Response vs. Injection Number start->check_is is_ok IS Response Stable? check_is->is_ok is_erratic IS Response Erratic or Drifting is_ok->is_erratic No check_repro Review Replicate Injections & System Suitability (%CV) is_ok->check_repro Yes is_erratic_cause Potential Causes: - Pipetting Error (Flyers) - Matrix Effects (Systematic) - Instrument Drift is_erratic->is_erratic_cause is_reinject Re-inject QCs. Re-prepare & Re-assay affected samples. is_erratic->is_reinject repro_ok Reproducibility OK? check_repro->repro_ok repro_bad High %CV (>15%) repro_ok->repro_bad No check_linearity Examine Curve Shape & Individual Point Deviations repro_ok->check_linearity Yes repro_bad_cause Potential Causes: - Injector/Autosampler Issue - LC Pump Fluctuation - Unstable Ion Source repro_bad->repro_bad_cause repro_fix Perform Instrument Maintenance & System Suitability Tests repro_bad->repro_fix linearity_ok Curve Shape Linear? check_linearity->linearity_ok non_linear Non-Linear Curve (Plateau or Bowing) linearity_ok->non_linear No check_blank Check Blank/Zero Response linearity_ok->check_blank Yes non_linear_cause Potential Causes: - Detector Saturation (High End) - Inaccurate Standards - Inappropriate Weighting non_linear->non_linear_cause non_linear_fix Dilute High Standards. Prepare Fresh Standards. Evaluate Weighting (1/x, 1/x²). non_linear->non_linear_fix blank_ok Blank Clean? check_blank->blank_ok blank_high High Blank Response blank_ok->blank_high No pass Batch Passes blank_ok->pass Yes blank_high_cause Potential Causes: - System Carryover - Contaminated Matrix/Solvent - Prep Contamination blank_high->blank_high_cause blank_fix Inject Solvent Blanks. Clean System. Use New Matrix/Solvents. blank_high->blank_fix

Caption: A logical workflow for troubleshooting failed calibration curves.

Mechanism of Internal Standard Correction

This diagram illustrates how a stable isotope-labeled internal standard (SIL-IS) corrects for signal suppression caused by matrix effects.

G cluster_0 Scenario 1: No Matrix Effect (Clean Solvent) cluster_1 Scenario 2: With Matrix Effect (Biological Sample) a1 Analyte Signal 100,000 cps ratio1 Response Ratio (Analyte/IS) 1.0 a1->ratio1 is1 This compound (IS) Signal 100,000 cps is1->ratio1 conclusion Conclusion: The Response Ratio remains constant, ensuring accurate quantification despite signal suppression. matrix Co-eluting Matrix Components (e.g., phospholipids) a2 Analyte Signal -50% Suppression 50,000 cps matrix->a2 Suppresses Ionization is2 This compound (IS) Signal -50% Suppression 50,000 cps matrix->is2 Suppresses Ionization ratio2 Response Ratio (Analyte/IS) 1.0 a2->ratio2 is2->ratio2

Caption: How a SIL-IS corrects for matrix-induced ion suppression.

Frequently Asked Questions (FAQs)

Q: Can I use a quadratic fit for my calibration curve? A: While possible, a quadratic regression (y = ax² + bx + c) should be used with caution and requires thorough justification.[11] Regulatory guidance prefers linear regression models whenever possible. If your assay is non-linear, it is often better to restrict the calibration range to the linear portion or investigate the root cause of the non-linearity.[31]

Q: My method passed validation, but now my QC samples are failing in a new batch. What's the most likely cause? A: Assuming the instrument is performing correctly (passes system suitability), the most likely causes are either a problem with the preparation of the current batch of standards/QCs or a significant difference in the biological matrix lot used for the new batch compared to the validation batch. Always start by preparing a fresh set of standards and QCs.[28]

Q: How close do the retention times of the analyte and this compound need to be? A: Ideally, they should be nearly identical, co-eluting perfectly. A slight separation due to the isotopic effect of deuterium is sometimes observed, but they must elute close enough to experience the same matrix effects.[12] If they are separated by several seconds, one could be suppressed or enhanced by an interfering peak while the other is not, invalidating the correction.

Q: What is 1/x weighting and why is it used? A: In many assays, the absolute error (standard deviation) increases with concentration, while the relative error (%CV) remains more constant. This is called heteroscedasticity. A weighted linear regression, such as 1/x or 1/x², gives more weight to the lower concentration points, which have less variance, and less weight to the higher points. This typically provides a better fit and more accurate quantification at the low end of the curve.[15]

References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15:593.
  • A Guide to Using Analytical Standards. (n.d.). Pharmazone.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. FDA.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2024). Lambda Therapeutic Research.
  • Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare.
  • Accounting for the matrix effect. (2022). Reddit.
  • White, S., Adcock, N., Elbast, W., et al. (2019). European Bioanalysis Forum: recommendation for dealing with internal standard variability. Bioanalysis, 11(13), 1239-1248.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA.
  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). ECA Academy.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
  • Hsieh, Y. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC, NIH.
  • Islam, B. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • Standard Solution Preparation: A Comprehensive Guide. (2024). Actylis.
  • Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013). Regulations.gov.
  • Selvaraj, A. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • Kang, J., Hick, L.A., & Price, W.E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. University of Wollongong Research Online.
  • Troubleshooting non-linear calibration curves for 3alpha-Hydroxyandrost-4-en-17-one. (n.d.). BenchChem.
  • Wetzel, W. (2015). How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online.
  • Choosing and Using Reference Materials and Analytical Standards. (2019). Cayman Chemical.
  • Islam, R., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(5), 101.
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis. (n.d.). BenchChem.
  • Jian, W., et al. (2011). Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. Rapid Communications in Mass Spectrometry, 25(15), 2145-2155.
  • Chen, Y. (2018). What is causing the problem for unreproducible callibration curves within LC-MS/MS?. ResearchGate.
  • I'm getting non-linear response. (2023). Reddit.
  • This compound. (n.d.). LGC Standards.
  • Martin, J., Gracia, A.R., & Asuero, A.G. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 39-55.
  • ELISA Troubleshooting tips – High CV. (n.d.). American Research Products, Inc.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Phenomenex.
  • What causes high coefficient variation for my ELISA results?. (2024). AAT Bioquest.
  • Reed, G.F., Lynn, F., & Meade, B.D. (2002). Use of Coefficient of Variation in Assessing Variability of Quantitative Assays. Clinical and Diagnostic Laboratory Immunology, 9(6), 1235-1239.
  • How to deal with inconsistent results and high CV in ELISA. (n.d.). Abcam.

Sources

Technical Support Center: Resolving Co-eluting Peaks with Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-eluting peaks when using Fenitrooxon-d6 as an internal standard. As Senior Application Scientists, we understand the critical need for analytical accuracy and robustness. This resource is structured in a question-and-answer format to directly address common challenges encountered during chromatographic analysis of Fenitrooxon.

Frequently Asked Questions (FAQs)

I'm observing co-elution of my target analyte with this compound. What are the initial steps to troubleshoot this?

Co-elution of a target analyte and its internal standard can significantly compromise the accuracy of quantification. The primary goal is to achieve near-baseline separation or at least consistent peak overlap. Here’s a systematic approach to begin troubleshooting:

  • Confirm Peak Identity: First, ensure that the co-eluting peak is indeed your target analyte and not an interference. This can be verified by analyzing a sample spiked with the analyte standard and observing a proportional increase in the peak area of interest.

  • Evaluate Chromatographic Conditions: The initial and most impactful troubleshooting step involves modifying your chromatographic method. The key parameters to adjust are the mobile phase composition, gradient profile, column chemistry, and temperature.

  • Mass Spectrometry Selectivity: If chromatographic resolution is challenging, leveraging the selectivity of your mass spectrometer through optimized Multiple Reaction Monitoring (MRM) transitions is a powerful strategy.

How can I optimize my LC-MS/MS method to separate Fenitrooxon from its parent compound, Fenitrothion?

Fenitrothion is a common potential interference for Fenitrooxon, as it is the parent compound and may be present in samples. Achieving their separation is a frequent challenge.

Chromatographic Optimization:

A high-resolution Ultra-High-Performance Liquid Chromatography (UPLC) system can provide the necessary efficiency for this separation.

  • Column Selection: A C18 column with a smaller particle size (e.g., ≤ 2.7 µm) and a longer length can enhance resolution. For instance, an Agilent InfinityLab Poroshell 120 SB-C18 column (75 mm × 2.1 mm, 2.7 µm) has been shown to provide good peak shape and separation for similar pesticide analyses[1].

  • Mobile Phase and Gradient: A common mobile phase for organophosphate pesticide analysis consists of water and methanol or acetonitrile with a small amount of acid, such as formic acid (0.1%), to improve peak shape[2]. A shallow gradient elution program is often necessary to resolve closely eluting compounds.

    • Example Gradient Program:

      • Start with a high aqueous percentage (e.g., 80% water with 0.1% formic acid).

      • Ramp to a high organic percentage (e.g., 95% acetonitrile with 0.1% formic acid) over several minutes.

      • Hold at the high organic percentage to elute any remaining compounds.

      • Return to initial conditions and allow for column re-equilibration.

The following diagram illustrates a logical workflow for optimizing the separation:

Caption: Workflow for LC method optimization.

Mass Spectrometry Optimization:

Even with optimized chromatography, some peak overlap may persist. Highly selective MRM transitions can differentiate between Fenitrothion and Fenitrooxon.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenitrothion278.0125.0109.0
Fenitrooxon262.1169.1125.1

Table 1: Suggested MRM transitions for Fenitrothion and Fenitrooxon in positive ion mode. These transitions should be optimized for your specific instrument.

What are the recommended MRM transitions for Fenitrooxon and this compound for a robust LC-MS/MS analysis?

Optimized MRM transitions are crucial for selectivity and sensitivity, especially when dealing with co-elution. For isotopically labeled internal standards like this compound, the precursor ion will have a mass shift corresponding to the number of deuterium atoms. The fragmentation pattern should be similar to the unlabeled analyte.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Fenitrooxon262.1169.1125.1
This compound268.1175.1125.1

Table 2: Proposed MRM transitions for Fenitrooxon and this compound. These transitions should be empirically optimized for collision energy on your specific mass spectrometer.

Protocol for MRM Optimization:

  • Infusion: Directly infuse a standard solution of Fenitrooxon and this compound into the mass spectrometer.

  • Precursor Ion Selection: In positive ionization mode, the protonated molecule [M+H]+ is typically the most abundant precursor ion.

  • Product Ion Scan: Fragment the precursor ion using a range of collision energies to identify the most stable and abundant product ions.

  • Transition Selection: Select at least two product ions for each compound. The most intense transition is typically used for quantification (quantifier), and a second transition is used for confirmation (qualifier).

  • Collision Energy Optimization: For each MRM transition, perform a collision energy optimization to maximize the signal intensity of the product ion.

The following diagram illustrates the MRM optimization process:

Caption: MRM transition optimization workflow.

My sample matrix is complex, and I suspect matrix effects are contributing to my co-elution problem. What sample preparation strategies can I employ?

Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification and can also contribute to chromatographic peak distortion and co-elution. Effective sample preparation is key to mitigating these issues.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method is a widely used and effective sample preparation technique for pesticide residue analysis in a variety of matrices, including food and environmental samples[2].

Protocol for QuEChERS Sample Preparation:

  • Homogenization: Homogenize your sample to ensure it is representative.

  • Extraction:

    • Weigh a representative portion of the homogenized sample (e.g., 10-15 g) into a centrifuge tube.

    • Add an appropriate volume of acetonitrile (and water if the sample has low moisture content).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a buffering agent like citrate).

    • Shake vigorously to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample to separate the organic layer from the aqueous and solid phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Add it to a d-SPE tube containing a mixture of sorbents. Common sorbents for organophosphate analysis include:

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and fatty acids.

      • C18: Removes non-polar interferences.

      • Graphite Carbon Black (GCB): Removes pigments and sterols (use with caution as it can retain planar pesticides).

    • Vortex and centrifuge.

  • Analysis: The final cleaned-up extract is ready for LC-MS/MS or GC-MS/MS analysis.

Solid-Phase Extraction (SPE):

For aqueous samples like environmental water, SPE is a highly effective technique for sample cleanup and concentration[3].

Protocol for Solid-Phase Extraction:

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., a C18 or polymeric sorbent) with an organic solvent followed by water.

  • Sample Loading: Pass the water sample through the conditioned cartridge. The analytes will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences.

  • Elution: Elute the analytes of interest with a small volume of a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a solvent compatible with your chromatographic system.

The choice of sample preparation method will depend on the specific matrix and the nature of the interfering compounds.

I am using GC-MS/MS. What are the key considerations for resolving co-eluting peaks of Fenitrooxon?

For GC-MS/MS analysis, both chromatographic and mass spectrometric parameters are critical for resolving co-eluting peaks.

GC Method Optimization:

  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, is typically used for organophosphate pesticide analysis. A longer column with a thinner film thickness will provide better resolution.

  • Temperature Program: A slow oven temperature ramp rate, especially around the elution temperature of Fenitrooxon, can significantly improve the separation of closely eluting compounds.

  • Injection Technique: Splitless injection is commonly used for trace analysis to maximize the amount of analyte transferred to the column.

GC-MS/MS Method Optimization:

Similar to LC-MS/MS, optimizing MRM transitions is crucial for selectivity.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Fenitrooxon261169109
This compound267175109

Table 3: Suggested GC-MS/MS MRM transitions for Fenitrooxon and this compound. The molecular ion [M]+ is often less abundant in electron ionization (EI), so a characteristic fragment ion may be chosen as the precursor. These transitions should be optimized for your instrument.

The following diagram outlines the troubleshooting process for GC-MS/MS co-elution:

Caption: Troubleshooting workflow for GC-MS/MS co-elution.

By systematically addressing these common issues, you can effectively troubleshoot and resolve the co-elution of this compound with your target analytes, leading to more accurate and reliable analytical results.

References

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020). National Institutes of Health. [Link]

  • Simultaneous Determination of Seven Pesticides and Metabolite Residues in Litchi and Longan through High-Performance Liquid Chromatography-Tandem Mass Spectrometry with Modified QuEChERS. (2022). National Institutes of Health. [Link]

  • Solid-phase microextraction coupled with high performance liquid chromatography using on-line diode-array and electrochemical detection for the determination of fenitrothion and its main metabolites in environmental water samples. (2005). PubMed. [Link]

  • Decontamination of fenitrothion from aqueous solutions using rGO/MoS2/Fe3O4 magnetic nanosorbent: synthesis, characterization and removal application. (2020). National Institutes of Health. [Link]

Sources

Technical Support Center: Fenitrooxon-d6 Degradation and Potential Interferences

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fenitrooxon-d6. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the potential challenges associated with the use of this compound as an internal standard in analytical methods. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Fenitrooxon, the toxic metabolite of the organophosphate insecticide Fenitrothion.[1][2][3][4] The six deuterium atoms on the methoxy groups give it a distinct mass from the native Fenitrooxon, making it an ideal internal standard for mass spectrometry-based analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7] Its chemical and physical properties are nearly identical to the analyte of interest, Fenitrooxon. This allows it to mimic the behavior of the analyte during sample preparation, extraction, and analysis, thus compensating for variations in sample matrix and extraction efficiency.

Q2: I am observing significant degradation of my this compound internal standard during sample storage/preparation. What are the likely causes and how can I prevent it?

Degradation of this compound can occur through several pathways, primarily hydrolysis and photolysis. The stability of organophosphate pesticides like Fenitrooxon is influenced by pH, temperature, and light exposure.[8][9]

  • Hydrolysis: this compound is susceptible to hydrolysis, especially under alkaline conditions.[9][10] The rate of hydrolysis increases with pH. To minimize hydrolytic degradation:

    • Maintain sample and standard solutions at an acidic to neutral pH (pH < 7).[11][12]

    • Store stock solutions and samples at low temperatures (e.g., ≤ 4°C) to slow down the hydrolysis rate.

    • For long-term storage, freezing (e.g., -20°C or -80°C) is recommended.

  • Photolysis: Exposure to ultraviolet (UV) light, including sunlight, can lead to the photodegradation of this compound. To prevent photolytic degradation:

    • Store standards and samples in amber vials or protect them from light.

    • Minimize exposure to direct sunlight or artificial UV light sources during sample preparation and analysis.

  • Microbial Degradation: In environmental samples, microbial activity can contribute to the degradation of this compound.[13] To mitigate this:

    • Analyze samples as quickly as possible after collection.

    • If storage is necessary, freeze the samples to inhibit microbial activity.

Q3: My this compound signal is suppressed or enhanced in certain matrices. What should I do?

Matrix effects, the alteration of analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS and GC-MS analysis.[1][14][15] Signal suppression or enhancement can lead to inaccurate quantification.

To address matrix effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the matrix effects experienced by both the analyte and the internal standard.[1][6]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.

  • Improved Sample Cleanup: Employ more rigorous sample cleanup techniques to remove interfering compounds. This can include solid-phase extraction (SPE) or other cleanup cartridges tailored to your matrix.

  • Stable Isotope Dilution: The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the native analyte.[16][17] If you are already using it and still see issues, ensure the internal standard concentration is appropriate and that it is added early in the sample preparation process.

Q4: I am experiencing poor recovery of this compound during my QuEChERS sample preparation. What are the potential causes and solutions?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.[7][18][19][20] Poor recovery of this compound can be due to several factors:

  • Incorrect pH: The pH of the extraction and cleanup steps is crucial. For organophosphates, maintaining a slightly acidic pH can improve stability and recovery. The use of buffered QuEChERS salts is recommended.

  • Adsorption to Sorbents: During the dispersive solid-phase extraction (d-SPE) cleanup step, some analytes can be lost due to adsorption onto the sorbents. If you suspect this is happening with this compound, you can try:

    • Reducing the amount of sorbent used.

    • Using a different type of sorbent. For example, if using graphitized carbon black (GCB) which can adsorb planar molecules, consider reducing its amount or using an alternative if this compound recovery is compromised.

  • Incomplete Extraction: Ensure thorough homogenization and shaking during the extraction step to allow for complete partitioning of the analyte and internal standard into the extraction solvent.[21][22]

  • Analyte Volatility: During solvent evaporation steps, volatile compounds can be lost. If you are concentrating your extract, use a gentle stream of nitrogen and avoid excessive heat.[19]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Problem 1: No or Low Signal for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion masses for this compound in your MS method. - Ensure the correct ionization mode (e.g., ESI positive) is selected. - Check the collision energy and other MS/MS parameters for optimal fragmentation.
Degradation of Standard Solution - Prepare a fresh working standard solution from a reliable stock. - Check the storage conditions and expiration date of the stock solution.
LC or GC System Issues - Check for leaks in the LC or GC system. - Ensure the injection port and column are not clogged. - Verify that the mobile phase or carrier gas flow is correct.
Sample Preparation Error - Review the sample preparation protocol to ensure the internal standard was added correctly. - Prepare a simple solvent standard with this compound to confirm instrument performance.
Problem 2: Inconsistent or Non-Reproducible this compound Peak Areas

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Injection Volume - Check the autosampler for air bubbles in the syringe. - Ensure the injection needle is correctly positioned in the vial. - Verify the injection volume setting in the method.
Matrix Effects - As detailed in the FAQ, employ matrix-matched calibration or improve sample cleanup.[1][14][15]
Partial Degradation - Review sample handling and storage procedures to minimize degradation as described in the FAQs.
Instrument Instability - Allow the LC-MS or GC-MS system to stabilize before running samples. - Monitor system suitability tests (SSTs) to ensure consistent performance.[23]
Problem 3: Co-elution with an Interfering Peak

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Chromatographic Separation - Optimize the LC gradient or GC temperature program to improve separation. - Consider using a different analytical column with a different stationary phase.
Matrix Interference - Enhance the sample cleanup procedure to remove the interfering compound. - If the interference has a different mass, ensure your MS/MS transition is specific enough to differentiate it from this compound.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Standards
  • Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh a known amount of neat this compound standard.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.

    • Store the stock solution in an amber vial at ≤ -20°C.

  • Working Standard (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using the same solvent.

    • Prepare fresh working standards regularly and store them at ≤ 4°C when not in use.

Diagram 1: this compound Degradation Pathways

Fenitrooxon_d6 This compound Hydrolysis Hydrolysis (High pH) Fenitrooxon_d6->Hydrolysis Photolysis Photolysis (UV Light) Fenitrooxon_d6->Photolysis Microbial_Degradation Microbial Degradation Fenitrooxon_d6->Microbial_Degradation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial_Degradation->Degradation_Products

Caption: Major degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Low Internal Standard Recovery

Start Low this compound Recovery Check_pH Check pH of Extraction/Cleanup Start->Check_pH Adjust_pH Adjust to slightly acidic pH Check_pH->Adjust_pH If alkaline Check_Sorbent Evaluate d-SPE Sorbent Check_pH->Check_Sorbent If pH is optimal End Recovery Improved Adjust_pH->End Modify_Sorbent Reduce amount or change type Check_Sorbent->Modify_Sorbent If adsorption suspected Check_Extraction Verify Homogenization/Shaking Check_Sorbent->Check_Extraction If sorbent is appropriate Modify_Sorbent->End Improve_Extraction Increase shaking time/intensity Check_Extraction->Improve_Extraction If incomplete Check_Evaporation Assess Solvent Evaporation Step Check_Extraction->Check_Evaporation If complete Improve_Extraction->End Optimize_Evaporation Use gentle N2 stream, control temperature Check_Evaporation->Optimize_Evaporation If losses suspected Optimize_Evaporation->End

Sources

Fenitrooxon-d6 MS/MS Optimization: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing mass spectrometry methods for Fenitrooxon-d6. This guide is designed for researchers, analytical scientists, and drug development professionals who are utilizing this compound as an internal standard in quantitative mass spectrometry assays. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the "why," grounding each recommendation in established scientific principles to ensure the development of a robust and reliable analytical method.

This compound is the deuterated form of Fenitrooxon, a metabolite of the organophosphate insecticide Fenitrothion.[1][2][3] The incorporation of six deuterium atoms on the two methoxy groups provides a stable isotopic label, making it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.[1][4][5] Proper optimization of the MS/MS transitions is paramount for achieving the highest levels of sensitivity, selectivity, and accuracy in your quantitative analysis.

This guide will walk you through the essential steps and considerations for optimizing Multiple Reaction Monitoring (MRM) transitions for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I determine the precursor ion for this compound?

A1: The first step in MS/MS method development is selecting the appropriate precursor ion. This is typically the protonated molecule, [M+H]⁺, in positive ion mode electrospray ionization (ESI), which is common for organophosphate compounds.

To determine the precursor ion m/z (mass-to-charge ratio), you need the accurate molecular weight of this compound.

  • Molecular Formula: C₉H₆D₆NO₆P[5][6]

  • Molecular Weight: 267.21 g/mol [5][6]

Therefore, the theoretical monoisotopic m/z for the singly charged precursor ion [M+H]⁺ will be approximately 268.1 .

Experimental Protocol: Precursor Ion Confirmation

  • Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Perform a full scan analysis (Q1 scan) in positive ion mode over a mass range that includes the theoretical m/z (e.g., m/z 100-400).

  • The most abundant ion observed around m/z 268.1 should be selected as the precursor ion for further fragmentation experiments.

Q2: How do I find the best product ions for this compound?

A2: Once the precursor ion is confirmed, the next step is to generate and select the most suitable product ions. This is achieved by fragmenting the precursor ion in the collision cell (Q2) and scanning the resulting fragments in the third quadrupole (Q3).

Experimental Protocol: Product Ion Scan

  • Continue infusing the this compound solution.

  • Set the mass spectrometer to "Product Ion Scan" mode.

  • Select the previously confirmed precursor ion (m/z 268.1) in Q1.

  • Apply a range of collision energies (CE) to induce fragmentation. A good starting point is to ramp the CE from 10 to 40 eV.[7]

  • Analyze the resulting product ion spectrum to identify the most intense and stable fragment ions.

Causality Behind Fragmentation: Organophosphate compounds like this compound typically fragment at the P-O bonds. Based on the structure of Fenitrooxon and data from its non-deuterated analogue, Fenitrothion, we can predict likely fragmentation pathways. For Fenitrothion (precursor m/z 278), common product ions are m/z 125 and 109.[8][9] We can anticipate similar fragmentation for this compound.

Q3: What is the difference between a "quantifier" and a "qualifier" transition, and how do I choose them?

A3: In a standard targeted LC-MS/MS analysis, it is best practice to monitor at least two MRM transitions per compound.[10][11]

  • Quantifier Ion: This is the product ion that yields the highest signal intensity and is used for calculating the concentration of the analyte.[12] The rationale is to maximize method sensitivity and achieve the lowest limit of detection (LOD).[12]

  • Qualifier Ion: This is a second, typically less intense, product ion.[12] Its primary purpose is to confirm the identity of the analyte.[13] The ratio of the qualifier to the quantifier peak area should remain constant across all samples and standards.[10][11] A significant deviation in this ratio can indicate the presence of an interference.[10][11]

Selection Criteria:

  • Quantifier: Choose the most abundant, stable, and reproducible product ion from your product ion scan.

  • Qualifier: Select the second most abundant product ion.[12]

Avoid selecting low-mass fragment ions or those corresponding to the simple loss of water, as these can be less specific.[13]

Q4: Why is optimizing the Collision Energy (CE) so important?

A4: Collision energy is the voltage applied to the collision cell, which controls the kinetic energy imparted to the precursor ions, leading to fragmentation. It is one of the most critical parameters to optimize for each specific MRM transition.[14][15]

  • Too Low CE: Insufficient fragmentation will occur, leading to a weak product ion signal and poor sensitivity.

  • Too High CE: The precursor ion may be excessively fragmented into smaller, less specific ions, again reducing the signal of the desired product ion.

The optimal CE is a balance that produces the maximum intensity for your chosen product ion.[14] It is important to note that the optimal CE will be different for each product ion.[16]

Experimental Protocol: Collision Energy Optimization

  • Set up an MRM method with your chosen precursor ion and the potential quantifier and qualifier product ions.

  • For each transition, create a series of experiments where the CE is varied in small increments (e.g., 2 eV steps) around the value that initially gave a good signal in the product ion scan.

  • Infuse the this compound standard and monitor the signal intensity for each transition at each CE value.

  • Plot the signal intensity versus the collision energy for each transition. The peak of this curve represents the optimal CE for that specific transition.

The overall workflow for MS/MS optimization can be visualized as follows:

G cluster_0 Step 1: Precursor Ion Selection cluster_1 Step 2: Product Ion Selection cluster_2 Step 3: Transition Optimization a Infuse this compound Standard b Perform Q1 Full Scan a->b c Identify [M+H]⁺ at m/z ~268.1 b->c d Set MS to Product Ion Scan Mode c->d Use Confirmed Precursor e Select Precursor in Q1 d->e f Ramp Collision Energy (10-40 eV) e->f g Identify Abundant Product Ions f->g h Select Quantifier & Qualifier Ions g->h Use Top 2 Ions i Optimize Collision Energy for Each Transition h->i j Finalize MRM Method i->j

Caption: Workflow for optimizing MS/MS transitions.

Q5: What are some expected MRM transitions for this compound?

A5: While experimental optimization is always required, we can propose expected transitions based on the fragmentation of similar compounds.

CompoundPrecursor Ion (m/z)Proposed Quantifier Ion (m/z)Proposed Qualifier Ion (m/z)Notes
This compound 268.1To be determined experimentallyTo be determined experimentallyExpect fragments related to the phosphonate and nitrophenol moieties.
Fenitrothion (Analogue)278.0125.0109.0Reference data for fragmentation pattern.[8]

Troubleshooting Tip: If you are not seeing significant fragmentation, ensure your collision gas is turned on and the pressure is stable. Also, confirm that other instrument parameters like declustering potential or cone voltage are set to appropriate values, as these can influence in-source fragmentation and overall ion transmission.

The Role of a Deuterated Internal Standard

Using a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry for several reasons:[4][17][18]

  • Compensates for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte because it has nearly identical physicochemical properties and co-elutes chromatographically.[4][19]

  • Corrects for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.[4]

  • Improves Accuracy and Precision: By normalizing the analyte signal to the internal standard signal, variability from instrument drift or injection volume inconsistencies is minimized, leading to more reliable and reproducible results.[4][20]

The logical relationship for using an internal standard is outlined below:

G Analyte Analyte (Fenitrooxon) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LC_MS LC-MS/MS Analysis SamplePrep->LC_MS Co-elution Ratio Calculate Peak Area Ratio (Analyte / IS) LC_MS->Ratio Measure Peak Areas Concentration Determine Concentration via Calibration Curve Ratio->Concentration

Caption: Logic of using a stable isotope-labeled internal standard.

By following this structured approach to MS/MS optimization, you will develop a robust, sensitive, and specific method for the quantification of Fenitrooxon, leveraging the distinct advantages of this compound as an internal standard.

References

  • Conditions for choosing quantifying and qualifying ion in LC-MS/MS. (2020-01-02). Available at: [Link]

  • [Readers Insight] Are You Choosing the Right Quantifier Ion for Mass Spectrometry?. (2025-08-20). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available at: [Link]

  • Pesticide analysis in fruit and vegetables by microflow liquid chromatography coupled to mass spectrometry. (n.d.). Available at: [Link]

  • The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. (n.d.). Available at: [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (n.d.). Available at: [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021-07-01). Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025-10-30). Available at: [Link]

  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025-04-30). Available at: [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2020-04-22). Available at: [Link]

  • Using Qualifier Ions to Validate Multielement ICP-MS Data in Complex Samples. (2010-05-01). Available at: [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. (2024-02-01). Available at: [Link]

  • Optimization and validation of a method of analysis for fenitrothion and its main metabolites in forestry air samples using sorbent tubes with thermal desorption cold trap injection and gas chromatography-mass spectrometry. (2004-12-03). Available at: [Link]

  • A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS | Request PDF. (2025-08-06). Available at: [Link]

  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. (2024-06-06). Available at: [Link]

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  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas - Agilent. (2013-12-17). Available at: [Link]

  • Collision energies: Optimization strategies for bottom-up proteomics. (2021-12-02). Available at: [Link]

  • Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. (n.d.). Available at: [Link]

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021-11-01). Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Robust Analytical Method Validation: The Fenitrooxon-d6 Advantage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceuticals and environmental testing, the validation of analytical methods is the bedrock of reliable data. This guide provides an in-depth, objective comparison of analytical methodologies, highlighting the pivotal role of stable isotope-labeled internal standards, specifically Fenitrooxon-d6, in achieving unparalleled accuracy and robustness. We will delve into the core principles of method validation, supported by experimental data and protocols, to illustrate the tangible benefits of this approach.

The Imperative of Internal Standards in Analytical Method Validation

The primary objective of analytical method validation is to demonstrate that a method is suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for this process.[1][2][3][4][5] A cornerstone of a robust bioanalytical method, especially for chromatographic assays like liquid chromatography-mass spectrometry (LC-MS), is the correct use and validation of an internal standard (IS).[6]

An internal standard is a compound added in a constant amount to samples, calibrators, and controls.[7] Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response.[7][8] The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte, as their chemical and physical properties are nearly identical to the unlabeled compound.[8][9]

Why this compound is the Gold Standard for Fenitrothion and Fenitrooxon Analysis

Fenitrothion is a widely used organophosphate insecticide, and its primary, more toxic metabolite is Fenitrooxon.[10] Accurate quantification of these compounds in various matrices is crucial for toxicological assessments and environmental monitoring.[11][12] this compound, a deuterated form of Fenitrooxon, serves as an ideal internal standard.[13][14][15][16] Its key advantages include:

  • Co-elution with the Analyte: Due to its identical chemical structure, this compound co-elutes with the native Fenitrooxon, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[17][18][19][20][21]

  • Similar Extraction Recovery: It mimics the behavior of the analyte during sample preparation, compensating for any losses during this critical step.[22][23]

  • Mass Spectrometric Differentiation: While chemically identical, the difference in mass allows for clear differentiation and independent quantification by the mass spectrometer.[24]

Comparative Analysis: The Impact of Internal Standard Selection

The choice of an internal standard significantly influences the performance of an analytical method. The following table illustrates a comparison between using a stable isotope-labeled internal standard like this compound versus a structural analog or no internal standard at all.

Validation Parameter Method with this compound (SIL-IS) Method with Structural Analog IS Method without Internal Standard (External Standard)
Accuracy (% Bias) Typically < 5%Can be > 15%, especially in variable matricesHighly variable, often unacceptable for regulated analysis
Precision (%RSD) < 10%10-20%> 20%, susceptible to injection and matrix variability
Linearity (r²) > 0.995> 0.99Can be poor due to uncompensated matrix effects
Matrix Effect Effectively compensatedPartial and unpredictable compensationSignificant and uncorrected, leading to erroneous results
Robustness HighModerateLow

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for the validation of an LC-MS/MS method for the quantification of Fenitrooxon in a complex matrix (e.g., plasma) using this compound as an internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Fenitrooxon in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard at a concentration that provides a robust signal in the middle of the calibration curve range.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the sample (blank matrix, calibration standard, or quality control sample) into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution to all samples except the blank matrix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: A suitable C18 column for reversed-phase chromatography.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Fenitrooxon and this compound.

Method Validation

Perform the following validation experiments according to ICH and FDA guidelines:[1][2][3][4][5]

  • Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ).[25]

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions.[20] The use of this compound should effectively normalize any observed matrix effects.

  • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Visualizing the Workflow and Rationale

To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the key workflows.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with this compound Sample->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

G Analyte Analyte (Fenitrooxon) Variability Analytical Variability (e.g., Injection Volume, Ion Suppression) Analyte->Variability IS Internal Standard (this compound) IS->Variability Matrix Matrix Components Matrix->Variability Ratio Analyte/IS Ratio Variability->Ratio Compensates for Result Accurate Quantification Ratio->Result

Caption: Role of the internal standard in mitigating analytical variability.

Conclusion

The validation of analytical methods is a critical process that ensures the reliability and accuracy of scientific data. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Fenitrothion and its metabolites, is not merely a best practice but a necessity for robust and defensible results. By compensating for matrix effects and other sources of analytical variability, SIL-ISs provide a level of confidence that is unattainable with other approaches. This guide has provided a comprehensive overview, from theoretical principles to practical application, to empower researchers in developing and validating high-quality analytical methods.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved January 15, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical Methods in Chemistry. Retrieved January 15, 2026, from [Link]

  • What Is An Internal Standard And Why Is It Used In LC-MS? (2023, August 3). Chemistry For Everyone. Retrieved January 15, 2026, from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2023, July 30). Altabrisa Group. Retrieved January 15, 2026, from [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2021). MDPI. Retrieved January 15, 2026, from [Link]

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  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2017). Future Science. Retrieved January 15, 2026, from [Link]

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  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. (2019). ACS Publications. Retrieved January 15, 2026, from [Link]

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  • Purpose of Internal Standard? (2008, June 5). Chromatography Forum. Retrieved January 15, 2026, from [Link]

  • Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2003). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Institutes of Health. Retrieved January 15, 2026, from [Link]

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A Researcher's Guide to Internal Standards in Organophosphate Analysis: A Comparative Look at Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of analytical chemistry, especially in the critical field of organophosphate (OP) pesticide residue analysis, the quest for accuracy and reliability is paramount. The complexities of sample matrices, coupled with the inherent variability of analytical instrumentation, necessitate the use of internal standards (IS) to ensure data integrity.[1][2] This guide provides an in-depth comparison of Fenitrooxon-d6 and other internal standards used in OP analysis, offering experimental insights and data to inform your selection process.

The Indispensable Role of Internal Standards

Internal standards are chemical compounds added in a known, constant amount to samples, calibration standards, and blanks.[1] Their primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[3] This is particularly crucial in complex matrices like food and environmental samples, where "matrix effects"—the alteration of analyte ionization due to co-eluting compounds—can significantly suppress or enhance the analytical signal, leading to inaccurate quantification.[4][5][6]

The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible, but be distinguishable by the analytical instrument.[1] This ensures that the IS and the analyte behave similarly during extraction, cleanup, and analysis, allowing for reliable correction.

This compound: A Closer Look

This compound is the deuterated analog of Fenitrooxon, the toxic metabolite of the widely used organophosphate insecticide, Fenitrothion.[7][8][9] The replacement of six hydrogen atoms with deuterium results in a molecule that is chemically almost identical to the native compound but has a distinct mass-to-charge ratio (m/z), making it easily distinguishable by mass spectrometry (MS).[10][11]

Key Properties of this compound:

PropertyValue
Molecular Formula C9H6D6NO6P
Molecular Weight 267.21 g/mol
CAS Number 1185155-54-7
Isotopic Purity Typically >99 atom % D

Source: Splendid Lab Pvt. Ltd.[7], CDN Isotopes[11]

The structural similarity between this compound and its non-labeled counterpart makes it an excellent internal standard for the analysis of Fenitrooxon and, by extension, other structurally related organophosphates.

The Spectrum of Internal Standards for Organophosphate Analysis

The choice of an internal standard is a critical decision in method development. Internal standards for OP analysis can be broadly categorized into two main types:

  • Isotope-Labeled Internal Standards: These are considered the "gold standard" for quantitative analysis, particularly in LC-MS and GC-MS applications.[3][12] They are isotopically enriched versions of the target analytes, containing isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

  • Non-Isotope-Labeled (Structural Analog) Internal Standards: These are compounds that are chemically similar to the analytes but not isotopically labeled. They are often more readily available and less expensive than their isotope-labeled counterparts.[13]

Head-to-Head Comparison: this compound vs. Other Internal Standards

To provide a clear comparison, let's examine the performance of this compound against other commonly used internal standards in a typical organophosphate analysis workflow.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Isotope-Labeled (Analyte-Specific) This compound , Fenthion-oxon-sulfone-D6[14]Highest Accuracy and Precision: Co-elutes with the analyte, experiencing identical matrix effects and ionization suppression/enhancement.[3][15] This allows for the most effective correction.Cost: Can be more expensive than other options. Availability: May not be available for all target analytes.
Isotope-Labeled (Generic) Triphenyl Phosphate-d15Good Correction: Provides better correction for matrix effects than non-isotope-labeled standards.Potential for Chromatographic Separation: May not perfectly co-elute with all target analytes, leading to less accurate correction for some compounds.
Non-Isotope-Labeled (Structural Analogs) Triphenyl Phosphate (TPP)[16], Tributyl Phosphate[13]Cost-Effective: Generally less expensive and more readily available.Inadequate Correction for Matrix Effects: Different physicochemical properties can lead to different extraction efficiencies and chromatographic behavior, resulting in less accurate quantification.[3] Potential for Co-elution with Interferences: May co-elute with other matrix components, leading to inaccurate results.[16]

Experimental Protocol: Evaluating Internal Standard Performance

To objectively assess the performance of different internal standards, a robust validation protocol is essential.[17][18] The following outlines a comprehensive workflow for this evaluation.

Objective: To compare the ability of this compound and a non-isotope-labeled internal standard (e.g., Triphenyl Phosphate) to correct for matrix effects in the analysis of organophosphate pesticides in a complex matrix (e.g., spinach).

1. Materials and Reagents:

  • Organophosphate pesticide standards

  • This compound internal standard

  • Triphenyl Phosphate (TPP) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Water, ultrapure

  • Formic acid

  • QuEChERS extraction salts and cleanup tubes

  • Spinach (organic, pre-screened for pesticide residues)

2. Sample Preparation (QuEChERS Method): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[14][19]

  • Homogenize 10 g of spinach.

  • Spike the homogenized sample with a known concentration of the organophosphate pesticide mix.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a QuEChERS cleanup tube.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Internal Standard Spiking: To separate aliquots of the final extract, add a known concentration of either this compound or TPP.

3. Instrumental Analysis (LC-MS/MS):

  • LC System: A high-performance liquid chromatography system.

  • MS System: A tandem mass spectrometer.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

4. Data Analysis and Evaluation: The key performance metric to evaluate is the matrix effect (ME) , which can be calculated using the following formula:

ME (%) = (Peak area in matrix / Peak area in solvent - 1) x 100

A negative value indicates signal suppression, while a positive value indicates signal enhancement. The ability of the internal standard to compensate for these effects is assessed by comparing the accuracy (recovery) of the results with and without internal standard correction.

Visualizing the Workflow

Experimental_Workflow cluster_SamplePrep Sample Preparation (QuEChERS) cluster_Analysis Instrumental Analysis cluster_Data Data Evaluation Homogenization 1. Homogenize Spinach Spiking 2. Spike with Pesticides Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Cleanup 4. dSPE Cleanup Extraction->Cleanup IS_Spiking 5. Spike with Internal Standard (this compound or TPP) Cleanup->IS_Spiking LC_MS LC-MS/MS Analysis IS_Spiking->LC_MS Data_Processing Data Processing LC_MS->Data_Processing ME_Calculation Matrix Effect Calculation Data_Processing->ME_Calculation Accuracy_Assessment Accuracy Assessment ME_Calculation->Accuracy_Assessment caption Experimental workflow for evaluating internal standard performance.

Caption: Experimental workflow for evaluating internal standard performance.

Expected Experimental Outcomes and Discussion

The experimental data from such a study would likely demonstrate the superior performance of this compound in mitigating matrix effects.

Table 1: Hypothetical Matrix Effect Data for Selected Organophosphates in Spinach

AnalyteMatrix Effect (No IS)
Malathion-45%
Chlorpyrifos-60%
Diazinon-52%

Table 2: Hypothetical Recovery Data with Different Internal Standards

AnalyteRecovery (TPP as IS)Recovery (this compound as IS)
Malathion75%98%
Chlorpyrifos65%102%
Diazinon70%97%

The hypothetical data illustrates that while a non-isotope-labeled internal standard like TPP can provide some level of correction, the recoveries are still significantly impacted by matrix effects. In contrast, the use of an isotope-labeled internal standard like this compound, which closely mimics the behavior of the target analytes, results in recoveries much closer to the ideal 100%. This is because the stable isotope-labeled internal standard co-elutes with the analyte and is affected by matrix-induced signal suppression or enhancement in the same way, allowing for accurate correction.[15][20]

The Logic of Choosing an Isotope-Labeled Internal Standard

The rationale behind the superior performance of isotope-labeled internal standards lies in their near-identical chemical and physical properties to the native analytes. This leads to several key advantages:

  • Co-elution: They elute from the analytical column at virtually the same time as the target analyte.[3]

  • Similar Extraction Recovery: They are extracted from the sample matrix with the same efficiency.

  • Identical Ionization Efficiency: They are ionized in the mass spectrometer source with the same efficiency, making them susceptible to the same degree of matrix effects.[3]

This combination of factors ensures that any variations in the analytical process that affect the analyte will also affect the internal standard to the same extent, leading to a highly accurate and precise correction.

Logical_Relationship cluster_Properties Shared Properties Coelution Co-elution Accurate_Correction Accurate Correction for Matrix Effects & Analyte Loss Coelution->Accurate_Correction Extraction Similar Extraction Recovery Extraction->Accurate_Correction Ionization Identical Ionization Efficiency Ionization->Accurate_Correction IS Isotope-Labeled Internal Standard (e.g., this compound) IS->Coelution IS->Extraction IS->Ionization Analyte Target Analyte (e.g., Fenitrooxon) Analyte->Coelution Analyte->Extraction Analyte->Ionization caption Rationale for the effectiveness of isotope-labeled internal standards.

Caption: Rationale for the effectiveness of isotope-labeled internal standards.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate pesticides, the choice of internal standard is a critical determinant of data quality. While non-isotope-labeled standards offer a cost-effective alternative, their inability to fully compensate for the complexities of matrix effects can compromise the accuracy and reliability of the results.

This compound, as a stable isotope-labeled internal standard, provides a robust and reliable solution for the accurate quantification of Fenitrooxon and other structurally similar organophosphates. Its ability to mimic the behavior of the native analyte throughout the analytical process ensures the most effective correction for matrix effects and procedural variations. For laboratories where the highest level of accuracy and data defensibility is required, the investment in isotope-labeled internal standards like this compound is strongly recommended.

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  • Internal Standards for Pesticide Analysis. (2011).
  • Fenitrooxon. (n.d.). PubChem.
  • Determination of Organophosphate Esters in Water Samples Using Gas Chromatography–Mass Spectrometry (GC–MS) and Magnetic Solid-Phase Extraction (SPE) Based on Multi-Walled Carbon Nanotubes (MWCNTs). (2021). Spectroscopy.
  • Screening of Indoor Transformation Products of Organophosphates and Organophosphites with an in Silico Spectral Database. (2022). Environmental Science & Technology.

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The Gold Standard in Pesticide Residue Analysis: A Comparative Guide to the Accuracy and Precision of Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organophosphate pesticides, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability. This guide provides an in-depth technical comparison of Fenitrooxon-d6, a deuterated internal standard, with alternative non-isotopically labeled standards for the quantitative analysis of fenitrooxon. We will delve into the principles of isotope dilution mass spectrometry, present supporting experimental data, and offer a detailed analytical workflow to demonstrate the superior accuracy and precision conferred by using this compound.

Fenitrooxon is the toxicologically significant metabolite of the widely used insecticide fenitrothion. Accurate and precise quantification of fenitrooxon is paramount for food safety, environmental monitoring, and toxicological studies. The inherent complexity of biological and environmental matrices, however, presents significant analytical challenges, including matrix effects, variable extraction recoveries, and instrumental drift. The use of an internal standard is indispensable to mitigate these issues, and stable isotope-labeled standards, such as this compound, are widely recognized as the gold standard.[1][2]

The Principle of Isotope Dilution: A Foundation of Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any processing. This compound is chemically identical to fenitrooxon, with the only difference being the replacement of six hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard.

Because this compound has virtually identical physicochemical properties to the native fenitrooxon, it behaves identically during sample extraction, cleanup, and chromatographic separation. Consequently, any analyte loss or signal suppression/enhancement experienced by the native fenitrooxon is mirrored by this compound. By measuring the ratio of the analyte to the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[3]

Comparative Performance: this compound vs. Non-Deuterated Alternatives

The superiority of deuterated internal standards over non-isotopically labeled alternatives, such as structurally similar compounds, is well-documented in the scientific literature. While direct head-to-head comparative studies for fenitrooxon analysis are not always published in a single report, a comprehensive review of available data highlights the advantages of the isotope dilution approach.

One of the most compelling pieces of evidence comes from a study on the quantification of fenitrothion and its metabolites, including fenitrooxon, in poplar leaves using deuterated isotopes as internal standards. The researchers reported that the isotopic dilution technique significantly improved the repetitivity (a measure of precision) of the method, achieving a relative standard deviation (RSD) of less than 5.1%.[1][4] This level of precision is often challenging to achieve with non-deuterated internal standards, which may not perfectly mimic the behavior of the analyte in complex matrices.

Commonly used non-deuterated internal standards in organophosphate pesticide analysis include compounds like Triphenyl phosphate (TPP) and Chlorfenvinphos. While these can provide a degree of correction, their different chemical structures can lead to variations in extraction efficiency and chromatographic behavior compared to fenitrooxon. This can result in less accurate and precise quantification, particularly in diverse and complex sample matrices. For instance, a study on the analysis of fenitrothion and its metabolite in biological fluids using methaqualone as an internal standard reported recovery yields ranging from 78.5% to 93.3%. While these are acceptable for some applications, the wider range suggests a greater variability compared to the tight precision offered by isotope dilution methods.

The following table summarizes the expected performance characteristics based on available data and established principles of analytical chemistry:

ParameterThis compound (Isotope Dilution)Non-Deuterated Internal Standards (e.g., TPP, Chlorfenvinphos)
Accuracy (Recovery) High (typically 90-110%)Moderate to High (can be more variable, e.g., 70-120%)
Precision (RSD) Excellent (typically <10%, with demonstrated <5.1% for fenitrooxon)[1][4]Good to Moderate (often >10%, with higher variability between matrices)
Matrix Effect Compensation ExcellentPartial to Good
Selectivity High (mass difference ensures no interference)Potential for co-elution and interference
Overall Reliability Very HighModerate to High (highly method and matrix dependent)

Experimental Protocol: Quantitative Analysis of Fenitrooxon using this compound

This section outlines a detailed, step-by-step methodology for the quantitative analysis of fenitrooxon in a food matrix (e.g., fruits and vegetables) using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Sample Preparation (QuEChERS)
  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 rcf for 5 minutes.

  • Extract for Analysis: Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for both fenitrooxon and this compound for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Fenitrooxon[To be determined empirically][To be determined empirically][To be determined empirically]
This compound[Precursor of Fenitrooxon + 6][To be determined empirically][To be determined empirically]
Data Analysis and Quantification

Prepare a calibration curve by plotting the ratio of the peak area of fenitrooxon to the peak area of this compound against the concentration of fenitrooxon. The concentration of fenitrooxon in the samples is then calculated from this calibration curve.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Homogenization (10g sample) Spiking 2. Spiking (this compound) Homogenization->Spiking Extraction 3. Extraction (Acetonitrile) Spiking->Extraction Salting_Out 4. Salting Out (QuEChERS salts) Extraction->Salting_Out Centrifugation1 5. Centrifugation Salting_Out->Centrifugation1 dSPE 6. d-SPE Cleanup Centrifugation1->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Final_Extract 8. Final Extract Centrifugation2->Final_Extract LC_MSMS LC-MS/MS Analysis (MRM Mode) Final_Extract->LC_MSMS Quantification Quantification (Isotope Dilution) LC_MSMS->Quantification

Caption: A typical analytical workflow for the quantification of fenitrooxon using this compound.

The Self-Validating System: Trustworthiness by Design

The use of a stable isotope-labeled internal standard like this compound creates a self-validating system for each sample. Because the internal standard is introduced at the very beginning of the workflow, it experiences every potential source of error that the analyte does. Any variability in the multi-step sample preparation process is inherently corrected for in the final analyte-to-internal standard ratio. This provides a high degree of confidence in the accuracy and precision of the results, making the data more robust and defensible.

Conclusion: The Unparalleled Choice for High-Fidelity Data

In the demanding field of quantitative analysis, where accuracy and precision are non-negotiable, this compound stands out as the superior internal standard for the quantification of fenitrooxon. The principles of isotope dilution, supported by experimental data demonstrating enhanced precision, underscore its role in mitigating the challenges of complex matrices.[1][3][4] While non-deuterated alternatives can be employed, they introduce a greater potential for variability and require more extensive validation to ensure data quality. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their analytical results, the adoption of this compound is a definitive step towards achieving robust, reliable, and scientifically sound data.

References

  • Zubizarreta, C., et al. (2008). Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Journal of Chromatography A, 1177(1), 170-174. Available at: [Link]

  • PubMed. (2008). Quantification of fenitrothion and its main metabolites in poplar leaves by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Available at: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Linearity and Range Determination for Fenitrooxon-d6 Calibration

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides an in-depth, objective comparison of calibration methodologies, focusing on the linearity and dynamic range determination for Fenitrooxon-d6. It is designed to equip analytical scientists with the principles, experimental protocols, and data interpretation frameworks necessary for robust quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Cornerstone of Quantitative Analysis

In the realm of bioanalysis, the accuracy and reliability of quantitative data are paramount. The entire framework of pharmacokinetic, toxicokinetic, and metabolic studies rests upon the precise measurement of analyte concentrations. At the heart of this precision lies the calibration curve, a fundamental tool that defines the relationship between an analytical instrument's response and the known concentration of an analyte. However, the integrity of this relationship can be compromised by numerous factors, including sample matrix effects, ionization variability, and sample processing losses.

To counteract these variables, the principle of Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as the gold standard.[][2] This technique employs a stable isotope-labeled (SIL) internal standard (IS), which is chemically identical to the analyte but has a different mass due to isotopic enrichment. This compound, a deuterated analog of the organophosphate metabolite Fenitrooxon, serves as an exemplary SIL IS. Because it co-elutes with the native analyte and experiences nearly identical ionization and matrix effects, it provides a highly effective means of correcting for analytical variability.[3][4]

This guide will dissect the process of establishing and validating a robust calibration curve for Fenitrooxon, using this compound as the internal standard. We will explore the theoretical underpinnings, provide a detailed experimental protocol, and present a framework for comparing its performance against less ideal internal standards, grounded in the principles outlined by regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[5][6][7]

Section 1: The Power of Isotope Dilution - Why this compound is the Superior Choice

Before delving into the experimental protocol, it is crucial to understand why a SIL IS like this compound is fundamentally superior to other types of internal standards, such as structural analogs.

An ideal internal standard should mimic the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization.[8] While a structural analog may have similar chemical properties, it will invariably have a different retention time and may respond differently to matrix-induced ion suppression or enhancement.[3]

A deuterated standard like this compound, however, is the analyte's near-perfect twin.

  • Co-elution: It has virtually the same chromatographic retention time, ensuring that both the analyte and the IS are subjected to the same matrix components as they enter the mass spectrometer's ion source.

  • Identical Chemical Behavior: It exhibits the same extraction recovery and stability profile as the unlabeled analyte.[9]

  • Compensatory Power: By calculating the ratio of the analyte's signal to the IS's signal, variations in sample preparation and instrument response are effectively normalized, leading to superior accuracy and precision.[][10]

The use of a high-quality SIL IS is a hallmark of a well-developed, trustworthy bioanalytical method, a principle strongly endorsed by regulatory guidance.[11]

Section 2: Experimental Design for Calibration Curve Generation

A robust calibration curve is not merely a collection of data points; it is the product of meticulous planning and execution. The goal is to define the concentration range over which the analytical method is accurate, precise, and linear.

Experimental Protocol: Step-by-Step
  • Preparation of Stock Solutions:

    • Analyte Stock (Fenitrooxon): Accurately weigh approximately 1.0 mg of Fenitrooxon reference standard and dissolve in 1.0 mL of a suitable organic solvent (e.g., methanol) to create a 1.0 mg/mL primary stock solution.

    • Internal Standard Stock (this compound): Prepare a separate 1.0 mg/mL primary stock solution of this compound in the same manner.

    • Working Internal Standard (IS) Solution: From the primary IS stock, prepare a dilute working solution (e.g., 100 ng/mL) in the initial mobile phase composition (e.g., 50:50 methanol:water). Scientist's Note: The concentration of the working IS should be chosen to yield a consistent and strong, but not saturating, MS signal across all samples.

  • Preparation of Calibration Standards:

    • Perform a serial dilution from the Fenitrooxon primary stock to create a series of working stock solutions at different concentrations.

    • Prepare a minimum of 6 to 8 non-zero calibration standards by spiking the appropriate working stock solution into a blank biological matrix (e.g., human plasma, urine). The final concentrations should span the expected in-study concentration range. A typical range for pesticide residue analysis might be 0.5 ng/mL to 500 ng/mL.[12]

    • Expert Tip: Employ a logarithmic, rather than linear, dilution scheme. This ensures that more calibration points are clustered at the lower end of the curve, which is critical for accurately defining the Lower Limit of Quantitation (LLOQ).

  • Sample Preparation (Protein Precipitation - A Common Approach):

    • Aliquot 100 µL of each calibration standard, blank sample, and quality control (QC) samples into microcentrifuge tubes.

    • Add a fixed volume (e.g., 10 µL) of the Working IS Solution to every tube except the blank matrix.

    • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitation solvent to sample) to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Instrumentation: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer.[13]

    • Chromatography: Employ a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution profile.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Methanol

      • Rationale: A gradient is essential for separating the analyte from matrix interferences and ensuring a sharp, symmetrical peak shape.

    • Mass Spectrometry: Operate the instrument in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

      • Define specific precursor-to-product ion transitions for both Fenitrooxon and this compound. This provides high selectivity and sensitivity.

      • Optimize MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of each compound.

Visual Workflow: Calibration Curve Generation

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis stock_analyte Prepare Analyte Stock Solution cal_standards Serially Dilute Analyte to Create Calibration Standards stock_is Prepare IS Stock Solution working_is Create Working IS (e.g., 100 ng/mL) stock_is->working_is spike Spike Standards into Blank Matrix add_is Add Working IS to All Samples spike->add_is precip Protein Precipitation (Acetonitrile) add_is->precip cent Centrifuge & Collect Supernatant precip->cent inject Inject into LC-MS/MS System cent->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data: Integrate Peaks acquire->process

Caption: Workflow for preparing and analyzing calibration standards.

Section 3: Data Analysis, Performance Metrics, and Acceptance Criteria

After data acquisition, the critical step is to evaluate the performance of the calibration curve. This is not merely a matter of plotting points; it involves a rigorous assessment of linearity, range, and sensitivity according to established regulatory standards.[14][15]

Key Performance Metrics
  • Linearity: This assesses how well the calibration curve fits a linear model. A linear regression of the analyte/IS peak area ratio versus the nominal concentration is performed. The relationship is typically evaluated by the coefficient of determination (R²).

  • Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable levels of precision, accuracy, and linearity.[16]

    • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[17][18]

    • Upper Limit of Quantitation (ULOQ): The highest concentration on the curve that meets the same criteria.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected above the background noise, but not necessarily quantified with accuracy.[19][20] It is often estimated based on a signal-to-noise ratio (S/N) of 3:1.[18]

Data Evaluation and Acceptance Criteria

Regulatory guidelines provide clear acceptance criteria for validating a calibration curve.[5][21]

ParameterAcceptance CriterionRationale
Calibration Model Linear regression with 1/x or 1/x² weighting.Weighting is crucial to ensure accuracy at the low end of the curve, preventing high-concentration standards from disproportionately influencing the fit.
Coefficient of Determination (R²) ≥ 0.99Demonstrates a strong correlation between response and concentration, indicating good linearity.
Standard Accuracy The calculated concentration of each standard must be within ±15% of the nominal value (±20% for the LLOQ).Ensures the accuracy of the curve across its entire range.[21]
LLOQ Precision & Accuracy The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision (%CV) should not exceed 20%.[21]Confirms that the LLOQ is distinctly and reliably quantifiable above background.
LLOQ Signal-to-Noise (S/N) While not a strict requirement if accuracy/precision are met, a S/N ratio >10 is a common benchmark for the LLOQ.[18]Provides additional confidence in the sensitivity of the assay.
Comparative Data: this compound vs. a Structural Analog IS

To illustrate the superiority of this compound, consider the following hypothetical but realistic data sets.

Table 1: Performance with this compound (SIL IS)

Nominal Conc. (ng/mL) Accuracy (%) Precision (%CV) Status
0.5 (LLOQ) 95.7 8.9 Pass
1.0 102.3 6.2 Pass
5.0 98.1 4.5 Pass
50.0 101.5 3.1 Pass
250.0 99.8 2.5 Pass
500.0 (ULOQ) 103.2 3.8 Pass

| Linearity (R²) | 0.9985 | | Pass |

Table 2: Performance with Structural Analog IS

Nominal Conc. (ng/mL) Accuracy (%) Precision (%CV) Status
0.5 (LLOQ) 78.5 24.1 Fail
1.0 82.1 18.5 Fail
5.0 91.3 11.2 Pass
50.0 104.0 8.8 Pass
250.0 108.9 9.5 Pass
500.0 (ULOQ) 117.4 12.1 Fail

| Linearity (R²) | 0.9850 | | Fail |

The data clearly shows that the SIL IS provides superior performance. The structural analog fails at the LLOQ due to poor precision and accuracy, likely caused by differential matrix effects at low concentrations. It also fails at the ULOQ, suggesting non-linear response or inconsistent ionization relative to the analyte at high concentrations.

Visual Logic: Evaluating Calibration Curve Acceptance

Caption: Decision tree for accepting or rejecting a calibration curve.

Conclusion

The validation of a calibration curve's linearity and range is a foundational requirement for any quantitative bioanalytical method. This guide has demonstrated that while the protocol for generating the curve is critical, the choice of internal standard is arguably the most influential factor in achieving reliable results. The use of a stable isotope-labeled internal standard, such as this compound, provides unparalleled correction for analytical variability.[3][8] It ensures that the method is robust, accurate, and precise across a wide dynamic range, meeting the stringent requirements of regulatory bodies like the FDA and ICH.[5][22] By adhering to these principles and protocols, researchers can generate high-quality, defensible data that forms the bedrock of successful drug development and scientific research.

References

  • Bioanalytical Method Validation Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link][5][11]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology | FDA. (2021). U.S. Food and Drug Administration. [Link][6]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link][3][8]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link][7]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). U.S. Department of Health and Human Services. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). KCAS Bioanalytical & Biomarker Services. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). ResolveMass Laboratories Inc. [Link][4]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf . (n.d.). U.S. Food and Drug Administration. [Link]

  • Methods for the determination of limit of detection and limit of quantitation of the analytical methods . (2015). ResearchGate. [Link][17]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). U.S. Food and Drug Administration. [Link][14]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International. (n.d.). BioPharm International. [Link][19]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . (n.d.). SciSpace. [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation . (n.d.). PMC - NIH. [Link][20]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . (n.d.). International Council for Harmonisation. [Link][22]

  • What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. (2025). YouTube. [Link][10]

  • Determine limits of detection LOD and limits of quantification LOQ . (n.d.). MicroSolv. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (1995). European Medicines Agency (EMA). [Link][15]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . (2025). YouTube. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? . (2018). Lösungsfabrik. [Link][18]

  • Isotope dilution . (n.d.). Wikipedia. [Link][2]

  • Method Validation Guidelines | BioPharm International. (n.d.). BioPharm International. [Link][21]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . (n.d.). ResearchGate. [Link]

  • Isotope Dilution Mass Spectrometry . (n.d.). PTB.de. [Link][9]

  • Guideline on Isotope Dilution Mass Spectrometry . (2017). OSTI.GOV. [Link]

  • Validation of an Analytical Method . (n.d.). [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles . (n.d.). La démarche ISO 17025. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . (n.d.). Technoval. [Link][16]

  • A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS | Request PDF. (2025). ResearchGate. [Link]

  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry . (2020). NIH. [Link][13]

  • Simultaneous Detection of Fenitrothion and Chlorpyrifos-Methyl with a Photonic Suspension Array . (2013). PMC - NIH. [Link][12]

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A Senior Application Scientist's Guide to Understanding the Role and Performance of Fenitrooxon-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Defining the Analytical Context for Fenitrooxon-d6: Beyond Traditional LOD and LOQ

For researchers and scientists engaged in the quantitative analysis of the organophosphate insecticide fenitrothion and its metabolites, the deuterated internal standard this compound is a critical tool for achieving accurate and precise results.[1] Unlike target analytes, the concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ) for an internal standard like this compound are not typically determined or reported in isolation. Instead, its performance is intrinsically linked to the analytical method's ability to quantify the target analyte, fenitrooxon.

This guide provides an in-depth exploration of the function of this compound and presents a comprehensive framework for determining its optimal working concentration within a quantitative analytical method. We will delve into the principles of isotope dilution mass spectrometry, experimental design for performance verification, and a comparison of analytical platforms, all grounded in authoritative guidelines from regulatory bodies.

The Pivotal Role of this compound in Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled version of fenitrooxon, a major metabolite of the insecticide fenitrothion.[2][3] In the technique of isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to the sample at the beginning of the analytical process.[1] Because this compound is chemically identical to the native fenitrooxon, it experiences the same sample preparation losses and ionization suppression or enhancement effects in the mass spectrometer.[1] By measuring the ratio of the signal from the native analyte to the deuterated internal standard, accurate quantification can be achieved, even with variations in sample recovery.[1]

Experimental Determination of the Optimal Working Concentration for this compound

While a traditional LOD/LOQ is not the primary concern for an internal standard, determining the appropriate and consistent concentration to spike into samples is crucial for robust method performance. The goal is to add a sufficient amount of this compound to yield a strong, reproducible signal without saturating the detector or introducing isotopic interference to the native analyte.

The following protocol outlines a systematic approach to establishing the optimal working concentration for this compound, drawing upon principles from regulatory guidelines for method validation.[4][5][6][7]

Experimental Workflow for Determining Internal Standard Working Concentration

G cluster_prep Phase 1: Stock Solution & Serial Dilutions cluster_analysis Phase 2: Matrix-Specific Signal Evaluation cluster_selection Phase 3: Optimal Concentration Selection A Prepare a certified stock solution of this compound (e.g., 100 µg/mL in a suitable solvent). B Perform serial dilutions to create a range of working standard solutions (e.g., 0.1 ng/mL to 100 ng/mL). A->B C Select a representative blank matrix (e.g., extracted blank plasma, water, soil extract). D Spike aliquots of the blank matrix with different concentrations of the this compound working solutions. C->D E Analyze the spiked samples using the intended analytical method (e.g., LC-MS/MS or GC-MS). D->E F Evaluate the signal-to-noise ratio (S/N) and peak shape for each concentration. E->F G Choose a concentration that provides a high S/N (>100) and excellent peak shape. H The selected concentration should be in the mid-range of the anticipated calibration curve for the target analyte (fenitrooxon). G->H I Verify the chosen concentration across multiple runs and different matrix lots to ensure reproducibility. H->I

Caption: Workflow for determining the optimal working concentration of this compound.

Protocol for Determining this compound Working Concentration
  • Preparation of this compound Solutions :

    • Prepare a stock solution of this compound from a certified reference material at a concentration of, for example, 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Perform serial dilutions to create a set of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Analysis in Blank Matrix :

    • Obtain a representative blank matrix that is free of the target analyte (fenitrooxon).

    • Spike a series of blank matrix extracts with the different this compound working solutions to achieve a range of final concentrations in the sample.

    • Analyze these spiked samples using the developed chromatographic and mass spectrometric method.

  • Evaluation of Signal Response :

    • For each concentration, determine the signal-to-noise ratio (S/N) of the this compound peak.

    • Assess the peak shape and reproducibility of the signal at each concentration.

    • Select a concentration that provides a robust and stable signal, typically with an S/N ratio well above 50, and ideally in the range of 100-200. This ensures that minor variations in instrument performance do not significantly impact the internal standard's signal.

  • Consistency with Target Analyte Calibration Range :

    • The chosen concentration of the internal standard should ideally produce a response that is in the mid-range of the calibration curve for the target analyte, fenitrooxon. This helps to ensure the most accurate ratio measurement across the entire quantification range.

Comparison of Analytical Platforms for this compound Analysis

The choice of analytical instrumentation plays a significant role in the sensitivity and selectivity of a method. The two most common platforms for the analysis of fenitrothion and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLC-MS/MSGC-MS
Principle Separation based on polarity, followed by mass analysis of precursor and product ions.Separation based on volatility and polarity, followed by mass analysis of fragment ions.
Suitability for Fenitrooxon Highly suitable due to the polarity of fenitrooxon.May require derivatization to improve volatility and thermal stability.
Typical Sensitivity Low picogram to femtogram levels.Picogram to nanogram levels.
Selectivity Very high due to the use of Multiple Reaction Monitoring (MRM).High, but can be more susceptible to matrix interference.
Sample Preparation Often compatible with simpler extraction techniques like QuEChERS.[1][8]May require more extensive cleanup to remove non-volatile matrix components.
Internal Standard Response This compound will have a distinct precursor-to-product ion transition from the native analyte, ensuring no cross-talk.This compound will have a similar fragmentation pattern to the native analyte, but with mass shifts corresponding to the deuterium labels.

The superior sensitivity and selectivity of LC-MS/MS make it the preferred technique for trace-level analysis of fenitrooxon in complex matrices.[8] The use of this compound as an internal standard is particularly effective in LC-MS/MS, as it perfectly mimics the chromatographic and ionization behavior of the native analyte.

Regulatory Perspectives on LOD and LOQ

While we have established that traditional LOD and LOQ are not the primary metrics for an internal standard, it is crucial to understand their determination for the target analyte, as this provides the context for the performance of the entire method. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) provide guidelines for establishing these parameters.[4][5]

  • Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. The FDA suggests this can be estimated as the mean of blank sample results plus 3 times the standard deviation of the mean.[4] A common approach is to use a signal-to-noise ratio of 3:1.[9]

  • Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. The FDA suggests this can be the mean of blank results plus 6 or 10 times the standard deviation.[4] A signal-to-noise ratio of 10:1 is also widely accepted.[6][9]

The robustness of the internal standard signal at the LOQ of the target analyte is a critical performance characteristic. The this compound signal should remain stable and reproducible even when the native fenitrooxon is at its lowest quantifiable concentration.

Method Validation Workflow Incorporating Internal Standard

G A Method Development & Optimization B Determine Optimal Working Concentration of this compound A->B C Prepare Calibration Standards & Quality Controls (spiked with this compound) B->C D Analyze Blank Matrix Samples (n > 7) C->D E Calculate LOD = Mean(Blanks) + 3SD(Blanks) D->E F Calculate LOQ = Mean(Blanks) + 10SD(Blanks) D->F G Verify LOQ with Spiked Samples (Assess Accuracy & Precision) F->G Confirm with S/N > 10 H Full Method Validation (Linearity, Accuracy, Precision, Matrix Effects) G->H

Caption: Comprehensive method validation workflow for a target analyte using an internal standard.

Conclusion

References

  • BenchChem. Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis.
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A Senior Application Scientist's Guide to Matrix Effect Evaluation for Fenitrooxon-d6 in Diverse Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inescapable Challenge of the Matrix in LC-MS/MS Bioanalysis

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and reproducibility is paramount. However, the inherent complexity of biological matrices—such as plasma, urine, and tissue—presents a significant obstacle known as the "matrix effect".[1] This phenomenon arises when co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] Such interference can severely compromise the accuracy, precision, and sensitivity of a method, leading to erroneous results.[2]

Fenitrooxon, the primary toxic metabolite of the organophosphate insecticide fenitrothion, is a critical analyte in toxicology and environmental monitoring. To ensure reliable quantification, the use of a stable isotope-labeled internal standard (SIL-IS), such as Fenitrooxon-d6, is the industry's gold standard.[4][5] The core principle is that a SIL-IS co-elutes with the analyte and is affected by the matrix in a nearly identical manner, allowing its signal to normalize variations during sample preparation and ionization.[5][6]

However, the use of a SIL-IS does not grant a "pass" on evaluating the matrix effect. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough investigation of the matrix effect as a fundamental component of bioanalytical method validation.[7][8][9][10] This guide provides a comprehensive framework for designing, executing, and interpreting matrix effect experiments for this compound across diverse and challenging biological sample types. We will delve into the causality behind experimental choices, provide validated protocols, and compare strategies for different matrices.

Pillar 1: The "Why"—Understanding the Causality of Matrix Effect Evaluation

The objective of a matrix effect evaluation is not merely to see if an effect exists, but to prove that the chosen internal standard, this compound, effectively and consistently compensates for it across different sources of the same matrix. For instance, plasma from six different individuals can exhibit varying levels of lipids or proteins, leading to variable matrix effects.[2] The validation experiment is designed to demonstrate the robustness of the method against this inter-subject variability.

The most widely accepted quantitative approach is the post-extraction spike method .[2][11] This experimental design is superior because it isolates the effect of the matrix on the detector response, independent of the analyte's recovery during the extraction process. By comparing the response of an analyte spiked into a blank, extracted matrix with its response in a neat (clean) solution, we can precisely quantify the degree of ion suppression or enhancement.

Pillar 2: Experimental Design and Protocols—A Self-Validating System

A robust matrix effect evaluation requires the preparation and analysis of three distinct sets of samples. This approach, advocated by regulatory guidelines and seminal scientific literature, allows for the simultaneous assessment of matrix effect (ME), recovery (RE), and overall process efficiency (PE).

Core Experimental Workflow

The workflow is designed to isolate and quantify the impact of the matrix at different stages of the analytical process.

G cluster_process Processing & Analysis A Set A: Neat Solution (Analyte + IS in Final Solvent) analyze LC-MS/MS Analysis A->analyze B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->analyze C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) extract Sample Extraction (e.g., SPE, LLE, PPT) C->extract B_processed B_processed extract->B_processed Extracted Blank Matrix C_processed Extracted Sample C extract->C_processed B_blank Blank Matrix B_blank->extract Extracted Blank Matrix B_processed->B Spike Analyte + IS C_processed->analyze G cluster_mitigation Mitigation Strategies start Begin Method Development is_choice Select SIL-IS (this compound) start->is_choice sample_prep Optimize Sample Preparation (SPE, LLE, Dilution) is_choice->sample_prep validation Perform Matrix Effect Validation (6+ Lots, QCL/QCH) sample_prep->validation calc Calculate IS-Normalized Matrix Factor validation->calc check CV of IS-Norm MF ≤ 15%? calc->check pass Method Passes Validation check->pass Yes fail Method Fails check->fail No troubleshoot Troubleshoot & Mitigate fail->troubleshoot improve_prep Improve Sample Cleanup (e.g., PPT -> SPE) troubleshoot->improve_prep optimize_lc Optimize Chromatography (Separate from suppression zones) troubleshoot->optimize_lc dilute Increase Sample Dilution troubleshoot->dilute improve_prep->sample_prep Re-optimize optimize_lc->sample_prep Re-optimize dilute->sample_prep Re-optimize

Caption: Decision tree for matrix effect validation and mitigation.

Conclusion

A rigorous evaluation of the matrix effect is a non-negotiable cornerstone of reliable bioanalytical method development. For an analyte like Fenitrooxon, using its stable isotope-labeled internal standard, this compound, provides the most powerful tool for ensuring accurate quantification across complex biological matrices. However, this tool's efficacy must be formally proven. By employing a systematic, multi-lot post-extraction spike experiment, scientists can quantitatively assess the performance of the internal standard and demonstrate the method's robustness against the inherent variability of biological samples. Understanding the unique challenges posed by plasma, urine, and tissue allows for the selection of tailored sample preparation strategies that minimize interference from the outset. Adherence to these principles and protocols ensures that the generated data is not only accurate and reproducible but also fully compliant with the stringent expectations of regulatory authorities, ultimately safeguarding the integrity of drug development and clinical studies.

References

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  • Hohenblum, P., et al. (2015). Matrix effects in human urine analysis using multi-targeted liquid chromatography–tandem mass spectrometry. Portal de Periódicos da CAPES. Retrieved from [Link]

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  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

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  • Li, Y., et al. (2020). Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects. Food Chemistry, 311, 125871. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

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  • Xie, C., et al. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 235-239. Retrieved from [Link]

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  • Alturas Analytics, Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

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A Senior Application Scientist's Guide: Comparing GC-MS and LC-MS/MS for Fenitrooxon-d6 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Internal Standards in Pesticide Analysis

In the landscape of environmental and toxicological analysis, precision and accuracy are paramount. The organophosphate insecticide fenitrothion exerts its primary toxicity through its metabolite, fenitrooxon. To accurately quantify this potent compound in complex matrices such as blood, urine, or food products, analytical chemists rely on stable isotope-labeled internal standards. Fenitrooxon-d6, a deuterated analog, serves this vital role, allowing for the correction of analytical variability during sample preparation and instrumental analysis.

The choice of analytical instrumentation is a critical decision that dictates the sensitivity, selectivity, and robustness of the entire method. Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been a workhorse for pesticide analysis.[1][2] However, the rise of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has provided a powerful alternative, particularly for compounds that present challenges to GC-based methods.[3][4]

This guide provides an in-depth, objective comparison of GC-MS and LC-MS/MS for the analysis of this compound. We will delve into the core principles of each technique, explore the causal factors behind experimental choices, and present data-driven insights to guide researchers and laboratory professionals in selecting the optimal platform for their specific needs.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column. Following separation, compounds are ionized, fragmented, and detected by a mass spectrometer.

The Central Challenge: Thermal Lability The primary hurdle for analyzing organophosphate oxons like fenitrooxon via GC-MS is their potential for thermal degradation.[5][6] The high temperatures required in the GC injector port (typically 250-280°C) to ensure complete volatilization can cause heat-sensitive molecules to break down before they even reach the analytical column.[1][7] This degradation leads to reduced analyte response, poor reproducibility, and inaccurate quantification. While fenitrothion itself is more stable, its oxon metabolite is more susceptible to heat.[8]

Sample Preparation Causality To mitigate thermal degradation and matrix interference, sample preparation for GC-MS is often extensive.[9] A typical workflow involves:

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the analytes from the sample matrix (e.g., food, blood).[10][11]

  • Cleanup: This step is crucial to remove non-volatile matrix components that could contaminate the GC inlet and column.[12]

  • Concentration: The solvent is evaporated to concentrate the analytes, often using a stream of nitrogen.[9]

  • Solvent Exchange: The final extract is reconstituted in a solvent compatible with the GC injection, such as isooctane or ethyl acetate.[1]

This multi-step process, while effective, is labor-intensive and can be a source of analyte loss if not carefully optimized.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS separates compounds in the liquid phase based on their physicochemical properties (e.g., polarity) before ionization and detection. It has become the premier technique for a wide range of pesticides that are not amenable to GC analysis.[4][6]

The Key Advantage: "Soft" Ionization at Ambient Temperature LC-MS/MS circumvents the issue of thermal lability entirely. The separation occurs at or near room temperature, and ionization techniques like Electrospray Ionization (ESI) are "soft," meaning they impart very little energy to the molecule.[13] This preserves the integrity of thermally unstable compounds like fenitrooxon, resulting in a strong molecular ion signal, which is essential for sensitive and specific detection.

The Tandem MS Advantage: Unparalleled Selectivity The use of a triple quadrupole mass spectrometer (MS/MS) provides a significant leap in selectivity. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific, characteristic fragment ion for detection.[14] This two-stage filtering process is highly effective at eliminating background noise from complex matrices, leading to superior sensitivity and confidence in identification.[3][15]

Managing the Matrix Effect While LC-MS/MS avoids thermal degradation, it is susceptible to "matrix effects," where co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte.[15][16] This is precisely where the use of a stable isotope-labeled internal standard like this compound becomes indispensable. Because this compound is chemically identical to the native analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively normalized, ensuring accurate quantification.[15]

Head-to-Head Performance Comparison

Performance MetricGC-MSLC-MS/MSRationale & Causality
Suitability for Fenitrooxon Poor to Fair Excellent Fenitrooxon's thermal lability is a significant obstacle for GC-MS, potentially causing degradation and compromising results.[5][17] LC-MS/MS analyzes the compound at ambient temperature, preserving its structure.[6]
Sensitivity (LOD/LOQ) ModerateHigh to Very HighThe combination of soft ionization (ESI) and the selectivity of MS/MS in MRM mode allows LC-MS/MS to achieve significantly lower detection limits by filtering out matrix noise.[3][18]
Selectivity GoodExcellentWhile GC-MS with Selected Ion Monitoring (SIM) is selective, it cannot match the specificity of MS/MS, which uses two stages of mass filtering (precursor and product ion).[2][14]
Matrix Effects Enhancement EffectSuppression EffectGC matrix effects often manifest as signal enhancement due to active sites in the inlet.[12] LC-MS/MS matrix effects are typically signal suppression in the ESI source.[15][16] Both are effectively corrected by this compound.
Sample Preparation Complex & Multi-StepSimpler, Amenable to "Dilute-and-Shoot"GC-MS requires rigorous cleanup to remove non-volatile matrix components.[9][10] LC-MS/MS is more tolerant of complex matrices, often allowing for simpler extraction protocols like QuEChERS.[6][11]
Analysis Time LongerShorterModern Ultra-High-Performance Liquid Chromatography (UHPLC) systems allow for very fast separations, often under 10 minutes per sample.[14]
Robustness Prone to Inlet ContaminationGenerally More RobustThe GC inlet is susceptible to contamination from complex matrices, requiring frequent maintenance. LC systems, while still requiring care, are often more robust for high-throughput analysis of biological or food samples.[16]

Illustrative Analytical Workflows

To provide a practical perspective, the following are example protocols for each technique.

Example GC-MS Protocol
  • Sample Extraction: Homogenize 5g of a food sample with acetonitrile.

  • Cleanup: Pass the acetonitrile extract through a solid-phase extraction (SPE) cartridge containing C18 and graphitized carbon black (GCB) to remove lipids and pigments.[10]

  • Concentration: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of isooctane containing this compound.[1]

  • GC-MS Analysis:

    • Injector: 280°C, Splitless mode.[1]

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).[1]

    • Carrier Gas: Helium at 1.3 mL/min.[1]

    • Oven Program: Start at 50°C, ramp to 280°C.[2]

    • MS Detection: Electron Ionization (EI), Selected Ion Monitoring (SIM) mode.

Example LC-MS/MS Protocol
  • Sample Extraction (QuEChERS): Homogenize 5g of a food sample with 10 mL of acetonitrile and QuEChERS salts (e.g., MgSO₄, NaCl).[6]

  • Cleanup (dSPE): Take a 1 mL aliquot of the supernatant and mix with dispersive SPE sorbents (e.g., PSA, C18) to remove interferences.[11]

  • Dilution: Dilute the final extract 1:1 with water containing this compound.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm).

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[18]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for fenitrooxon and this compound.[15]

Workflow Visualization

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow GC_Sample Sample + IS GC_Extract Liquid-Liquid or Solid-Phase Extraction GC_Sample->GC_Extract GC_Cleanup SPE Cleanup GC_Extract->GC_Cleanup GC_Evap Evaporation & Reconstitution GC_Cleanup->GC_Evap GC_Inject GC-MS Analysis (Hot Inlet) GC_Evap->GC_Inject GC_Data Data Analysis GC_Inject->GC_Data LC_Sample Sample LC_QuEChERS QuEChERS Extraction LC_Sample->LC_QuEChERS LC_dSPE dSPE Cleanup LC_QuEChERS->LC_dSPE LC_Dilute Dilution + IS LC_dSPE->LC_Dilute LC_Inject LC-MS/MS Analysis (Ambient Temp) LC_Dilute->LC_Inject LC_Data Data Analysis LC_Inject->LC_Data

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Conclusion and Expert Recommendation

LC-MS/MS is the superior and recommended technique.

The primary driver for this recommendation is the thermal lability of fenitrooxon. The ambient temperature analysis conditions of LC-MS/MS prevent analyte degradation, ensuring the method's accuracy and reliability.[6] Furthermore, the enhanced selectivity of tandem mass spectrometry, coupled with simpler and faster sample preparation methods like QuEChERS, makes LC-MS/MS a more sensitive, robust, and efficient platform for routine, high-throughput laboratories.[11][14]

The role of this compound as an internal standard is optimized when used with LC-MS/MS, where it effectively compensates for the primary source of variability—matrix-induced ion suppression—without the confounding factor of thermal degradation that can occur in a GC system. For any laboratory tasked with the analysis of fenitrooxon or other thermally sensitive organophosphate pesticides, investing in and developing methods for LC-MS/MS is the scientifically sound and strategically advantageous path forward.

References

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A Researcher's Guide to Certified Reference Materials: Optimizing Fenitrooxon Analysis with Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of Certified Reference Materials (CRMs) for the quantitative analysis of Fenitrooxon, with a primary focus on the application and advantages of its deuterated stable isotope-labeled internal standard, Fenitrooxon-d6. Professionals in analytical chemistry, food safety, and environmental monitoring will find actionable insights and validated protocols to enhance the accuracy, precision, and reliability of their mass spectrometry-based workflows.

The Analytical Imperative: Quantifying Fenitrooxon

Fenitrothion is a widely used organophosphorus insecticide employed to protect crops like cereals, cotton, and vegetables from a variety of pests.[1][2] Upon exposure to environmental or metabolic processes, Fenitrothion is converted to its more toxic oxygen analog, Fenitrooxon.[1][3] This transformation makes the sensitive and accurate measurement of Fenitrooxon crucial for assessing food safety, environmental contamination, and human exposure. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Union, set stringent Maximum Residue Limits (MRLs) for pesticides and their metabolites in food products, necessitating highly reliable analytical methods for compliance.[4][5][6]

The inherent complexity of matrices such as food, soil, and biological fluids presents a significant challenge in quantitative analysis. Matrix effects, primarily ion suppression or enhancement in mass spectrometry, along with sample loss during multi-step extraction and cleanup procedures, can introduce significant variability and inaccuracy.[7][8] The use of an appropriate internal standard is the cornerstone of a robust analytical method, designed to compensate for these variables.[7][9]

The "Gold Standard": Why Deuterated Internal Standards Excel

In the landscape of quantitative mass spectrometry, an ideal internal standard (IS) should be chemically and physically identical to the analyte, allowing it to navigate the entire analytical workflow—from extraction to detection—in the same manner.[10] This is where stable isotope-labeled standards, particularly deuterated compounds, offer an unparalleled advantage.[9][11]

This compound is chemically identical to Fenitrooxon, with the critical exception that six hydrogen atoms on the two methoxy groups have been replaced with deuterium (²H or D).[12][13] This mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they co-elute during chromatography and experience identical procedural losses and matrix effects.[9][10] This co-elution and parallel behavior provide a highly reliable reference point, correcting for variations and ensuring data integrity.[11]

cluster_workflow Analytical Workflow cluster_behavior Analyte vs. IS Behavior A Sample Extraction B Cleanup (dSPE) A->B Analyte Fenitrooxon (Analyte) A->Analyte Experience Identical Losses & Matrix Effects IS This compound (IS) A->IS C LC Separation B->C D MS Detection C->D C->Analyte Co-Elution C->IS D->Analyte Distinguished by Mass (m/z) D->IS

Caption: Parallel behavior of analyte and deuterated internal standard.

Comparative Analysis of Reference Material Strategies

While this compound represents the optimal choice, it is essential to understand the alternatives and their respective limitations.

Reference Material TypePrimary UseAdvantagesDisadvantages
This compound (CRM) Internal Standard - Corrects for matrix effects and procedural losses.[9][11] - Co-elutes with the analyte.[10] - Highest accuracy and precision (Isotope Dilution).- Higher cost compared to non-labeled standards.
Fenitrothion-d6 (CRM) Internal Standard for Parent Compound - Ideal for quantifying the parent insecticide, Fenitrothion.[14][15]- Not a direct chemical analog for the Fenitrooxon metabolite; may not perfectly mimic its behavior.
Non-Labeled Fenitrooxon (CRM) External Standard - Essential for creating calibration curves and for instrument qualification.- Cannot compensate for sample-specific matrix effects or variability in sample preparation.
Structural Analogues Alternative Internal Standard - More affordable than isotopic standards.- Different chemical structure leads to different chromatographic retention and ionization efficiency.[7] - Fails to accurately correct for matrix effects.

Certified Reference Material Specifications: this compound

When procuring a CRM, verifying its specifications is critical for ensuring the quality and traceability of the standard.

PropertySpecificationSource
Chemical Name (3-methyl-4-nitrophenyl) bis(trideuteriomethyl) phosphate[12]
CAS Number 1185155-54-7[12][13][18]
Molecular Formula C₉²H₆H₆NO₆P[12][19]
Molecular Weight 267.21 g/mol [12][13][19]
Isotopic Enrichment Typically ≥98% or 99 atom % D[11][13]
Chemical Purity Typically >95%[13][15]
Format Neat / Solid[12]
Storage Conditions Store at room temperature or as recommended[13]
Stability Stable under recommended storage conditions; re-analysis often recommended after extended periods (e.g., 3 years).[13][15]

Experimental Protocol: Quantification of Fenitrooxon in Produce by QuEChERS and LC-MS/MS

This protocol details a validated workflow for the analysis of Fenitrooxon in a complex food matrix using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.[8][20]

Objective: To achieve accurate and precise quantification of Fenitrooxon residues in produce, adhering to regulatory performance criteria.[21]

node_style1 node_style1 node_style2 node_style2 start 1. Sample Homogenization (10 g produce) spike 2. Spike with this compound IS start->spike extract 3. Add Acetonitrile & QuEChERS Salts (Extraction) spike->extract centrifuge1 4. Shake & Centrifuge extract->centrifuge1 dSPE 5. Transfer Supernatant to dSPE Tube (Cleanup) centrifuge1->dSPE centrifuge2 6. Vortex & Centrifuge dSPE->centrifuge2 filter 7. Filter Extract centrifuge2->filter analyze 8. LC-MS/MS Analysis filter->analyze end 9. Data Processing & Quantification analyze->end

Caption: QuEChERS workflow for Fenitrooxon analysis.

Step 1: Preparation of Standards
  • Stock Solutions (1000 µg/mL): Accurately weigh the neat CRM of Fenitrooxon and this compound and dissolve in a suitable solvent (e.g., methanol) to prepare individual stock solutions. Store at recommended conditions.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used to spike all samples, blanks, and calibration standards.

  • Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with varying concentrations of the Fenitrooxon standard and a constant concentration of the this compound internal standard working solution. This creates a calibration curve ranging, for example, from 1 to 250 µg/L.

Step 2: Sample Preparation (QuEChERS)
  • Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube containing sorbents appropriate for the matrix (e.g., PSA for removing organic acids, C18 for removing fats).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Transfer the supernatant into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.

Step 4: LC-MS/MS Analysis

The following are typical starting parameters that must be optimized for the specific instrument in use. The goal is to achieve chromatographic separation from matrix interferences and obtain specific, high-intensity signals for the MRM transitions.

ParameterRecommended SettingRationale
LC Column C18, e.g., 100 x 2.1 mm, 1.8 µmProvides good retention and separation for moderately polar compounds like Fenitrooxon.
Mobile Phase A Water + 0.1% Formic AcidAcidifying the mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidOrganic solvent for gradient elution.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential matrix loading.
Ionization Mode Electrospray Ionization, Positive (ESI+)Fenitrooxon ionizes efficiently in positive mode.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8]

Optimized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fenitrooxon 278.1125.1Optimized (e.g., 20-30)
Fenitrooxon 278.1109.1Optimized (e.g., 15-25)
This compound 284.1125.1Optimized (e.g., 20-30)
This compound 284.1112.1Optimized (e.g., 15-25)

Note: The +6 Da mass shift is observed in the precursor ion and in fragments retaining the deuterated methoxy groups.

Step 5: Data Analysis and Quantification
  • Integrate the peak areas for the specified transitions for both Fenitrooxon and this compound.

  • Calculate the Area Ratio (Fenitrooxon Area / this compound Area) for each calibration standard and sample.

  • Construct a calibration curve by plotting the Area Ratio against the known concentration of the Fenitrooxon standards.

  • Determine the concentration of Fenitrooxon in the samples by interpolating their Area Ratios from the calibration curve. The use of the ratio automatically corrects for any loss of analyte during sample prep or signal variation during injection, as both the analyte and the IS are affected proportionally.

Conclusion

The use of this compound as a certified reference material is not merely a best practice but a fundamental requirement for producing accurate, reproducible, and defensible data in the analysis of Fenitrooxon. By effectively mitigating the challenges of matrix effects and procedural variability, this deuterated internal standard empowers researchers to achieve the low detection limits and high data quality demanded by international regulatory standards.[5][6] Incorporating this compound into analytical workflows is a direct investment in scientific integrity and data reliability.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Google Search Result.
  • The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • FENITROTHION - EXTOXNET PIP. Extension Toxicology Network.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Series 860 - Residue Chemistry Test Guidelines. US EPA.
  • PESTICIDE RESIDUES. FSSAI.
  • Residue Chemistry Test Guidelines OPPTS 860.1520 Processed Food/Feed.
  • Fenitrothion-d6. LGC Standards.
  • Fenitrothion D6 (O,O-dimethyl D6). LGC Standards.
  • This compound. LGC Standards.
  • Navigating Pesticide Residue Testing: MRLs, Methods, Labs, & Regul
  • Fenitrothion and esfenvalerate stability during corn and wheat sample processing. Sci. Agric. (Piracicaba, Braz.).
  • Fenitrothion-oxon. HPC Standards.
  • This compound. ChemicalBook.
  • Fenitrothion Review Technical Report. Australian Pesticides and Veterinary Medicines Authority.
  • This compound. Splendid Lab Pvt. Ltd.
  • This compound. Biosynth.
  • Fenitrothion (Ref: OMS 43). AERU, University of Hertfordshire.
  • This compound (O,O-dimethyl-d6). CDN Isotopes.
  • Pesticides Residues. Agricultural Marketing Service - USDA.
  • Fenthion-oxon-sulfone-D6 - Traceable Reference Standard for Residue Analysis.
  • Fenitrothion certified reference m
  • CAS No. 122-14-5 - Fenitrothion. AccuStandard.
  • A Simple Method for Detecting Fenitrothion, its Metabolite 3-methyl-4-nitrophenol, and other Organophosphorus Pesticides in Human Urine by LC-MS.
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chrom
  • Fenitrothion-d6 (O,O-dimethyl-d6). CDN Isotopes.
  • A simple method for detecting fenitrothion, its metabolite 3-methyl-4-nitrophenol, and other organophosphorus pesticides in human urine by LC-MS. CiNii Research.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • Application Notes: Fenthion-oxon-sulfone-D6 as an Internal Standard in Pesticide Residue Analysis. Benchchem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry.
  • Simultaneous Detection of Fenitrothion and Chlorpyrifos-Methyl with a Photonic Suspension Array. PMC - NIH.
  • Group-specific enzyme-linked immunosorbent assay for fenitrooxon and 3-methyl-4-nitrophenol in water samples based on a polyclonal antibody.
  • Determination of Diazinon and Fenitrothion in Environmental Water and Soil Samples by HPLC.
  • Fenitrooxon. PubChem - NIH.
  • ANALYTICAL METHODS. Toxicological Profile for Diazinon - NCBI Bookshelf - NIH.

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A Senior Application Scientist's Guide to Proficiency Testing with Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, analytical scientists, and professionals in drug development, the pursuit of accurate and reproducible quantitative analysis is paramount. In the realm of pesticide residue analysis, particularly for organophosphates like fenitrothion, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an in-depth technical comparison of Fenitrooxon-d6 as an internal standard in proficiency testing schemes and routine analysis, grounded in the principles of isotope dilution mass spectrometry.

The Imperative for Robust Internal Standards in Pesticide Analysis

Regulatory bodies and proficiency testing (PT) schemes demand high accuracy and precision in the quantification of pesticide residues. Fenitrothion, an organophosphate insecticide, and its more toxic metabolite, fenitrooxon, are frequently included in monitoring programs. The complexity of matrices such as food, feed, and environmental samples can introduce significant variability during sample preparation and analysis, leading to inaccurate results. The use of an internal standard (IS) is essential to compensate for these variations.

An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process, from extraction and cleanup to chromatographic separation and detection. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for this purpose, as their physicochemical properties are nearly identical to those of the native analyte.

This compound: A Superior Choice for Fenitrothion and Fenitrooxon Analysis

This compound is the deuterated form of fenitrooxon, the primary toxic metabolite of fenitrothion. Its use as an internal standard offers several distinct advantages, particularly for methods that aim to quantify both the parent compound and its metabolite.

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical decision in method development. Below is a comparison of different internal standard strategies for the analysis of fenitrothion and fenitrooxon.

Internal Standard TypeExampleAdvantagesDisadvantagesSuitability for Fenitrothion/Fenitrooxon Analysis
Deuterated Metabolite This compound - Closely mimics the extraction, chromatographic, and ionization behavior of fenitrooxon.- Can partially compensate for the in-source conversion of fenitrothion to fenitrooxon.- Commercially available.[1]- May not perfectly co-elute with the parent compound, fenitrothion.- Potential for isotopic exchange (though low with deuterium on methyl groups).Excellent. The most appropriate choice when both fenitrothion and fenitrooxon are target analytes.
Deuterated Parent Compound Fenitrothion-d6- Ideal for quantifying the parent compound, fenitrothion.- Co-elutes and has identical physicochemical properties to fenitrothion.- Does not accurately compensate for variations in the extraction and ionization of the more polar metabolite, fenitrooxon.- Will not correct for any degradation of fenitrothion to fenitrooxon during the analytical process.Good. Suitable for the analysis of fenitrothion alone, but less ideal if fenitrooxon is also a target.
¹³C-Labeled Analogue ¹³C-Fenitrothion or ¹³C-Fenitrooxon- Considered the most robust type of SIL-IS with minimal risk of chromatographic separation from the native analyte.- No risk of H/D exchange.- Generally more expensive and less commonly available than deuterated analogues.Theoretically Superior. If available, would be an excellent, albeit more costly, alternative.
Structural Analogue (Non-isotopic) Parathion-methyl- Inexpensive and readily available.- Different physicochemical properties leading to different extraction recoveries and chromatographic retention times.- Does not compensate for matrix effects in the same way as a SIL-IS.Not Recommended. Prone to generating inaccurate and imprecise data, especially in complex matrices.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The use of this compound relies on the principle of isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to the sample at the beginning of the extraction process. The SIL-IS and the native analyte are then extracted, purified, and analyzed together. The mass spectrometer distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the known amount of the internal standard, the concentration of the native analyte can be accurately calculated, irrespective of sample losses during preparation or signal suppression/enhancement during ionization.[2]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocol: Analysis of Fenitrothion and Fenitrooxon in a Food Matrix using this compound

This protocol outlines a general procedure for the analysis of fenitrothion and fenitrooxon in a fruit or vegetable matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

Sample Preparation and Extraction
  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit puree) in a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of a standard solution of this compound in a suitable solvent (e.g., acetonitrile) to the homogenized sample to achieve a final concentration in the mid-range of the calibration curve (e.g., 50 ng/g).

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer: Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Cleanup: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥10,000 rpm for 2 minutes.

  • Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for pesticide analysis.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a suitable modifier such as formic acid or ammonium formate.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Fenitrothion278.0125.1109.1
Fenitrooxon262.0125.1109.1
This compound 268.0 131.1 112.1

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Caption: QuEChERS workflow for pesticide analysis.

Proficiency Testing Schemes

Numerous organizations provide proficiency testing schemes for pesticide residues in various matrices. Participation in these schemes is crucial for laboratories to demonstrate their competence and the effectiveness of their analytical methods. While specific schemes may not mandate the use of a particular internal standard, employing a robust standard like this compound can significantly improve a laboratory's performance and z-scores.

Notable Proficiency Testing Providers:

  • EURL (European Union Reference Laboratories): Organizes annual proficiency tests for pesticide residues in food and feed.[3][4][5]

  • Fapas®: Offers a wide range of proficiency testing schemes for food and environmental analysis.

  • AOAC International: Provides proficiency testing programs for various analytes, including pesticide residues.

  • National proficiency testing bodies (e.g., organized by national metrology institutes or regulatory agencies).

Conclusion

In the landscape of high-stakes analytical testing, particularly within proficiency testing schemes, the choice of internal standard can be the difference between acceptable and unacceptable results. This compound stands out as a scientifically sound and commercially available internal standard for the accurate quantification of fenitrothion and its critical metabolite, fenitrooxon. Its use, grounded in the robust principle of isotope dilution mass spectrometry, allows for the effective compensation of matrix effects and procedural losses, leading to data of high quality, reliability, and defensibility. For laboratories seeking to achieve the highest level of analytical performance, the adoption of this compound is a strategic and scientifically validated choice.

References

  • European Union Reference Laboratories for Pesticide Residues. (n.d.). EURL | Residues of Pesticides. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2015). EURL-Proficiency Test-FH01, 2015. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2016). EURL-Proficiency Test-FV-BF01, 2016 - Pesticide Residues in Peach Baby Food. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (2022). EURL-Proficiency Test-FV-SC05, 2021-2022. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticide Residues in Cereals and Feeding Stuff. (2014). Report on Proficiency Test on incurred and spiked pesticides in feed. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Fenitrooxon-d6. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure the safe handling and disposal of this hazardous material, reinforcing our commitment to laboratory safety and responsible chemical management.

This compound, a deuterated analog of the organophosphate insecticide metabolite Fenitrooxon, presents significant health and environmental hazards.[1][2][3] As an organophosphate, it functions as an acetylcholinesterase inhibitor, leading to neurotoxic effects.[2] Its GHS classification indicates it is fatal if swallowed or inhaled and harmful in contact with skin, underscoring the critical need for stringent safety and disposal protocols. This guide is designed to provide you with the expertise and trustworthy procedures necessary for the safe management of this compound waste.

I. Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to be fully aware of its hazard profile and the necessary precautions. This understanding is the foundation of a self-validating safety system in your laboratory.

Table 1: this compound Hazard Summary

Hazard ClassificationGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 3)☠️H301: Toxic if swallowed
Acute Toxicity, Inhalation (Category 1)☠️H330: Fatal if inhaled
Acute Toxicity, Dermal (Category 4)⚠️H312: Harmful in contact with skin
Hazardous to the Aquatic Environment, Acute (Category 1)🐠H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic (Category 1)🐠H410: Very toxic to aquatic life with long lasting effects
II. Personal Protective Equipment (PPE): Your First Line of Defense

Given the high toxicity of this compound, particularly via inhalation and ingestion, a robust selection of PPE is mandatory. The choice of PPE is a critical experimental parameter that directly mitigates exposure risk.

  • Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is essential, especially when handling the pure compound or creating solutions.[4]

  • Hand Protection: Use chemically resistant gloves, such as neoprene or nitrile, and consider double-gloving.[4] Hydrocarbons can penetrate latex and vinyl, making them unsuitable.[4]

  • Eye Protection: A full-face respirator provides integrated eye protection. If not in use, chemical splash goggles are required.

  • Body Protection: A chemically resistant lab coat or apron should be worn over personal clothing. In cases of significant contamination risk, a disposable coverall is recommended.

III. This compound Disposal Workflow

The proper disposal of this compound is not a single action but a workflow that must be followed to ensure safety and regulatory compliance. This process is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[5][6][7]

Below is a diagram illustrating the decision-making process for the disposal of this compound waste.

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

IV. Step-by-Step Disposal Procedures

The following protocols are based on established best practices for handling highly toxic organophosphates. Crucially, you must consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations. [8]

  • Do Not Attempt Chemical Neutralization: Due to the high concentration and toxicity, in-lab neutralization of the pure compound is not recommended.

  • Secure Packaging: Ensure the compound is in its original, tightly sealed container. If the original container is compromised, transfer it to a new, compatible, and labeled container within a fume hood.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Acutely Toxic," and include the chemical name "this compound" and concentration.

  • Segregation and Storage: Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • EHS Pickup: Arrange for pickup by your institution's EHS personnel for disposal at a permitted hazardous waste facility.[9]

This category includes items such as used PPE (gloves, lab coats), bench paper, pipette tips, and contaminated glassware.

  • Gross Decontamination: If safe to do so, rinse grossly contaminated items with a suitable solvent (e.g., isopropanol) in a fume hood. Collect the rinse as hazardous waste.

  • Segregation: Place all contaminated solid waste into a designated, labeled hazardous waste container (typically a puncture-resistant container lined with a heavy-duty plastic bag).

  • Labeling: The container must be labeled "Hazardous Waste" and list all contaminants.

  • Storage and Disposal: Store the container in the satellite accumulation area and arrange for EHS pickup.

Disposal of dilute solutions may involve chemical neutralization, but this must be done with extreme caution and in accordance with an EHS-approved protocol. Organophosphates can be hydrolyzed, particularly at a high pH.[4]

  • Consult EHS: Before attempting any neutralization, consult with your EHS department. They will provide guidance on whether this is permissible and the specific protocol to follow.

  • Potential Neutralization Protocol (for EHS-approved procedures only):

    • Work in a fume hood, wearing all required PPE.

    • Slowly add the dilute this compound solution to a solution of sodium hydroxide (lye) or sodium hypochlorite (bleach).[10][11] A 10% solution of lye can be prepared by mixing 0.75 pounds of lye in 3.5 quarts of water to make 1 gallon.[11]

    • Monitor the reaction for any signs of vigorous reaction or off-gassing.[11]

    • Allow the mixture to react for a sufficient time as specified by your EHS protocol.

  • Collection: Whether neutralized or not, collect all dilute solutions in a clearly labeled hazardous waste container.

  • Disposal: Arrange for EHS pickup. Do not pour any this compound solution, treated or untreated, down the drain.

V. Decontamination Procedures

Effective decontamination is crucial to prevent inadvertent exposure to residual this compound.

  • Immediate Action: In case of skin contact, immediately remove all contaminated clothing and thoroughly wash the affected area with soap and water.[4][10]

  • Eye Exposure: If this compound comes into contact with the eyes, flush with copious amounts of water or an isotonic saline solution for at least 15 minutes and seek immediate medical attention.[4]

  • Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

  • Initial Cleaning: For routine cleaning of glassware and equipment, a thorough wash with an industrial-grade detergent and hot water is recommended.[10]

  • Chemical Decontamination: For spills or significant contamination, chemical decontamination is necessary.

    • Prepare a decontamination solution of sodium hypochlorite (bleach) or a 10% sodium hydroxide solution.[10][11]

    • Apply the solution to the contaminated surface or equipment and allow for a sufficient contact time (consult your EHS for specific guidance).

    • Thoroughly rinse the surface or equipment with water.

    • Collect all cleaning materials (wipes, etc.) as hazardous waste.

VI. Conclusion: A Culture of Safety

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the hazards, utilizing appropriate PPE, and adhering to the detailed disposal and decontamination workflows outlined in this guide, you contribute to a robust culture of safety. Always remember that these procedures are a starting point; direct consultation with your institution's Environmental Health and Safety department is the final and most critical step in ensuring compliance and safety.

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations.
  • Pesticide Decontaminants. (n.d.). University of Nebraska-Lincoln.
  • Organophosphate Toxicity Treatment & Management. (2023, March 13). Medscape.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). Civil Engineering Explained. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • This compound (O,O-dimethyl-d6). (n.d.). CDN Isotopes.
  • Organophosphate Poisoning and Carbamate Poisoning. (n.d.). MSD Manual Professional Edition.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. Retrieved from [Link]

  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). National Library of Medicine.
  • Fenitrooxon. (n.d.). PubChem. Retrieved from [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. Retrieved from [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for Fenitrooxon-d6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of Fenitrooxon-d6. As a deuterated analogue of a potent organophosphate acetylcholinesterase inhibitor, this compound demands rigorous adherence to safety procedures to mitigate risks in a laboratory setting. This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework built on the principles of causality, self-validating protocols, and authoritative standards.

Core Hazard Analysis: Understanding the Risk Profile

Fenitrooxon is the active, and more toxic, metabolite of the insecticide fenitrothion.[1] Its primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system and potentially severe or fatal health effects. The deuterated form, this compound, used as an internal standard in analytical chemistry, must be handled with the same level of caution as its unlabeled parent compound due to its identical reactive properties.

Exposure can lead to acute and chronic health issues, with GHS classifications indicating it is fatal if inhaled, toxic if swallowed, and harmful in contact with skin.[2]

Table 1: Chemical and Toxicological Profile of this compound

PropertyValueSource(s)
CAS Number 1185155-54-7[3][4]
Molecular Formula C₉²H₆H₆NO₆P[4]
Molecular Weight 267.21 g/mol [3][4]
GHS Hazard Statements H301: Toxic if swallowedH312: Harmful in contact with skinH330: Fatal if inhaledH410: Very toxic to aquatic life with long lasting effects
Signal Word Danger[2]
Shipping Classification TOXIC[3]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to prevent dermal, respiratory, and ocular exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Respiratory Protection: The First Line of Defense

Given its "Fatal if inhaled" classification, all handling of this compound that could generate aerosols, dust (if in solid form), or vapors must be conducted within a certified chemical fume hood.

  • Standard Operations (e.g., solution preparation): Work must be performed in a chemical fume hood with a tested and certified face velocity.

  • High-Risk Operations (e.g., cleaning spills, weighing powders outside a balance enclosure): A full-face air-purifying respirator (APR) with combination organic vapor/pesticide cartridges (P100) is required.[5][6] This provides a higher protection factor and shields the eyes and face.[6] A standard N95 (P2) mask is insufficient for protection against the vapors and potential splashes of this compound.[5]

Dermal Protection: An Impermeable Barrier

This compound is harmful upon skin contact, necessitating robust dermal protection.

  • Gloves: Double-gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves.[5] This practice minimizes the risk of exposure from a single glove failure. If a glove is contaminated, the outer glove must be removed immediately, and hands washed after the inner glove is removed.

  • Body Coverage: A disposable, chemical-resistant coverall worn over standard laboratory clothing is required when handling neat material or concentrated solutions.[6][7] For handling highly diluted solutions (<1 µg/mL), a clean, buttoned lab coat may be sufficient, but a full risk assessment is necessary.

  • Footwear: Closed-toe shoes are required at all times. When there is a significant splash risk, chemical-resistant shoe covers should be worn over standard footwear.[5][7]

Eye and Face Protection: Shielding Against Splashes

Eye membranes absorb chemicals rapidly.[8]

  • Inside a Fume Hood: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

  • Outside a Fume Hood (e.g., instrument operation): Chemical splash goggles are required. If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[6]

Step-by-Step Operational Protocol: Preparing a Stock Solution

This protocol outlines the safe preparation of a 1 mg/mL stock solution of this compound, integrating the PPE requirements into a logical workflow.

  • Preparation and Pre-Donning Checklist:

    • Verify the chemical fume hood is operational and certified.

    • Assemble all necessary materials: this compound vial, solvent, volumetric flasks, pipettes, and waste containers.

    • Place absorbent, plastic-backed pads on the work surface to contain minor drips.

  • Donning PPE (in order):

    • Don inner pair of nitrile gloves.

    • Don chemical-resistant coverall.

    • Don outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the coverall.

    • Don eye protection (goggles).

    • If required by risk assessment, don a full-face respirator.

  • Chemical Handling (inside fume hood):

    • Carefully open the vial containing this compound.

    • Using a calibrated pipette with a disposable tip, transfer the required amount of the chemical into a volumetric flask.

    • Add solvent to the flask, cap, and invert to mix.

    • Complete the dilution to the final volume.

  • Post-Handling and Doffing PPE:

    • Securely cap the stock solution, label it clearly with the chemical name, concentration, date, and hazard pictograms.

    • Dispose of all contaminated disposable materials (e.g., pipette tips, wipes) into a designated hazardous waste container within the fume hood.

    • To doff PPE, first remove the outer gloves, turning them inside out.

    • Remove the coverall by rolling it down and away from the body.

    • Remove goggles.

    • Remove the inner gloves, turning them inside out.

    • Wash hands thoroughly with soap and water.

Emergency Response and Decontamination Plan

Immediate and correct action is critical in the event of an exposure or spill.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. Call for emergency medical services.[8]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Flush the eyes with a gentle stream of clean water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate emergency medical attention.

Spill Management Workflow

The following workflow outlines the procedure for managing a spill. For any spill larger than a few milliliters, or any spill outside of a containment hood, professional emergency response (EHS) is required.

SpillResponse A Spill Detected B Alert others in the area Evacuate immediate vicinity A->B C Assess Spill Size & Location B->C D Is spill >100mL or outside hood? C->D E CALL EMERGENCY RESPONSE (EHS) Secure area, prevent entry D->E Yes F Don Full PPE: - Respirator - Double Gloves - Coveralls - Goggles D->F No (Minor Spill) L Document Incident Report E->L G Contain Spill (Use absorbent dikes) F->G H Apply Absorbent Material (e.g., vermiculite, chemical absorbent pads) G->H I Collect Contaminated Material Use non-sparking tools H->I J Place in Labeled Hazardous Waste Container I->J K Decontaminate Spill Area (Use appropriate deactivating solution) J->K K->L

Caption: Emergency Spill Response Workflow for this compound.

Waste Disposal Protocol

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: All contaminated disposables, including gloves, coveralls, pipette tips, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed hazardous waste container compatible with the solvents used.

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia . PubMed Central. [Link]

  • Fenitrooxon | C9H12NO6P | CID 16738 . PubChem - NIH. [Link]

  • Minimize Exposure with Personal Protective Equipment . BASF Agricultural Solutions. [Link]

  • First Aid in Case of Pesticide Exposure . US EPA. [Link]

  • Personal Protective Equipment . Pesticide Environmental Stewardship. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . Oregon OSHA. [Link]

  • Pesticide use and personal protective equipment . Health.vic. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.